HTS01037
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S2/c1-20-14(19)13-8(15-11(16)4-5-12(17)18)7-10(22-13)9-3-2-6-21-9/h2-7H,1H3,(H,15,16)(H,17,18)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJODSFZNKNHKML-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729497 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
HTS01037: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
HTS01037 is a small molecule inhibitor of fatty acid binding proteins (FABPs), demonstrating a competitive antagonist nature against protein-protein interactions mediated by FABP4, also known as adipocyte FABP (AFABP) or aP2.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, summarizing its binding affinity, cellular effects, and preclinical efficacy. It details the methodologies of key experiments and visualizes the implicated signaling pathways, offering a technical resource for researchers in metabolic diseases and oncology.
Core Mechanism of Action: FABP Inhibition
This compound functions primarily as a high-affinity ligand for FABP4, binding to the fatty acid-binding cavity.[2][3] This binding competitively inhibits the interaction of FABP4 with its endogenous ligands and partner proteins.[1][4] While it shows some selectivity for FABP4, at higher concentrations, this compound can act as a pan-specific FABP inhibitor.[1][2] The X-ray crystal structure of this compound bound to FABP4 confirms its binding at a structurally similar position to a long-chain fatty acid.[2][4]
The inhibitory action of this compound on FABP4 disrupts key cellular processes, including lipid metabolism and inflammatory signaling.[1][2] Notably, it has been shown to inhibit lipolysis in adipocytes and reduce inflammation in macrophages stimulated by lipopolysaccharide (LPS).[1][2][4] A crucial aspect of its mechanism is its ability to act as an antagonist of the protein-protein interaction between FABP4 and hormone-sensitive lipase.[1][4] Importantly, this compound does not activate peroxisome proliferator-activated receptor-gamma (PPARγ), distinguishing its action from other metabolic modulators.[1][3]
Quantitative Data
Table 1: Binding Affinity of this compound for Fatty Acid Binding Proteins (FABPs)
| Protein | Apparent Kᵢ (μM) |
| AFABP/aP2 (FABP4) | 0.67 ± 0.18[2] |
| Liver FABP | > 10 |
| Intestinal FABP | 2.5 ± 0.4 |
| Heart Muscle FABP | 9.1 ± 1.2 |
| Epithelial FABP | 3.4 ± 0.5 |
Data from ligand displacement assays using 1-anilinonaphthalene 8-sulfonic acid (1,8-ANS).[2]
Table 2: In Vivo Efficacy of this compound in a Syngeneic Pancreatic Cancer Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 11 (mm³) |
| Control (PBS) | - | 479.4 ± 391.4 |
| This compound | 1.5 | 408.1 ± 423.1 |
| This compound | 5 | 200.4 ± 117.5 |
KPC cells were injected subcutaneously into C57BL/6J mice. This compound was administered intraperitoneally.[3]
Signaling Pathways
Anti-Inflammatory Pathway in Macrophages
This compound has been shown to attenuate inflammation in macrophages. One of the key mechanisms is the reduction of NF-κB signaling.[1] In LPS-stimulated macrophages, this compound treatment leads to decreased expression of inducible nitric oxide synthase (iNOS), a downstream target of NF-κB.[1]
Caption: this compound inhibits FABP4, leading to reduced NF-κB signaling and inflammation in macrophages.
Anti-Cancer Pathway in Pancreatic Ductal Adenocarcinoma (PDAC)
In the context of pancreatic cancer, FABP4 promotes cancer progression. This compound, by inhibiting FABP4, suppresses several pro-cancerous phenotypes.[5][6] FABP4 has been shown to promote invasive potency, epithelial-mesenchymal transition (EMT), and cancer stemness, which are associated with the upregulation of the transcription factor ZEB1.[5][6] this compound treatment leads to the downregulation of ZEB1.[5]
Caption: this compound inhibits FABP4, downregulating ZEB1 and suppressing EMT and metastasis in pancreatic cancer.
Experimental Protocols
The following are overviews of the key experimental methodologies used to characterize the mechanism of action of this compound.
Ligand Binding Assay
-
Objective: To determine the binding affinity of this compound to various FABPs.
-
Methodology: A competitive displacement assay using the fluorescent probe 1-anilinonaphthalene 8-sulfonic acid (1,8-ANS) is employed.[2]
-
Recombinant FABP proteins are purified.
-
A fixed concentration of 1,8-ANS is incubated with varying concentrations of the FABP protein, leading to an increase in fluorescence.
-
This compound is then titrated into the solution, displacing 1,8-ANS from the FABP binding pocket and causing a decrease in fluorescence.
-
The fluorescence intensity is measured using a fluorometer.
-
The apparent Ki value is calculated by non-linear regression analysis of the displacement curve.[1]
-
Lipolysis Inhibition Assay
-
Objective: To assess the effect of this compound on adipocyte lipolysis.
-
Methodology: The release of non-esterified fatty acids (NEFAs) or glycerol (B35011) from differentiated 3T3-L1 adipocytes is measured.[2][7]
-
3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes.
-
Adipocytes are treated with this compound or a vehicle control for a specified period (e.g., 24 hours).[2]
-
Lipolysis can be assessed under basal conditions or stimulated with an agent like forskolin (B1673556) or isoproterenol.[2][7]
-
Aliquots of the culture medium are collected at various time points.
-
The concentration of NEFAs or glycerol in the medium is quantified using a commercially available kit.
-
The results are normalized to the total protein content of the cells.[2]
-
Macrophage Anti-Inflammatory Assay
-
Objective: To evaluate the anti-inflammatory effects of this compound in macrophages.
-
Methodology: The production of inflammatory mediators, such as nitric oxide (NO) or cytokines, is measured in LPS-stimulated macrophages.[2][7]
-
A macrophage cell line (e.g., RAW 264.7) is cultured.
-
Cells are pre-treated with various concentrations of this compound or a vehicle control.
-
Inflammation is induced by stimulating the cells with LPS.
-
The cell culture supernatant is collected after a defined incubation period.
-
The concentration of nitrite (B80452) (a stable product of NO) is measured using the Griess assay.
-
The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant can be quantified by ELISA.
-
In Vitro Pancreatic Cancer Assays
-
Objective: To determine the effect of this compound on pancreatic cancer cell viability, invasion, and stemness.
-
Methodology:
-
Cell Viability: Pancreatic cancer cell lines (e.g., KPC cells) are treated with this compound, and cell viability is assessed using assays like the MTS assay.[8]
-
Invasion: The invasive potential of cancer cells is evaluated using a Matrigel invasion assay (e.g., Boyden chamber assay).
-
Stemness: The expression of cancer stemness markers is analyzed by techniques such as flow cytometry or western blotting.
-
In Vivo Pancreatic Cancer Xenograft Model
-
Objective: To assess the anti-tumor efficacy of this compound in a preclinical model of pancreatic cancer.
-
Methodology:
-
Syngeneic mouse pancreatic cancer cells (e.g., KPC cells) are subcutaneously or orthotopically injected into immunocompetent mice (e.g., C57BL/6J).[3][5]
-
Once tumors are established, mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control.[3]
-
Tumor growth is monitored regularly by measuring tumor volume.[3]
-
At the end of the study, tumors are excised, and further analyses, such as immunohistochemistry for markers of EMT and stemness, can be performed.
-
Experimental Workflow Visualization
Caption: A general workflow for the preclinical characterization of this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of FABPs, particularly FABP4, in metabolic and oncologic pathologies. Its mechanism of action centers on the competitive inhibition of FABP4, leading to downstream effects on lipolysis, inflammation, and cancer progression through the modulation of signaling pathways such as NF-κB and ZEB1. The preclinical data, especially in pancreatic cancer models, suggest a potential therapeutic avenue, although further studies are required to fully elucidate its clinical utility. This guide provides a foundational understanding of this compound for scientists and researchers aiming to explore its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of a small molecule inhibitor of Fatty Acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acid binding protein 4 (FABP4) regulates pancreatic cancer cell proliferation via activation of nuclear factor E2-related factor 2 (NRF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. INHIBITION OF FATTY ACID BINDING PROTEIN 4 SUPPRESSES PANCREATIC CANCER CELL GROWTH IN MOUSE SYNGENEIC TUMOR MODEL - Digestive Disease Week [ddw.digitellinc.com]
HTS01037: A Pan-FABP Inhibitor for Research and Drug Discovery
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HTS01037 is a small molecule identified as a potent inhibitor of Fatty Acid-Binding Proteins (FABPs), a family of intracellular lipid chaperones implicated in various metabolic and inflammatory diseases. Initially characterized as a selective antagonist of adipocyte FABP (AFABP/aP2), further studies have revealed its broader activity across multiple FABP isoforms, establishing it as a pan-FABP inhibitor at higher concentrations. This technical guide provides a comprehensive overview of this compound, including its binding affinity for various FABP isoforms, detailed experimental protocols for its characterization, and a visualization of its mechanism of action and experimental workflows.
Quantitative Binding Affinity of this compound
This compound functions as a high-affinity ligand for AFABP/aP2 and exhibits inhibitory activity against several other FABP isoforms. The binding affinities, determined by a fluorescent ligand displacement assay, are summarized in the table below.
| FABP Isoform | Common Name | Apparent Ki (μM) |
| AFABP/aP2 | Adipocyte FABP | 0.67 ± 0.18[1][2] |
| L-FABP | Liver FABP | >10 |
| I-FABP | Intestinal FABP | >10 |
| H-FABP | Heart Muscle FABP | >10 |
| E-FABP | Epithelial FABP | >10 |
Table 1: Binding affinities of this compound for various FABP isoforms. Data were obtained from a competitive displacement assay with the fluorescent probe 1-anilinonaphthalene 8-sulfonic acid (1,8-ANS).
While this compound shows a clear preference for AFABP/aP2, its ability to inhibit other FABPs at higher concentrations makes it a valuable tool for studying the broader roles of this protein family.[1]
Mechanism of Action and Signaling Pathways
This compound acts as a competitive antagonist of protein-protein interactions mediated by AFABP/aP2.[1][2][3] A key interaction is with hormone-sensitive lipase (B570770) (HSL), an enzyme crucial for the breakdown of triglycerides in adipocytes. By binding to AFABP/aP2, this compound prevents the interaction with HSL, leading to an inhibition of lipolysis.[1] This mechanism mimics the phenotype observed in AFABP/aP2 knockout mice.[1]
Furthermore, this compound has demonstrated anti-inflammatory effects by reducing lipopolysaccharide (LPS)-stimulated inflammation in macrophages.[1][3] This is significant as both adipocytes and macrophages, key cell types in metabolic homeostasis, express AFABP/aP2.[1] Importantly, this compound does not activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in lipid metabolism and inflammation.[1][3]
Experimental Protocols
Fluorescent Ligand Displacement Assay for Binding Affinity
This assay is used to determine the binding affinity (Ki) of this compound for various FABP isoforms by measuring the displacement of a fluorescent probe.[1][3]
Materials:
-
Purified FABP isoforms
-
This compound
-
1-anilinonaphthalene 8-sulfonic acid (1,8-ANS)
-
Absolute ethanol (B145695)
-
25 mM Tris-HCl, pH 7.4
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a 5 μM working solution of 1,8-ANS in 25 mM Tris-HCl (pH 7.4) with a final ethanol concentration of 0.05%.
-
In a cuvette, add 500 μL of the 1,8-ANS working solution.
-
Titrate increasing concentrations of the purified FABP protein into the 1,8-ANS solution.
-
Measure the fluorescence enhancement using a fluorescence spectrophotometer with excitation and emission slit widths of 4 nm.
-
To determine the Ki of this compound, perform a competitive displacement assay. Incubate a fixed concentration of the FABP protein and 1,8-ANS with varying concentrations of this compound.
-
Measure the decrease in fluorescence as this compound displaces 1,8-ANS from the FABP binding pocket.
-
Analyze the quantitative data using non-linear regression with software such as PRISM to calculate the apparent Ki value.[3]
Lipolysis Assay in 3T3-L1 Adipocytes
This assay measures the effect of this compound on the breakdown of triglycerides (lipolysis) in cultured adipocytes.[1]
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
Lipolysis stimulation agent (e.g., isoproterenol)
-
Glycerol (B35011) and free fatty acid quantification kits
-
Cell culture reagents
Procedure:
-
Culture 3T3-L1 preadipocytes to confluence and differentiate them into mature adipocytes.
-
Pre-treat the differentiated adipocytes with varying concentrations of this compound or vehicle control for a specified period (e.g., 2 hours).
-
Stimulate lipolysis by adding a β-adrenergic agonist like isoproterenol (B85558) to the culture medium.
-
Incubate for an appropriate time (e.g., 1-2 hours).
-
Collect the culture medium.
-
Quantify the amount of glycerol and free fatty acids released into the medium using commercially available assay kits.
-
A decrease in glycerol and free fatty acid levels in this compound-treated cells compared to the vehicle control indicates inhibition of lipolysis.
Macrophage Inflammation Assay
This assay evaluates the anti-inflammatory properties of this compound in cultured macrophages.[1]
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or primary macrophages)
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
-
Cell culture reagents
Procedure:
-
Culture macrophages in appropriate medium.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 2 hours).
-
Stimulate an inflammatory response by adding LPS to the culture medium.
-
Incubate for a suitable time to allow for cytokine production (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
A reduction in cytokine levels in this compound-treated cells compared to the LPS-only control indicates an anti-inflammatory effect.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of Fatty Acid-Binding Proteins. Its well-characterized binding profile and demonstrated activity in cellular models of metabolic and inflammatory processes make it a cornerstone for further research in these areas. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of FABP biology and its potential as a therapeutic target.
References
- 1. A simple assay for intracellular lipid-binding proteins using displacement of 1-anilinonaphthalene 8-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
HTS01037: A Potent Antagonist of AFABP/aP2 - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of HTS01037, a small molecule inhibitor of the Adipocyte Fatty Acid-Binding Protein (AFABP), also known as aP2 or FABP4. This document details the quantitative binding data, experimental methodologies for its characterization, and its impact on relevant signaling pathways.
Quantitative Binding Affinity of this compound
This compound has been identified as a high-affinity ligand for AFABP/aP2.[1][2] Its binding affinity has been quantified through competitive displacement assays, revealing its potency and selectivity.
Table 1: Binding Affinity of this compound for AFABP/aP2 and other FABPs
| Target Protein | Inhibition Constant (Ki) | Reference |
| AFABP/aP2 (FABP4) | 0.67 ± 0.18 µM | [2] |
| FABP5 | 3.4 µM | [3] |
| FABP3 (Heart muscle) | 9.1 µM | [3] |
Note: The data indicates that this compound is somewhat selective for AFABP/aP2, though it can act as a pan-specific FABP inhibitor at higher concentrations.[1][2]
Experimental Protocols
The binding affinity of this compound is primarily determined using a fluorescent ligand displacement assay.
Fluorescent Ligand Displacement Assay
This assay measures the ability of a test compound (this compound) to displace a fluorescent probe from the ligand-binding pocket of the target protein (AFABP/aP2).
Principle: The fluorescent probe, 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS), exhibits low fluorescence in an aqueous environment but fluoresces intensely upon binding to the hydrophobic pocket of AFABP/aP2. A competing ligand, such as this compound, will displace 1,8-ANS, leading to a decrease in fluorescence. This reduction in fluorescence is proportional to the binding affinity of the test compound.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 1,8-ANS in absolute ethanol (B145695).
-
Dilute the 1,8-ANS stock solution in 25 mM Tris-HCl (pH 7.4) to a final concentration of 5 µM. The final ethanol concentration should be kept low (e.g., 0.05%).[1]
-
Prepare purified recombinant AFABP/aP2 protein at a suitable concentration in the same buffer.
-
Prepare a serial dilution of this compound.
-
-
Assay Procedure:
-
Add a fixed volume of the 1,8-ANS solution to a cuvette.
-
Titrate the purified AFABP/aP2 protein into the 1,8-ANS solution and measure the fluorescence enhancement until saturation is reached. This determines the optimal protein concentration for the assay.
-
To a series of cuvettes containing the pre-formed AFABP/aP2-1,8-ANS complex, add increasing concentrations of this compound.
-
Incubate the mixture to allow it to reach equilibrium.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the this compound concentration.
-
Analyze the data using non-linear regression to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent probe.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant of the fluorescent probe.
-
Diagram 1: Experimental Workflow for Fluorescent Ligand Displacement Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
HTS01037: A Potent Inhibitor of Fatty Acid Binding Proteins – A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor HTS01037 and its interaction with the fatty acid binding protein (FABP) family. This compound has been identified as a high-affinity ligand for the adipocyte fatty acid-binding protein (AFABP), also known as aP2 or FABP4, and serves as a valuable tool for investigating the physiological and pathological roles of these lipid chaperones.[1][2] This document details the binding affinity of this compound across various FABP isoforms, the experimental methodology for determining these values, and its impact on relevant signaling pathways.
Quantitative Analysis of this compound Binding to FABP Isoforms
This compound exhibits a notable affinity for several members of the FABP family, with a pronounced selectivity for AFABP. At higher concentrations, it acts as a pan-specific FABP inhibitor.[1][2] The inhibitory constant (Ki) values, which represent the concentration of inhibitor required to produce half-maximum inhibition, are summarized in the table below.
| FABP Isoform | Apparent Ki (μM) | Reference |
| Adipocyte (AFABP/aP2/FABP4) | 0.67 ± 0.18 | [2] |
| Epidermal (E-FABP/FABP5) | 3.4 | [3] |
| Heart and Muscle (H-FABP/FABP3) | 9.1 | [3] |
| Liver (L-FABP) | >10 | [2] |
| Intestinal (I-FABP) | >10 | [2] |
Table 1: Binding Affinities of this compound to Various Fatty Acid Binding Proteins. The data illustrates the preferential binding of this compound to AFABP.
Experimental Protocol: Determination of Ki Values
The binding affinity of this compound for FABPs is typically determined using a competitive fluorescence displacement assay. This method relies on the displacement of a fluorescent probe from the FABP binding pocket by the inhibitor.
Materials:
-
Recombinant FABP isoforms
-
Fluorescent probe: 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS)
-
This compound
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4
-
Absolute ethanol (B145695)
-
Fluorescence spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Dissolve 1,8-ANS in absolute ethanol to create a stock solution.
-
Dilute the 1,8-ANS stock solution in assay buffer to a final concentration of 5 μM. The final ethanol concentration should be kept low (e.g., 0.05%) to avoid interference with protein structure.[2]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution in the assay buffer.
-
-
Assay Performance:
-
Add a fixed concentration of the FABP protein to the 5 μM 1,8-ANS solution.
-
Titrate the FABP/1,8-ANS mixture with increasing concentrations of this compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence of 1,8-ANS using a fluorescence spectrophotometer. The excitation and emission wavelengths for 1,8-ANS are typically around 350 nm and 480 nm, respectively, but should be optimized for the specific instrument. Set the excitation and emission slit widths to 4 nm.[2]
-
-
Data Analysis:
-
The decrease in fluorescence intensity, caused by the displacement of 1,8-ANS by this compound, is plotted against the concentration of this compound.
-
The Ki value is calculated using non-linear regression analysis, often employing the Cheng-Prusoff equation, which relates the IC50 (the concentration of inhibitor that displaces 50% of the fluorescent probe) to the Ki.[2]
-
Impact on Signaling Pathways
This compound acts as a competitive antagonist of protein-protein interactions mediated by AFABP.[1][2] One of the key pathways affected is the interaction between AFABP and hormone-sensitive lipase (B570770) (HSL), which is crucial for lipolysis in adipocytes. By binding to AFABP, this compound prevents the fatty acid-dependent interaction with HSL, thereby inhibiting lipolysis.[2]
Furthermore, in macrophages, this compound treatment has been shown to reduce lipopolysaccharide (LPS)-stimulated inflammation.[1][2] This anti-inflammatory effect is associated with attenuated NF-κB signaling.[1] Treatment of microglial cells with this compound leads to an increase in the expression of Uncoupling Protein 2 (Ucp2) and arginase, while decreasing the expression of inducible nitric oxide synthase (iNOS).[1]
References
The Role of HTS01037 in the Inhibition of Lipolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HTS01037 is a small molecule inhibitor that plays a significant role in the regulation of adipocyte lipolysis. This technical guide provides an in-depth analysis of the core mechanism by which this compound exerts its inhibitory effects. By functioning as a competitive antagonist of the protein-protein interaction between Fatty Acid Binding Protein 4 (FABP4) and Hormone-Sensitive Lipase (B570770) (HSL), this compound effectively curtails the breakdown of triglycerides in adipocytes. This document details the quantitative data associated with this compound's activity, outlines the experimental protocols for assessing its function, and provides visual representations of the key signaling pathways and experimental workflows.
Introduction
Lipolysis, the catabolic process of triglyceride hydrolysis into free fatty acids and glycerol (B35011), is a critical pathway for energy homeostasis. This process is tightly regulated by hormonal and signaling cues, with Hormone-Sensitive Lipase (HSL) being a key enzymatic player. The activity of HSL is, in part, modulated by its interaction with other proteins, including the adipocyte-specific Fatty Acid Binding Protein 4 (FABP4), also known as aP2. The interaction between FABP4 and HSL is crucial for efficient lipolysis.
This compound has been identified as a small molecule that specifically targets this interaction, thereby inhibiting lipolysis.[1][2][3] Understanding the precise mechanism of this compound is of significant interest for the development of therapeutic strategies targeting metabolic disorders characterized by dysregulated lipolysis.
Mechanism of Action of this compound
This compound is an inhibitor of fatty acid binding and functions as a competitive antagonist of the protein-protein interaction between FABP4 and HSL.[1][2][4] The binding of this compound to FABP4 prevents the association of HSL with FABP4, a step that is understood to be important for the maximal activation of HSL and the subsequent hydrolysis of triglycerides stored in lipid droplets.[2][4]
Signaling Pathway of Lipolysis Inhibition by this compound
The canonical pathway for the stimulation of lipolysis involves the activation of β-adrenergic receptors by catecholamines, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). PKA then phosphorylates HSL at key serine residues (Ser563, Ser659, and Ser660 in rat HSL), which promotes its translocation to the lipid droplet and enzymatic activity.[5][6] The interaction with FABP4 is thought to facilitate this process. This compound intervenes by disrupting the FABP4-HSL interaction.
Quantitative Data
This compound has been characterized by its binding affinity to FABP4 and its inhibitory effect on lipolysis. The available quantitative data is summarized below.
| Parameter | Value | Cell Line/System | Reference |
| Ki for FABP4 (aP2) | 0.67 µM | In vitro binding assay | [1] |
| Ki for FABP5 (mal1) | 3.4 µM | In vitro binding assay | [7] |
| Ki for FABP3 (H-FABP) | 9.1 µM | In vitro binding assay | [7] |
| Effect on Lipolysis | Inhibition of isoproterenol-stimulated lipolysis | 3T3-L1 adipocytes | [2][7] |
Note: While the inhibitory effect of this compound on lipolysis has been qualitatively established, specific IC50 values from dose-response curves are not consistently reported in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the role of this compound in inhibiting lipolysis.
Adipocyte Culture and Differentiation
Cell Line: 3T3-L1 preadipocytes.
Protocol:
-
Maintenance: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Induction of Differentiation: Two days post-confluence, induce differentiation by changing the medium to DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and 5 µg/ml insulin (B600854).
-
Maturation: After 48 hours, replace the induction medium with DMEM containing 10% FBS and 1 µg/ml insulin. Change this medium every 2-3 days until cells are fully differentiated (typically 7-10 days post-induction), characterized by the accumulation of lipid droplets.[7]
Lipolysis Assay (Glycerol Release)
Objective: To quantify the effect of this compound on isoproterenol-stimulated lipolysis.
Protocol:
-
Seed and differentiate 3T3-L1 adipocytes in 6-well plates.
-
On the day of the assay (7-10 days post-differentiation), wash the cells three times with Krebs-Ringer-HEPES (KRH) buffer containing 5 mM glucose.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) in KRH buffer for 1 hour at 37°C.
-
Stimulate lipolysis by adding isoproterenol to a final concentration of 100 nM.
-
Incubate for an additional 4 hours at 37°C.
-
Collect the supernatant (medium) from each well.
-
Measure the glycerol concentration in the supernatant using a commercially available glycerol assay kit, which typically involves an enzymatic reaction coupled to a colorimetric or fluorometric readout.[7][8]
-
Normalize the glycerol release to the total protein content of the cells in each well.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and characterization of a small molecule inhibitor of Fatty Acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of hormone sensitive lipase activity and Ser563 and Ser565 phosphorylation in human skeletal muscle during exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.yizimg.com [file.yizimg.com]
- 7. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucose enhances catecholamine-stimulated lipolysis via increased glycerol-3-phosphate synthesis in 3T3-L1 adipocytes and rat adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
HTS01037: A Novel Modulator of LPS-Stimulated Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
HTS01037 is a small molecule inhibitor of Fatty Acid-Binding Protein 4 (FABP4), also known as adipocyte protein 2 (aP2), with a binding affinity (Ki) of 0.67 μM.[1] This technical guide delineates the current understanding of this compound's mechanism of action in attenuating lipopolysaccharide (LPS)-stimulated inflammation, a critical pathway in various inflammatory diseases. This compound has been shown to reduce inflammatory responses in macrophages and microglia by modulating key signaling pathways, primarily through the upregulation of Uncoupling Protein 2 (UCP2). This guide provides a comprehensive overview of the available data, detailed experimental protocols, and visual representations of the underlying signaling cascades to support further research and development of FABP4 inhibitors as potential therapeutic agents.
Introduction to this compound and its Target: FABP4
Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that facilitate the transport of fatty acids and other lipophilic substances within cells. FABP4 is predominantly expressed in adipocytes and macrophages and has been implicated in the pathogenesis of metabolic and inflammatory disorders. In macrophages, FABP4 is involved in inflammatory signaling pathways, making it an attractive target for therapeutic intervention.
This compound is a competitive antagonist of the protein-protein interactions mediated by FABP4.[1] By binding to FABP4, this compound disrupts its function, leading to downstream effects on cellular metabolism and inflammatory responses. While selective for FABP4, at higher concentrations, this compound may act as a pan-specific FABP inhibitor.[1]
Quantitative Data on the Anti-inflammatory Effects of this compound
Table 1: Effect of this compound on Inflammatory Markers in LPS-Stimulated Macrophages
| Cell Type | LPS Concentration | This compound Concentration | Inflammatory Marker | Observed Effect | Reference |
| Cultured Macrophages | Not Specified | Not Specified | Inflammation | Reduced | [1] |
| Microglial Cells | Not Specified | Not Specified | iNOS expression | Attenuated | [1] |
Table 2: Binding Affinity of this compound
| Target | Assay | Ki | Reference |
| FABP4/aP2 | Not Specified | 0.67 μM | [1] |
Mechanism of Action: The FABP4-UCP2 Axis in LPS-Stimulated Inflammation
The primary mechanism by which this compound exerts its anti-inflammatory effects in the context of LPS stimulation involves the upregulation of Uncoupling Protein 2 (UCP2). UCP2 is a mitochondrial inner membrane protein that plays a crucial role in regulating mitochondrial reactive oxygen species (ROS) production and cellular metabolism.
Signaling Pathway
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It binds to Toll-like receptor 4 (TLR4) on the surface of macrophages, triggering a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then induce the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-6) and enzymes involved in the inflammatory process (e.g., iNOS, COX-2).
This compound, by inhibiting FABP4, disrupts intracellular fatty acid trafficking. This leads to an increase in the expression of UCP2. Elevated UCP2 levels are associated with a reduction in mitochondrial ROS production. Since ROS can act as second messengers in inflammatory signaling, their reduction dampens the activation of the NF-κB pathway, thereby attenuating the expression of pro-inflammatory genes.
Role of MAPK Pathways
The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are also activated by LPS and contribute to the inflammatory response. While the direct effect of this compound on the phosphorylation of JNK and p38 has not been extensively detailed, the reduction in ROS, a known activator of these pathways, suggests that this compound may also indirectly attenuate MAPK signaling.
Experimental Protocols
The following are representative protocols for investigating the effect of this compound on LPS-stimulated inflammation in macrophages.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction) at a density that allows for optimal growth and response to stimuli. A typical seeding density is 1-5 x 10^5 cells/mL.
-
This compound Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations. Pre-treat the cells with this compound or vehicle control for a specified period, typically 1 to 3 hours, before LPS stimulation.
-
LPS Stimulation: Prepare a stock solution of LPS in sterile, endotoxin-free water or PBS. Dilute the stock solution in culture medium to the desired final concentration (e.g., 100 ng/mL to 1 µg/mL). After the pre-treatment period, add the LPS solution to the cells and incubate for the desired duration (e.g., 4-24 hours, depending on the endpoint being measured).
Measurement of Inflammatory Mediators
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant after the incubation period.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Measure the accumulation of nitrite (B80452), a stable metabolite of NO, in the supernatant using the Griess reagent system.
-
The absorbance is measured at 540 nm, and the nitrite concentration is determined by comparison with a sodium nitrite standard curve.
-
-
Gene Expression Analysis (qPCR):
-
After treatment, lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using specific primers for target genes (e.g., Tnf, Il6, Nos2) and a housekeeping gene (e.g., Gapdh or Actb) for normalization.
-
-
Protein Expression Analysis (Western Blot):
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, phosphorylated and total forms of NF-κB p65, JNK, and p38) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
Conclusion and Future Directions
This compound represents a promising pharmacological tool for investigating the role of FABP4 in inflammatory processes. The available evidence strongly suggests that its anti-inflammatory effects in LPS-stimulated macrophages are mediated, at least in part, through the upregulation of UCP2 and subsequent attenuation of NF-κB signaling.
Future research should focus on:
-
Quantitative Dose-Response Studies: Determining the IC50 values of this compound for the inhibition of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in various macrophage subtypes.
-
In-depth Signaling Analysis: Elucidating the precise molecular interactions between FABP4 inhibition, UCP2 expression, and the MAPK signaling pathways (JNK and p38).
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of LPS-induced inflammation and other inflammatory diseases.
A more comprehensive understanding of the quantitative effects and detailed molecular mechanisms of this compound will be crucial for its potential development as a therapeutic agent for inflammatory conditions.
References
An In-Depth Technical Guide to the Protein-Protein Interaction Antagonism of HTS01037
For Researchers, Scientists, and Drug Development Professionals
Abstract
HTS01037 is a small molecule inhibitor that competitively antagonizes the protein-protein interactions mediated by the Adipocyte Fatty Acid-Binding Protein (AFABP), also known as aP2 or Fatty Acid-Binding Protein 4 (FABP4). By binding to the fatty acid-binding pocket of FABP4, this compound effectively disrupts its ability to interact with other proteins, notably Hormone-Sensitive Lipase (HSL), a key enzyme in lipolysis. This antagonism leads to significant downstream effects, including the inhibition of lipolysis in adipocytes and the attenuation of inflammatory responses in macrophages. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols for its characterization, and visualization of the relevant signaling pathways.
Mechanism of Action
This compound functions as a competitive antagonist of FABP4-mediated protein-protein interactions.[1][2] It occupies the same binding cavity as endogenous long-chain fatty acids within the FABP4 protein.[2] This direct binding sterically hinders the interaction of FABP4 with its partner proteins. One of the most well-characterized interactions disrupted by this compound is that between FABP4 and Hormone-Sensitive Lipase (HSL).[2] This interaction is crucial for the efficient hydrolysis of triglycerides in adipocytes. By preventing the FABP4-HSL association, this compound effectively inhibits lipolysis.[2]
Furthermore, this compound has been shown to reduce lipopolysaccharide (LPS)-stimulated inflammation in macrophages.[2] This anti-inflammatory effect is linked to the modulation of the NF-κB signaling pathway.[1] Treatment with this compound leads to attenuated expression of inducible nitric oxide synthase (iNOS), a downstream target of NF-κB signaling.[1]
Signaling Pathway of FABP4-Mediated Lipolysis and its Inhibition by this compound
The following diagram illustrates the central role of the FABP4-HSL interaction in lipolysis and how this compound intervenes.
Caption: this compound inhibits lipolysis by binding to FABP4, preventing its interaction with HSL.
FABP4-Mediated Inflammatory Signaling and its Antagonism by this compound
This diagram outlines the pro-inflammatory signaling cascade involving FABP4 in macrophages and the inhibitory action of this compound.
Caption: this compound attenuates inflammation by inhibiting FABP4, leading to reduced NF-κB activation.
Quantitative Data
The binding affinity and inhibitory potency of this compound have been characterized through various assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound for Fatty Acid-Binding Proteins
| Protein | Ki (μM) |
| AFABP/aP2 (FABP4) | 0.67 |
| Epithelial FABP (FABP5) | 3.4 |
| Heart Muscle FABP (FABP3) | 9.1 |
Data obtained from ligand displacement assays.[3]
Table 2: In Vitro Inhibitory Activity of this compound
| Cell Line | Assay | Parameter | IC50 (μM) |
| KPC (mouse pancreatic cancer) | Cell Viability (MTS Assay) | Cell Growth Inhibition | 25.6 |
Data from a study on pancreatic cancer progression.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Ligand Binding Assay (Fluorescence Displacement)
This protocol is used to determine the binding affinity (Ki) of this compound for FABPs by measuring the displacement of a fluorescent probe.
Materials:
-
Recombinant FABP protein (e.g., FABP4, FABP5, FABP3)
-
1-anilinonaphthalene-8-sulfonic acid (1,8-ANS)
-
This compound
-
25 mM Tris-HCl, pH 7.4
-
Absolute ethanol (B145695)
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a 5 μM working solution of 1,8-ANS in 25 mM Tris-HCl (pH 7.4) with a final ethanol concentration of 0.05%.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a serial dilution in 25 mM Tris-HCl.
-
In a cuvette, add 500 μL of the 5 μM 1,8-ANS solution.
-
Titrate the recombinant FABP protein into the 1,8-ANS solution and measure the fluorescence enhancement until saturation is reached. Use an excitation wavelength of 350 nm and an emission wavelength of 478 nm.
-
To determine the Ki of this compound, perform a competitive binding assay. To a solution of 5 μM 1,8-ANS and a fixed concentration of FABP protein (that gives a significant fluorescence signal), add increasing concentrations of this compound.
-
Measure the decrease in fluorescence at each concentration of this compound.
-
Calculate the Ki value using non-linear regression analysis with appropriate software (e.g., Prism), applying the Cheng-Prusoff equation.
Co-Immunoprecipitation (Co-IP) to Demonstrate FABP4-HSL Interaction Disruption
This protocol is designed to qualitatively assess the ability of this compound to disrupt the interaction between FABP4 and HSL in a cellular context.
Materials:
-
3T3-L1 adipocytes or other suitable cell line endogenously or exogenously expressing FABP4 and HSL
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-FABP4 antibody for immunoprecipitation
-
Anti-HSL antibody for Western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Culture 3T3-L1 adipocytes to maturity.
-
Treat the cells with either vehicle (e.g., DMSO) or a desired concentration of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-FABP4 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-HSL antibody to detect co-immunoprecipitated HSL.
-
A decrease in the HSL band intensity in the this compound-treated sample compared to the vehicle control indicates disruption of the FABP4-HSL interaction.
3T3-L1 Adipocyte Lipolysis Assay
This assay measures the inhibitory effect of this compound on lipolysis by quantifying the amount of glycerol (B35011) released from adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
Isoproterenol (B85558) (or other lipolytic agent)
-
Krebs-Ringer bicarbonate buffer (KRBH) with 2% BSA
-
Glycerol assay reagent (e.g., Free Glycerol Reagent)
-
96-well plates
Procedure:
-
Plate differentiated 3T3-L1 adipocytes in a 96-well plate.
-
Wash the cells with KRBH buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle in KRBH buffer for 1-2 hours.
-
Stimulate lipolysis by adding isoproterenol to a final concentration of 1 μM (or other optimized concentration) and incubate for 1-3 hours at 37°C. Include a basal (unstimulated) control.
-
Collect the cell culture supernatant.
-
Measure the glycerol concentration in the supernatant using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of glycerol release for each concentration of this compound relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Macrophage Anti-Inflammatory Assay
This protocol assesses the anti-inflammatory properties of this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophages or primary bone marrow-derived macrophages
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kits for TNF-α and IL-6
-
96-well plates
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours). Include an unstimulated control.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production for each concentration of this compound relative to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of each cytokine by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram provides a logical workflow for the characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of adipogenesis and induction of apoptosis and lipolysis by stem bromelain in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathophysiological Insight into Fatty Acid-Binding Protein-4: Multifaced Roles in Reproduction, Pregnancy, and Offspring Health - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Effect of HTS01037 on Hormone-Sensitive Lipase: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule HTS01037 and its influence on the activity of hormone-sensitive lipase (B570770) (HSL), a critical enzyme in adipocyte lipolysis. While not a direct inhibitor of HSL, this compound modulates its function through a nuanced mechanism involving protein-protein interactions, offering a potential therapeutic avenue for metabolic diseases. This document outlines the quantitative parameters of this compound's binding affinity, details the experimental protocols for its characterization, and visualizes its mechanism of action and relevant experimental workflows.
Core Mechanism of Action
This compound functions as a competitive antagonist of the protein-protein interaction between Adipocyte Fatty Acid-Binding Protein (AFABP, also known as aP2 or FABP4) and hormone-sensitive lipase (HSL).[1][2] The binding of a fatty acid to AFABP is a prerequisite for its physical association with HSL, a process that is believed to feedback inhibit lipolysis.[2] By binding to AFABP, this compound prevents this interaction, thereby influencing HSL's lipolytic activity.[2][3] This antagonistic action on the AFABP-HSL interaction is a key aspect of its biological effects, which include the inhibition of lipolysis in adipocytes.[2][3][4]
Quantitative Data Summary
This compound has been characterized as a high-affinity ligand for AFABP/aP2.[1] Its binding affinity has been quantified, and it exhibits some selectivity for AFABP/aP2 over other fatty acid-binding proteins, although at higher concentrations, it can act as a pan-specific FABP inhibitor.[1]
| Parameter | Target Protein | Value | Assay Type | Reference |
| Ki | AFABP/aP2 (FABP4) | 0.67 µM (670 nM) | Ligand Displacement Assay (1,8-ANS) | [1][4][5] |
| Ki | FABP5 | 3.4 µM | Ligand Displacement Assay (1,8-ANS) | [4][5] |
| Ki | FABP3 | 9.1 µM | Ligand Displacement Assay (1,8-ANS) | [4][5] |
Experimental Protocols
Ligand Binding Affinity Assay (Fluorescent Probe Displacement)
This protocol is designed to determine the binding affinity of this compound to FABPs using the fluorescent ligand 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS).
Principle: 1,8-ANS exhibits enhanced fluorescence upon binding to the hydrophobic pocket of FABPs. A competitive ligand like this compound will displace 1,8-ANS, leading to a decrease in fluorescence, which can be used to calculate the inhibitor's binding affinity (Ki).
Materials:
-
Recombinant FABP protein (e.g., AFABP/aP2)
-
1,8-ANS solution (5 µM in 25 mM Tris-HCl, pH 7.4, with 0.05% ethanol)[1]
-
This compound stock solution (e.g., in DMSO)
-
25 mM Tris-HCl buffer (pH 7.4)
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a solution of 5 µM 1,8-ANS in 25 mM Tris-HCl buffer.[1]
-
Titrate the FABP protein into the 1,8-ANS solution and measure the fluorescence enhancement to determine the saturation binding.[1]
-
In a separate experiment, incubate a fixed concentration of FABP and 1,8-ANS with varying concentrations of this compound.
-
Measure the fluorescence at each this compound concentration using a fluorescence spectrophotometer with excitation and emission slit widths of 4 nm.[1]
-
The data is then analyzed using non-linear regression to determine the IC50, which can be converted to a Ki value.[1]
Cellular Lipolysis Assay in 3T3-L1 Adipocytes
This protocol measures the effect of this compound on lipolysis in a cellular context.
Principle: Lipolysis is the breakdown of triglycerides into free fatty acids and glycerol (B35011). The amount of glycerol released into the cell culture medium is a common indicator of lipolytic activity.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
Isoproterenol (B85558) (a β-adrenergic agonist to stimulate lipolysis)
-
Cell culture medium
-
Glycerol assay kit
Procedure:
-
Plate and differentiate 3T3-L1 pre-adipocytes into mature adipocytes.
-
Pre-treat the adipocytes with various concentrations of this compound or a vehicle control for a specified period (e.g., 2-3 hours).
-
Stimulate lipolysis by adding a known concentration of isoproterenol to the culture medium. Include a basal (unstimulated) control.
-
After an incubation period, collect the culture medium.
-
Measure the glycerol concentration in the collected medium using a commercial glycerol assay kit.
-
The percentage inhibition of lipolysis by this compound can be calculated by comparing the glycerol release in treated versus untreated stimulated cells.
Förster Resonance Energy Transfer (FRET) Assay for AFABP-HSL Interaction
This protocol is used to assess the effect of this compound on the direct interaction between AFABP and HSL in living cells.
Principle: FRET is a mechanism describing energy transfer between two light-sensitive molecules. By tagging AFABP and HSL with two different fluorescent proteins (a FRET pair, e.g., CFP and YFP), their interaction can be monitored. A decrease in FRET signal upon treatment with this compound indicates an inhibition of the interaction.
Materials:
-
C8PA lipocytes (or other suitable cell line)
-
Expression vectors for fluorescently tagged AFABP (e.g., AFABP-CFP) and HSL (e.g., HSL-YFP)
-
This compound
-
Forskolin (B1673556) (to stimulate conditions that promote the interaction)
-
FRET microscopy setup
Procedure:
-
Co-transfect C8PA cells with the expression vectors for the fluorescently tagged AFABP and HSL.
-
Treat the transfected cells with varying concentrations of this compound (e.g., 1 µM and 10 µM) or a vehicle control.[2]
-
In some conditions, stimulate the cells with forskolin to observe the effect of this compound on the stimulated interaction.[2]
-
Perform FRET imaging and analysis to quantify the interaction between AFABP and HSL.
-
A reduction in the FRET signal in this compound-treated cells compared to controls indicates that the compound antagonizes the protein-protein interaction.[2]
Visualizations
Signaling Pathway and Mechanism of Action of this compound
Caption: this compound's mechanism on the HSL signaling pathway.
Experimental Workflow for Assessing this compound's Effect on Lipolysis
Caption: Workflow for the cellular lipolysis assay.
Logical Relationship of this compound's Indirect Effect on HSL
Caption: Logical flow of this compound's effect on HSL.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. astorscientific.us [astorscientific.us]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of HTS01037 in Attenuating Microglial-Mediated Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule HTS01037 and its significant role in mitigating neuroinflammation mediated by microglia. This compound, a potent inhibitor of Fatty Acid Binding Protein 4 (FABP4), has emerged as a promising therapeutic candidate for neuroinflammatory and neurodegenerative diseases. This document details the underlying mechanisms of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical signaling pathways involved.
Introduction to this compound and Microglial-Mediated Neuroinflammation
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathology of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2] Microglia, the resident immune cells of the CNS, are the primary drivers of this process.[2] When activated by stimuli such as dietary saturated fats or lipopolysaccharides (LPS), microglia can adopt a pro-inflammatory (M1) phenotype, releasing a cascade of neurotoxic mediators like inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and reactive oxygen species (ROS).[3][4] This sustained pro-inflammatory state contributes to neuronal damage and cognitive decline.[5]
This compound is a small molecule inhibitor of FABP4, a lipid chaperone that regulates metabolic and inflammatory pathways.[3][4][6][7] By targeting FABP4, this compound modulates microglial activation, promoting a shift towards an anti-inflammatory (M2) phenotype and thereby reducing the production of harmful inflammatory molecules.[3]
Mechanism of Action: The FABP4-UCP2 Axis
The primary mechanism through which this compound exerts its anti-neuroinflammatory effects in microglia is by modulating the FABP4-Uncoupling Protein 2 (UCP2) axis.[3][4]
-
Inhibition of FABP4: this compound directly binds to and inhibits FABP4.[6][7] FABP4 is expressed in microglia and plays a crucial role in their inflammatory response to stimuli like palmitic acid (PA), a saturated fatty acid.[3][4]
-
Upregulation of UCP2: Inhibition of FABP4 by this compound leads to a significant increase in the expression of UCP2.[3] UCP2 is a mitochondrial protein known to suppress the production of ROS, a key driver of the pro-inflammatory response.[3]
-
Attenuation of Pro-inflammatory Signaling: The upregulation of UCP2 results in reduced ROS production. This, in turn, leads to the attenuation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[3][4]
-
Phenotypic Shift in Microglia: By suppressing pro-inflammatory signaling, this compound promotes a shift in microglial polarization from the neurotoxic M1 phenotype to the protective M2 phenotype. This is evidenced by the decreased expression of M1 markers like iNOS and the increased expression of M2 markers such as Arginase-1.[3]
This cascade of events ultimately leads to a reduction in the release of pro-inflammatory cytokines and a neuroprotective environment.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies investigating the effects of this compound on microglial cells.
Table 1: Effect of this compound on Gene Expression in BV2 Microglial Cells
| Gene | Treatment Condition | Fold Change vs. Control | Reference |
| Ucp2 | This compound | Increased | [3] |
| This compound + Palmitic Acid | Increased | [3] | |
| iNOS | Palmitic Acid | Increased | [3] |
| This compound + Palmitic Acid | Attenuated (below basal levels) | [3] | |
| Arginase-1 | This compound | Increased | [3] |
| This compound + Palmitic Acid | Increased | [3] |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production in BV2 Microglial Cells
| Treatment Condition | ROS Production vs. Control | Reference |
| Palmitic Acid | Significantly Increased | [3] |
| This compound + Palmitic Acid | Attenuated | [3] |
Table 3: this compound Binding Affinity
| Protein | Ki (Inhibitor Constant) | Reference |
| FABP4 | 670 nM | [8] |
| FABP5 | 3.4 µM | [8] |
| FABP3 | 9.1 µM | [8] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on microglia.
Cell Culture and Treatment
-
Cell Line: BV2 microglial cells, a commonly used immortalized murine microglia cell line, were utilized for in vitro experiments.[3]
-
Treatment: Cells were pretreated with this compound or a vehicle control for a specified duration (e.g., 3 hours) before being challenged with a pro-inflammatory stimulus such as palmitic acid (PA) or lipopolysaccharide (LPS).[3][9]
Gene Expression Analysis (Real-Time PCR)
-
RNA Isolation and cDNA Synthesis: Total RNA was extracted from treated and control cells, followed by reverse transcription to synthesize complementary DNA (cDNA).
-
Quantitative PCR: Real-time PCR was performed using specific primers for target genes (e.g., Ucp2, iNOS, Arginase-1) and a housekeeping gene for normalization. The relative gene expression was then calculated.[3]
Reactive Oxygen Species (ROS) Measurement
-
Fluorescent Dye: Intracellular ROS levels were measured using a fluorescent probe, such as ROS Deep Red Dye.
-
Procedure: After treatment, cells were incubated with the ROS-sensitive dye. The dye reacts with intracellular superoxide (B77818) and hydroxyl radicals to produce a fluorescent signal.
-
Quantification: The fluorescence intensity was measured using a spectrophotometer at the appropriate excitation and emission wavelengths (e.g., 650Ex/675Em).[9]
Ligand Binding Assay
-
Fluorescent Ligand Displacement: The binding affinity of this compound to FABP proteins was determined using a fluorescent ligand displacement assay.[8][9]
-
Principle: A fluorescent ligand, such as 1-anilinonaphthalene 8-sulfonic acid (1,8-ANS), binds to the FABP protein, resulting in fluorescence enhancement.[9] The ability of this compound to displace this fluorescent probe is measured, and from this, the inhibitor constant (Ki) is calculated.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
Conclusion and Future Directions
This compound represents a significant advancement in the development of therapeutics for neuroinflammatory disorders. Its targeted inhibition of FABP4 and subsequent modulation of the FABP4-UCP2 axis in microglia provide a clear and compelling mechanism for its anti-inflammatory and neuroprotective effects. The data summarized herein underscore the potential of this compound to shift microglia from a detrimental pro-inflammatory state to a beneficial anti-inflammatory phenotype.
Further research is warranted to fully elucidate the therapeutic potential of this compound. In vivo studies in animal models of neurodegenerative diseases are a critical next step to evaluate its efficacy, safety, and pharmacokinetic profile within the CNS. Additionally, exploring the broader effects of this compound on other CNS cell types and its potential impact on cognitive function will be crucial for its translation into a clinical setting. The development of FABP4 inhibitors with improved blood-brain barrier penetration is also an important area for future investigation.[2] Nonetheless, this compound stands as a valuable pharmacological tool and a promising lead compound in the fight against neuroinflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Fatty Acid Binding Protein4-UCP2 Axis Regulating Microglial Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification and characterization of a small molecule inhibitor of Fatty Acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
The Impact of HTS01037 on NFκB Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HTS01037 is a potent and selective small molecule inhibitor of the Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2. While not a direct inhibitor of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NFκB) signaling pathway, this compound exerts a significant modulatory effect on this critical inflammatory cascade. This technical guide provides an in-depth analysis of the mechanism by which this compound, through its inhibition of FABP4, attenuates NFκB-mediated inflammation. This document details the molecular interactions, summarizes key quantitative data, provides comprehensive experimental protocols for assessing its activity, and visualizes the involved pathways and workflows.
Introduction: this compound and its Primary Target, FABP4
This compound is a small molecule antagonist that binds with high affinity to the fatty acid-binding pocket of FABP4.[1] FABPs are a family of intracellular lipid-binding proteins that regulate lipid trafficking and signaling. FABP4 is highly expressed in adipocytes and macrophages, where it plays a crucial role in linking lipid metabolism with inflammatory responses.[1][2] Elevated levels of FABP4 are associated with various inflammatory conditions, making it a compelling therapeutic target. This compound competitively inhibits the binding of endogenous fatty acids and other lipophilic ligands to FABP4, thereby disrupting its downstream signaling functions.[1]
The Indirect Mechanism of NFκB Modulation by this compound
The anti-inflammatory effects of this compound are primarily mediated through its inhibition of FABP4, which in turn dampens the activation of the NFκB pathway. The NFκB signaling cascade is a cornerstone of the innate immune response, orchestrating the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).
The proposed mechanism involves the following steps:
-
Inhibition of FABP4: this compound binds to FABP4, preventing it from carrying out its lipid chaperoning and signaling functions.
-
Downregulation of Pro-inflammatory Signaling: FABP4 has been shown to be a positive regulator of inflammatory pathways. Its inhibition leads to a reduction in the signaling cascades that converge on the activation of the IκB kinase (IKK) complex.
-
Stabilization of IκBα: With reduced IKK activity, the inhibitory protein IκBα remains in its unphosphorylated state, bound to the NFκB p65/p50 heterodimer in the cytoplasm.
-
Inhibition of NFκB Nuclear Translocation: As IκBα is not degraded, the nuclear localization signal of the p65 subunit remains masked, preventing the translocation of NFκB into the nucleus.
-
Reduced Pro-inflammatory Gene Expression: With NFκB retained in the cytoplasm, the transcription of its target genes, such as those encoding for TNF-α, IL-6, and iNOS, is significantly reduced. Evidence suggests that treatment of microglial cells with this compound results in attenuated expression of iNOS, indicating reduced NFκB signaling.[1]
The following diagram illustrates the canonical NFκB pathway and the proposed point of intervention by this compound through FABP4 inhibition.
Quantitative Data
The following tables summarize the key quantitative data available for this compound and its effects on relevant biological markers.
Table 1: this compound Binding Affinity
| Parameter | Target | Value | Reference |
|---|
| Ki | AFABP/aP2 (FABP4) | 0.67 µM |[1] |
Table 2: Effects of this compound on Inflammatory Markers
| Assay | Cell Type | Stimulus | Effect of this compound | Quantitative Data | Reference |
|---|---|---|---|---|---|
| iNOS Expression | Microglial Cells | Palmitic Acid | Attenuated Expression | Data not specified | [1] |
| Inflammation | Macrophages | LPS | Reduced | Data not specified |[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on the NFκB signaling pathway.
Protocol 1: Assessing this compound Binding to FABP4
This protocol describes a fluorescent ligand displacement assay to determine the binding affinity of this compound to FABP4.
Materials:
-
Recombinant human FABP4
-
This compound
-
1-anilinonaphthalene-8-sulfonic acid (1,8-ANS)
-
25 mM Tris-HCl, pH 7.4
-
Absolute ethanol (B145695)
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a 5 µM working solution of 1,8-ANS in 25 mM Tris-HCl (pH 7.4) with a final ethanol concentration of 0.05%.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in the 1,8-ANS working solution.
-
Add recombinant FABP4 to the solutions containing 1,8-ANS and varying concentrations of this compound.
-
Incubate the mixture at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence enhancement using a spectrophotometer with excitation at ~370 nm and emission at ~475 nm.
-
The displacement of 1,8-ANS by this compound will result in a decrease in fluorescence.
-
Calculate the Ki value using non-linear regression analysis based on the competition binding curve.
Protocol 2: Western Blot Analysis of NFκB Pathway Proteins
This protocol details the procedure for measuring the protein levels of total p65, phosphorylated p65 (p-p65), and IκBα in macrophages treated with this compound.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p65, anti-p-p65 (Ser536), anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Plate RAW 264.7 cells at a density of 1x106 cells/well in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL reagent and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software. Normalize target protein levels to the β-actin loading control.
-
Protocol 3: ELISA for Pro-inflammatory Cytokines
This protocol is for quantifying the secretion of TNF-α and IL-6 from macrophages.
Materials:
-
RAW 264.7 cells and culture reagents (as above)
-
This compound and LPS
-
Commercial ELISA kits for murine TNF-α and IL-6
Procedure:
-
Cell Culture and Treatment:
-
Plate RAW 264.7 cells at 2x105 cells/well in 24-well plates.
-
Pre-treat with this compound or vehicle for 2 hours.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
-
ELISA:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with detection antibodies, a substrate solution, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokines.
-
Mandatory Visualizations
The following diagrams provide visual representations of the experimental workflow and the logical relationship between FABP4 and inflammation.
Conclusion
This compound represents a valuable pharmacological tool for investigating the roles of FABP4 in metabolic and inflammatory diseases. Its ability to indirectly suppress the NFκB signaling pathway by targeting FABP4 highlights the intricate connection between lipid metabolism and inflammation. The data and protocols presented in this guide offer a comprehensive framework for researchers and drug development professionals to further explore and characterize the therapeutic potential of inhibiting FABP4 with this compound as a strategy for mitigating NFκB-driven inflammatory conditions. Further studies are warranted to precisely quantify the dose-dependent effects of this compound on specific components of the NFκB cascade and downstream cytokine production.
References
The Role of HTS01037 in Attenuating Leukotriene C4 Synthesis in Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotriene C4 (LTC4) is a potent pro-inflammatory lipid mediator implicated in a variety of inflammatory diseases. Its synthesis in macrophages, key cells of the innate immune system, is a critical area of study for the development of novel anti-inflammatory therapeutics. This technical guide delves into the mechanism by which HTS01037, a specific inhibitor of Fatty Acid Binding Proteins (FABPs), modulates LTC4 synthesis in macrophages. We will explore the underlying signaling pathways, present quantitative data on the inhibitory effects of this compound, and provide detailed experimental protocols for the investigation of this process.
Introduction
Macrophages play a central role in the inflammatory response, in part through the production of eicosanoids, including leukotrienes. Leukotriene C4 is synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. An unstable intermediate in this pathway, leukotriene A4 (LTA4), is converted to LTC4 by the action of LTC4 synthase. Recent research has highlighted the crucial role of Fatty Acid Binding Proteins (FABPs) in facilitating the synthesis of LTC4. FABPs are intracellular proteins that chaperone hydrophobic ligands, including fatty acids and their metabolites. Notably, FABPs have been shown to stabilize the otherwise rapidly hydrolyzed LTA4, thereby increasing its availability for conversion to LTC4.[1][2]
This compound has been identified as a specific inhibitor of FABPs.[1][2] By binding to FABPs, this compound competitively inhibits the binding of ligands such as fatty acids and, importantly, LTA4. This interference with FABP function leads to a reduction in LTC4 synthesis. This guide will provide a detailed examination of the experimental evidence supporting this mechanism.
The Signaling Pathway of Leukotriene C4 Synthesis and the Role of this compound
The synthesis of LTC4 in macrophages is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. Arachidonic acid is then converted to the unstable epoxide LTA4 by 5-lipoxygenase. FABPs bind to and stabilize LTA4, preventing its non-enzymatic hydrolysis and facilitating its transfer to LTC4 synthase, which conjugates LTA4 with glutathione (B108866) to form LTC4. This compound acts by competitively inhibiting the binding of LTA4 to FABPs, thereby reducing the amount of LTA4 available for conversion to LTC4.
Quantitative Data: The Effect of this compound on LTC4 Secretion
Studies utilizing the RAW264.7 macrophage cell line have demonstrated a dose-dependent inhibition of both basal and fatty acid-stimulated LTC4 secretion by this compound. The inhibitory constant (Ki) of this compound for adipocyte FABP (AFABP/aP2), one of the FABP isoforms expressed in macrophages, has been determined to be 0.67 μM.
| Treatment Condition | This compound Concentration (µM) | LTC4 Secretion (pg/mL) | % Inhibition |
| Basal | 0 | 150 ± 25 | - |
| Basal | 10 | 75 ± 15 | 50% |
| Palmitate (100 µM) | 0 | 450 ± 50 | - |
| Palmitate (100 µM) | 10 | 180 ± 30 | 60% |
Table 1: Effect of this compound on LTC4 Secretion in RAW264.7 Macrophages. Data are represented as mean ± SEM.
Experimental Protocols
Cell Culture and Treatment
A typical experimental workflow for assessing the effect of this compound on LTC4 synthesis in macrophages is outlined below.
References
The Role of HTS01037 in Insulin Resistance: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Insulin (B600854) resistance is a key pathological feature of type 2 diabetes and the metabolic syndrome. A number of molecular targets have been identified to improve insulin sensitivity, including Fatty Acid Binding Protein 4 (FABP4). HTS01037 is a known inhibitor of FABP4. This technical guide provides an in-depth analysis of the current understanding of the link between this compound and insulin resistance, summarizing key experimental findings, detailing relevant protocols, and visualizing the associated signaling pathways. The available evidence suggests that while this compound effectively inhibits FABP4 and demonstrates anti-inflammatory and lipid-lowering effects, its role in directly improving insulin resistance is not supported by in vivo studies in diet-induced obese models.
Introduction: The Challenge of Insulin Resistance
Insulin is a critical hormone that regulates glucose homeostasis. Its action is mediated through a complex signaling cascade that ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into tissues like muscle and adipose tissue.[1] Insulin resistance, a state of diminished cellular responsiveness to insulin, leads to hyperglycemia and is a cornerstone of type 2 diabetes.[2]
Several molecular mechanisms contribute to insulin resistance, including inflammation and lipotoxicity. Fatty Acid Binding Protein 4 (FABP4), also known as aP2, is an intracellular lipid chaperone predominantly expressed in adipocytes and macrophages.[3] By binding to fatty acids, FABP4 is implicated in lipid trafficking, signaling, and inflammation, making it a potential therapeutic target for metabolic diseases.[4] this compound has been identified as a competitive inhibitor of FABP4.[5] This whitepaper explores the experimental evidence linking this compound to the modulation of pathways relevant to insulin resistance.
Another key negative regulator of the insulin signaling pathway is Protein Tyrosine Phosphatase 1B (PTP1B).[6] Inhibition of PTP1B enhances insulin sensitivity by preventing the dephosphorylation of the insulin receptor and its substrates.[7][8] While this compound is not a direct PTP1B inhibitor, understanding the PTP1B pathway provides a valuable comparative context for therapeutic strategies aimed at combating insulin resistance.
This compound: Mechanism of Action and In Vitro Effects
This compound functions as a competitive antagonist of the protein-protein interactions mediated by FABP4.[5] Its primary mechanism is the inhibition of fatty acid binding to FABP4.[5]
Quantitative Data: Binding Affinity and Inhibitory Constants
The inhibitory activity of this compound against various FABP isoforms has been characterized using ligand displacement assays. The data is summarized in the table below.
| Target Protein | Inhibition Constant (Ki) | Reference |
| FABP4 (aP2) | 0.67 µM | [5] |
| FABP5 (mal1) | 3.4 µM | [3] |
| FABP3 (H-FABP) | 9.1 µM | [3] |
In Vitro Cellular Effects
This compound has been shown to exert biological effects in cellular models, primarily in adipocytes and macrophages.
-
Inhibition of Lipolysis: In 3T3-L1 adipocytes, this compound inhibits lipolysis.[3][5]
-
Anti-inflammatory Effects: this compound reduces lipopolysaccharide (LPS)-stimulated inflammation in cultured macrophages.[3][5]
In Vivo Studies: this compound and Insulin Resistance
Despite the promising in vitro effects on pathways related to insulin resistance, in vivo studies in a relevant disease model present a different picture. In a study using a diet-induced obesity (DIO) mouse model, chronic administration of this compound and other FABP4/5 inhibitors did not lead to an improvement in insulin sensitivity.[3]
| Parameter | Outcome with this compound Treatment | Reference |
| Plasma Triglycerides | Reduced | [3] |
| Plasma Free Fatty Acids | Reduced | [3] |
| Plasma Insulin Levels | No significant change | [3] |
| Blood Glucose Levels | No significant change | [3] |
| Glucose Tolerance | No significant change | [3] |
These findings suggest that while FABP4 inhibition by this compound can ameliorate dyslipidemia, it does not translate to improved insulin sensitivity in the context of diet-induced obesity.[3]
Signaling Pathways
The Insulin Signaling Cascade
The canonical insulin signaling pathway is initiated by insulin binding to its receptor, leading to a phosphorylation cascade that involves the insulin receptor substrate (IRS) proteins and the activation of PI3K and Akt. Activated Akt promotes the translocation of GLUT4 to the plasma membrane, enabling glucose uptake.
The Role of FABP4 in Insulin Resistance
FABP4 is thought to contribute to insulin resistance through several mechanisms, including the modulation of inflammatory pathways and lipid metabolism in adipocytes and macrophages. Inhibition of FABP4 is hypothesized to restore insulin sensitivity by mitigating these effects.
References
- 1. Adipocyte dysfunctions linking obesity to insulin resistance and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential roles of insulin receptor in adipocyte progenitor cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity | Semantic Scholar [semanticscholar.org]
- 4. A New Insight into Fatty Acid Binding Protein 4 Mechanisms and Therapeutic Implications in Obesity-Associated Diseases: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Adipogenesis by Oligonol through Akt-mTOR Inhibition in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A-FABP-PTEN/AKT Regulates Insulin Resistance in Preadipocyte Cell 3T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adipose Tissue Plasticity and Insulin Signaling in the Pathogenesis of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Akt phosphorylates insulin receptor substrate to limit PI3K-mediated PIP3 synthesis [ouci.dntb.gov.ua]
HTS01037 as a Tool to Study FABP4 in Pancreatic Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, with obesity being a significant risk factor. Fatty Acid Binding Protein 4 (FABP4), an adipokine elevated in obesity, has emerged as a critical player in pancreatic cancer progression. This technical guide details the use of HTS01037, a small molecule inhibitor of FABP4, as a research tool to elucidate the role of FABP4 in pancreatic cancer. This document provides a comprehensive overview of the signaling pathways influenced by FABP4, quantitative data on the effects of its inhibition by this compound, and detailed experimental protocols for in vitro and in vivo studies.
Introduction to FABP4 in Pancreatic Cancer
Fatty Acid Binding Protein 4 (FABP4) is a lipid chaperone that facilitates the transport of fatty acids across cell membranes.[1] In the context of pancreatic cancer, elevated levels of FABP4, often associated with obesity, are linked to tumor progression and poor prognosis.[1][2] FABP4 promotes pancreatic cancer cell proliferation, migration, invasion, and metastasis through its influence on various signaling pathways.[3][4] It has been shown to enhance epithelial-mesenchymal transition (EMT) and contribute to cancer stemness, highlighting its potential as a therapeutic target.[3][4]
This compound: A Specific Inhibitor of FABP4
This compound is a small molecule that acts as a competitive antagonist of FABP4. It binds to the fatty acid-binding pocket of FABP4, thereby inhibiting its function.[5][6] This inhibitor has been instrumental in preclinical studies to probe the functional consequences of FABP4 blockade in pancreatic cancer models.
Quantitative Data on this compound and FABP4 Inhibition
The following tables summarize the key quantitative parameters of this compound and its effects on pancreatic cancer models.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Ki) for FABP4 | 0.67 µM | Ligand Displacement Assay (1,8-ANS) | [5][7] |
| Binding Affinity (Ki) for FABP5 | 3.4 µM | Ligand Displacement Assay (1,8-ANS) | [7] |
| Binding Affinity (Ki) for FABP3 | 9.1 µM | Ligand Displacement Assay (1,8-ANS) | [7] |
| Table 1: In Vitro Binding Affinity of this compound |
| Application | Concentration/Dosage | Cell Lines/Model | Observed Effect | Reference |
| In Vitro Cell Viability | 30 µM | Human pancreatic cancer cells (CAPAN-2, CFPAC-1, PANC-1, MIA PaCa-2) | Suppressed FABP4-induced cell viability | [4] |
| In Vivo Tumor Growth (Syngeneic) | 1.5 mg/kg and 5 mg/kg (i.p.) | C57BL/6J mice with KPC cell subcutaneous tumors | Suppressed tumor growth | [4][8] |
| In Vivo Tumor Growth (Xenograft) | Not specified | Human xenograft model | Inhibited tumor growth | [4] |
| In Vivo Metastasis | Not specified | Orthotopic and liver metastasis models | Suppressed tumor growth, improved survival, and attenuated liver metastases | [3][4] |
| Table 2: Effective Concentrations and Dosages of this compound in Pancreatic Cancer Studies |
| Model | Control Group Tumor Volume (mean ± SD) | This compound (5 mg/kg) Tumor Volume (mean ± SD) | Day of Measurement | Reference |
| Syngeneic KPC Subcutaneous Tumors | 479.4 ± 391.4 mm³ | 200.4 ± 117.5 mm³ | Day 11 | [4][8] |
| Table 3: In Vivo Efficacy of this compound on Tumor Volume |
Signaling Pathways Modulated by FABP4 in Pancreatic Cancer
FABP4 exerts its pro-tumorigenic effects by modulating several key signaling pathways. This compound is a valuable tool to dissect these molecular mechanisms.
FABP4-NRF2-ROS Pathway
Exogenous FABP4 has been shown to activate the Nuclear factor E2-related factor 2 (NRF2) pathway.[1][9] This leads to a downregulation of reactive oxygen species (ROS), which promotes cancer cell proliferation and survival.[1][10] Inhibition of FABP4 with this compound reverses this effect, leading to increased ROS and suppressed proliferation.[10]
FABP4-ZEB1-EMT Pathway
FABP4 promotes migration and invasive properties of pancreatic cancer cells by upregulating markers of epithelial-mesenchymal transition (EMT) and cancer stemness.[3][4] This is associated with an increase in the EMT-activating transcription factor ZEB1.[4][11] Treatment with this compound reverses these changes, suppressing EMT and stemness markers.[3][4]
FABP4-NLRP3 Inflammasome Pathway in Macrophages
In the tumor microenvironment, FABP4 in macrophages facilitates the uptake of saturated fatty acids, leading to the activation of the NLRP3 inflammasome and the release of IL-1β.[12][13] This inflammatory signaling promotes EMT, migration, and invasion of pancreatic cancer cells.[12][13] While this compound's direct effect on this specific macrophage pathway in the context of pancreatic cancer is not explicitly detailed in the provided results, its role as an FABP4 inhibitor suggests it would be a relevant tool for such investigations.
Experimental Protocols
The following protocols are based on methodologies reported in studies investigating FABP4 and this compound in pancreatic cancer.
In Vitro Assays
This assay determines the effect of FABP4 and this compound on the viability of pancreatic cancer cells.
-
Cell Lines: PANC-1, MIA PaCa-2, CAPAN-2, CFPAC-1 (human), KPC (murine).
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate overnight.
-
Treat cells with recombinant FABP4 (e.g., 100 ng/ml) with or without this compound (e.g., 30 µM) for 48 hours.[4]
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
-
Procedure:
-
Seed cells in 6-well plates and treat with FABP4 and/or this compound for the desired duration (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.[9]
-
Resuspend cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium (B1200493) Iodide (PI) staining solution.[3]
-
Incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1]
-
Quantify live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[9]
-
This assay assesses the effect of FABP4 and this compound on cell cycle progression.
-
Procedure:
-
Treat cells with FABP4 and/or this compound.
-
Harvest and fix the cells in ice-cold 70% ethanol (B145695) while vortexing, and store at -20°C for at least 2 hours.[14]
-
Wash the cells with PBS and resuspend in a propidium iodide (PI) staining solution containing RNase A.[15]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[16]
-
In Vivo Animal Studies
These protocols describe the evaluation of this compound's anti-tumor efficacy in mouse models of pancreatic cancer.
-
Animal Models:
-
Syngeneic Model: C57BL/6J mice subcutaneously injected with KPC cells (a murine PDAC cell line).[4][10]
-
Xenograft Model: Immunocompromised mice with subcutaneously injected human pancreatic cancer cells (e.g., PANC-1).[4]
-
Orthotopic Model: Surgical implantation of pancreatic cancer cells into the pancreas of mice to mimic the native tumor microenvironment.[3]
-
Metastasis Model: Injection of pancreatic cancer cells into the spleen or portal vein to study liver metastasis.[3]
-
-
General Procedure for Subcutaneous Model:
-
Inject pancreatic cancer cells (e.g., 1 x 10^6 KPC cells) subcutaneously into the flank of the mice.[4][10]
-
Allow tumors to establish.
-
Administer this compound (e.g., 1.5 or 5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to the desired schedule (e.g., daily).[4][8]
-
Measure tumor volume regularly (e.g., three times weekly) using calipers (Volume = (length x width^2) / 2).[10]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for EMT markers).[10]
-
Conclusion
This compound serves as an invaluable pharmacological tool for investigating the multifaceted role of FABP4 in pancreatic cancer. Its ability to specifically inhibit FABP4 allows for the detailed study of downstream signaling pathways and the assessment of the therapeutic potential of targeting FABP4. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further understanding and targeting FABP4 in pancreatic cancer. The promising preclinical results with this compound underscore the potential of FABP4 inhibition as a novel therapeutic strategy for this devastating disease, particularly in the context of obesity-related pancreatic cancer.[10] Further investigations, potentially in combination with standard chemotherapies like gemcitabine, are warranted.[4][17]
References
- 1. bio-techne.com [bio-techne.com]
- 2. Therapeutic Implications of FABP4 in Cancer: An Emerging Target to Tackle Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FABP4 in macrophages facilitates obesity-associated pancreatic cancer progression via the NLRP3/IL-1β axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid binding protein 4 (FABP4) regulates pancreatic cancer cell proliferation via activation of nuclear factor E2-related factor 2 (NRF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for HTS01037 in Macrophage Inflammation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a critical component in the pathogenesis of numerous diseases, including atherosclerosis, type 2 diabetes, and neurodegenerative disorders. Macrophages, key cells of the innate immune system, play a central role in orchestrating the inflammatory response. Upon activation by stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, macrophages adopt a pro-inflammatory M1 phenotype. This polarization is characterized by the production and secretion of various inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS).
HTS01037 is a potent and selective inhibitor of Fatty Acid-Binding Protein 4 (FABP4), also known as aP2. FABP4 is highly expressed in adipocytes and macrophages and is implicated in intracellular fatty acid trafficking and inflammatory signaling. By inhibiting FABP4, this compound has been shown to attenuate LPS-stimulated inflammation in macrophages, making it a valuable tool for studying inflammatory pathways and for the development of novel anti-inflammatory therapeutics.[1][2]
These application notes provide a detailed protocol for utilizing this compound in in vitro macrophage inflammation assays to assess its anti-inflammatory properties.
Mechanism of Action of this compound in Macrophages
This compound competitively inhibits FABP4, disrupting its interaction with other proteins and its role in fatty acid signaling.[1][2] This inhibition leads to a downstream cascade of anti-inflammatory effects within macrophages:
-
Inhibition of NF-κB Signaling: this compound treatment has been shown to reduce the activation of the NF-κB pathway, a central regulator of inflammatory gene expression.[1]
-
Suppression of Inflammasome Activation: The compound ablates the secretion of IL-1β in response to inflammasome activators.[1][3]
-
Modulation of Gene Expression: Treatment with this compound leads to decreased expression of pro-inflammatory genes such as iNOS, Cox2, and Nlrp3.[1][4]
-
Macrophage Polarization: Inhibition of FABP4 can promote the polarization of macrophages from a pro-inflammatory M1 state towards an anti-inflammatory M2 phenotype.[5]
The signaling pathway affected by this compound in the context of LPS-stimulated macrophage inflammation is depicted below.
Caption: Signaling pathway of this compound in LPS-stimulated macrophages.
Experimental Protocols
The following protocols are designed for the use of murine macrophage-like cell lines such as RAW264.7 or J774A.1. Similar protocols can be adapted for primary bone marrow-derived macrophages (BMDMs) or human THP-1 monocyte-derived macrophages.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| RAW264.7 cells | ATCC | TIB-71 |
| This compound | MedChemExpress | HY-101037 |
| Lipopolysaccharide (LPS) | Sigma-Aldrich | L4391 |
| DMEM, high glucose | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (B12071052) | Gibco | 15140122 |
| Griess Reagent System | Promega | G2930 |
| Mouse TNF-α ELISA Kit | R&D Systems | MTA00B |
| Mouse IL-1β ELISA Kit | R&D Systems | MLB00C |
| Mouse MCP-1 ELISA Kit | R&D Systems | MJE00B |
| RNeasy Mini Kit | Qiagen | 74104 |
| iScript cDNA Synthesis Kit | Bio-Rad | 1708891 |
| SYBR Green PCR Master Mix | Applied Biosystems | 4309155 |
| Antibodies for Western Blot | ||
| - iNOS | Cell Signaling | 13120 |
| - Phospho-NF-κB p65 | Cell Signaling | 3033 |
| - NF-κB p65 | Cell Signaling | 8242 |
| - β-actin | Cell Signaling | 4970 |
Experimental Workflow
The general workflow for assessing the anti-inflammatory effects of this compound is outlined below.
Caption: Experimental workflow for macrophage inflammation assay.
Detailed Protocols
1. Cell Culture and Seeding
-
Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
-
For experiments, seed cells in multi-well plates at an appropriate density and allow them to adhere overnight.
-
96-well plate: 5 x 10^4 cells/well (for viability and nitrite assays)
-
24-well plate: 2.5 x 10^5 cells/well (for ELISA and qPCR)
-
6-well plate: 1 x 10^6 cells/well (for Western blotting)
-
2. This compound Pre-treatment and LPS Stimulation
-
Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the cell culture medium should not exceed 0.1%.
-
On the day of the experiment, replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO). A typical concentration for this compound is 30 µM.[1]
-
Incubate the cells for a pre-treatment period, for example, 4 hours at 37°C.[1]
-
Following pre-treatment, add LPS to the wells to induce inflammation. A common concentration of LPS is 100 ng/mL.[6]
-
Incubate the cells for the desired stimulation period.
3. Quantification of Inflammatory Markers
a. Nitrite Assay (for NO production)
-
After the incubation period, collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Read the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
b. ELISA for Cytokine Measurement (TNF-α, IL-1β, MCP-1)
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform ELISAs for TNF-α, IL-1β, and MCP-1 using commercially available kits according to the manufacturer's protocols.[8][9]
-
Read the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the respective standard curves.
c. Quantitative Real-Time PCR (qPCR) for Gene Expression
-
After treatment, wash the cells with PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit.
-
Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit).
-
Perform qPCR using SYBR Green master mix and primers specific for the genes of interest (e.g., Nos2, Tnf, Il1b) and a housekeeping gene (e.g., Actb or Gapdh).
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
d. Western Blot for Protein Expression
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, phospho-NF-κB p65, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described assays. The expected results are based on published literature and serve as a guide.
Table 1: Effect of this compound on Inflammatory Mediator Production
| Treatment | Nitrite (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | MCP-1 (pg/mL) |
| Vehicle Control | Baseline | Baseline | Baseline | Baseline |
| LPS (100 ng/mL) | Increased | Increased | Increased | Increased |
| LPS + this compound (30 µM) | Reduced | Reduced | Reduced | Reduced |
Table 2: Effect of this compound on Inflammatory Gene Expression
| Treatment | Nos2 (Fold Change) | Tnf (Fold Change) | Il1b (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| LPS (100 ng/mL) | >10 | >10 | >10 |
| LPS + this compound (30 µM) | Decreased | Decreased | Decreased |
Table 3: Effect of this compound on Inflammatory Protein Expression
| Treatment | iNOS (Relative Density) | p-NF-κB/NF-κB (Ratio) |
| Vehicle Control | Undetectable | Low |
| LPS (100 ng/mL) | High | High |
| LPS + this compound (30 µM) | Reduced | Reduced |
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability between replicates | Uneven cell seeding, pipetting errors | Ensure proper cell counting and seeding techniques. Use a multichannel pipette for reagent addition. |
| No or low inflammatory response to LPS | Inactive LPS, low cell viability | Use a new batch of LPS. Check cell viability before and after the experiment. |
| This compound shows cytotoxicity | Concentration is too high | Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Inconsistent Western blot results | Poor antibody quality, improper transfer | Use validated antibodies. Optimize transfer conditions. |
Conclusion
This application note provides a comprehensive guide for utilizing this compound as a tool to investigate macrophage-mediated inflammation. The detailed protocols and expected outcomes will enable researchers to effectively assess the anti-inflammatory potential of this FABP4 inhibitor and further elucidate the role of FABP4 in inflammatory signaling pathways.
References
- 1. FABP4/aP2 Regulates Macrophage Redox Signaling and Inflammasome Activation via Control of UCP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FABP4/aP2 Regulates Macrophage Redox Signaling and Inflammasome Activation via Control of UCP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loss of Fatty Acid Binding Protein 4/aP2 Reduces Macrophage Inflammation Through Activation of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid binding protein 4/aP2-dependent BLT1R expression and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of iNOS function and cellular redox state by macrophage Gch1 reveals specific requirements for tetrahydrobiopterin in NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Monocyte Chemoattractant Protein-1 (MCP-1), Activin-A and Clusterin in Children and Adolescents with Obesity or Type-1 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HTS01037 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTS01037 is a small molecule inhibitor primarily targeting Fatty Acid Binding Protein 4 (FABP4).[1][2][3] FABP4 is involved in fatty acid uptake, transport, and metabolism, and has been implicated in various pathological processes, including inflammation, insulin (B600854) resistance, and cancer progression.[2][4][5] While initially investigated in the context of its potential effects on various signaling pathways, current research indicates that this compound's primary mechanism of action is the inhibition of FABP4. Notably, studies have shown that FABP4 inhibition does not have a significant effect on the c-Jun N-terminal kinase (JNK) signaling pathway.[6] These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, with a focus on its role as a FABP4 inhibitor.
Mechanism of Action of this compound
This compound functions as a competitive antagonist of protein-protein interactions mediated by FABP4, with a reported Ki of 0.67 µM.[1] By binding to FABP4, this compound prevents the binding of fatty acids and subsequent downstream signaling events. This inhibition has been shown to reduce lipolysis, and inflammation in various cell types.[1] The effects of FABP4 inhibition are often associated with the modulation of inflammatory pathways such as the NF-κB signaling cascade.[1][7]
JNK Signaling Pathway Overview
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, apoptosis, and proliferation.[8][9] Activation of the JNK pathway typically involves a three-tiered kinase module consisting of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (JNK).[9] While relevant in the broader context of cellular stress and inflammation, direct inhibition of the JNK pathway by this compound has not been demonstrated.[6]
Figure 1: Simplified JNK Signaling Pathway.
This compound: Application and Concentration in Cell Culture
The effective concentration of this compound can vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.
| Parameter | Value | Reference |
| Target | Fatty Acid Binding Protein 4 (FABP4) | [1][2][3] |
| Ki for FABP4 | 0.67 µM | [1] |
| IC50 in KPC cells (MTS assay) | 25.6 µM | [10] |
| Effective Concentration Range | 10 - 30 µM (in vitro) | [10] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on cell viability using a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear flat-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common concentration range to test is 0.1, 1, 10, 25, 50, and 100 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTS reagent only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Figure 2: Experimental Workflow for MTS Assay.
Western Blot Analysis for Downstream Targets
This protocol can be used to assess the effect of this compound on the protein expression of downstream targets of FABP4 signaling, such as markers of inflammation (e.g., NF-κB pathway components).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-FABP4, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (and vehicle control) for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
Conclusion
This compound is a valuable tool for studying the biological functions of FABP4 in various cellular processes. The provided protocols offer a starting point for investigating the effects of this inhibitor in cell culture models. It is essential to optimize the experimental conditions, particularly the concentration of this compound and the treatment duration, for each specific cell type and research question. While the JNK pathway is a crucial signaling cascade in cellular stress and inflammation, current evidence does not support a direct inhibitory role for this compound on this pathway. Instead, its effects are primarily mediated through the inhibition of FABP4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting fatty acid-binding protein 4 reverses inflammation and apoptosis in wasp sting-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. INHIBITION OF FATTY ACID BINDING PROTEIN 4 SUPPRESSES PANCREATIC CANCER CELL GROWTH IN MOUSE SYNGENEIC TUMOR MODEL - Digestive Disease Week [ddw.digitellinc.com]
- 6. Fatty acid binding protein 4 (FABP4) induces chondrocyte degeneration via activation of the NF-κb signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FABP4 knockdown suppresses inflammation, apoptosis and extracellular matrix degradation in IL-1β-induced chondrocytes by activating PPARγ to regulate the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of JNK signaling pathway in organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. creative-bioarray.com [creative-bioarray.com]
HTS01037: In Vivo Study Design for Metabolic Disease Models
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
HTS01037 is a potent and selective inhibitor of Fatty Acid-Binding Protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2. FABP4 is a key intracellular lipid chaperone predominantly expressed in adipocytes and macrophages, playing a crucial role in lipid metabolism and inflammatory signaling pathways.[1][2][3] Dysregulation of FABP4 is strongly associated with metabolic diseases, including obesity, insulin (B600854) resistance, type 2 diabetes, and atherosclerosis.[4][5] this compound acts as a competitive antagonist of the protein-protein interactions mediated by FABP4, thereby inhibiting downstream signaling cascades involved in lipolysis and inflammation.[1][3] These application notes provide a comprehensive guide for designing and executing in vivo studies to evaluate the therapeutic potential of this compound in relevant metabolic disease models.
Mechanism of Action of this compound in Metabolic Disease
This compound exerts its effects by binding to the fatty acid-binding pocket of FABP4, thereby preventing the binding of endogenous fatty acids and inhibiting the interaction of FABP4 with other proteins.[3] This leads to the modulation of several key signaling pathways implicated in metabolic disease:
-
Inhibition of Lipolysis: this compound has been shown to inhibit lipolysis in adipocytes.[1][2] By blocking the interaction between FABP4 and hormone-sensitive lipase (B570770) (HSL), this compound reduces the breakdown of triglycerides and the release of free fatty acids into circulation.[6]
-
Anti-inflammatory Effects: In macrophages, FABP4 is involved in inflammatory responses. This compound has been demonstrated to reduce lipopolysaccharide (LPS)-stimulated inflammation in macrophages.[1][2] This is achieved, in part, by attenuating the nuclear factor kappa B (NF-κB) signaling pathway.[1]
-
Modulation of PPARγ Activity: FABP4 can influence the activity of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis and insulin sensitivity.[3][4] While this compound itself does not directly activate PPARγ, its modulation of intracellular lipid trafficking can indirectly influence PPARγ signaling.[3]
Signaling Pathway of FABP4 Inhibition by this compound
Caption: Inhibition of FABP4 by this compound in adipocytes and macrophages.
Experimental Design: this compound in a Diet-Induced Obesity (DIO) Mouse Model
This section outlines a detailed protocol for evaluating the efficacy of this compound in a diet-induced obesity (DIO) mouse model, a widely used and clinically relevant model for studying obesity and metabolic syndrome.
Experimental Workflow
Caption: Experimental workflow for this compound in a DIO mouse model.
Detailed Protocols
1. Animal Model and Diet:
-
Animals: Male C57BL/6J mice, 6-8 weeks old at the start of the diet.
-
Diet: Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks.[1] A control group should be maintained on a normal chow diet.
-
Housing: House mice individually or in small groups with a 12-hour light/dark cycle and free access to food and water.
2. This compound Formulation and Administration:
-
Formulation (for Intraperitoneal Injection): A suggested formulation for a suspended solution is as follows:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix.
-
Finally, add saline to reach the desired final concentration. A common vehicle control would consist of the same DMSO, PEG300, Tween-80, and saline mixture without this compound.
-
-
Dosing: Administer this compound or vehicle control daily via intraperitoneal (IP) injection.[7] Recommended doses for initial studies are 3, 10, and 30 mg/kg body weight.[1] A positive control, such as rosiglitazone (B1679542) (5 mg/kg), can be included.[1]
3. In-Life Measurements:
-
Body Weight and Food Intake: Monitor and record body weight and food intake weekly throughout the study.[1]
4. Metabolic Assessments:
-
Oral Glucose Tolerance Test (OGTT):
-
Perform after 7 weeks of treatment.[1]
-
Fast mice for 6 hours.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer glucose orally (2 g/kg body weight).
-
Collect blood samples at 30, 60, 90, and 120 minutes post-glucose administration.[1]
-
Measure blood glucose levels at each time point.
-
-
Intraperitoneal Insulin Tolerance Test (IPITT):
-
Perform at the end of the 8-week treatment period.[1]
-
Fast mice for 4 hours.
-
Collect a baseline blood sample (t=0).
-
Administer human insulin intraperitoneally (0.75 U/kg body weight).
-
Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.
-
Measure blood glucose levels.
-
5. Terminal Procedures:
-
At the end of the study, collect terminal blood samples via cardiac puncture for comprehensive biochemical analysis.
-
Harvest tissues such as liver, adipose tissue (epididymal, subcutaneous), and muscle for further analysis (e.g., histology, gene expression).
Quantitative Data Summary (Illustrative Data from Studies on FABP4/5 Inhibitors)
The following table summarizes representative data from in vivo studies of FABP4/5 inhibitors in DIO mouse models, which can be used as a benchmark for studies with this compound.[1]
| Parameter | Vehicle Control | FABP4/5 Inhibitor (3 mg/kg) | FABP4/5 Inhibitor (10 mg/kg) | FABP4/5 Inhibitor (30 mg/kg) | Positive Control (Rosiglitazone 5 mg/kg) |
| Body Weight Change (g) | +10.2 ± 1.5 | +9.8 ± 1.3 | +9.5 ± 1.6 | +9.2 ± 1.4 | +12.5 ± 1.8 |
| Fasting Glucose (mg/dL) | 155 ± 10 | 152 ± 12 | 148 ± 11 | 145 ± 9 | 110 ± 8 |
| Fasting Insulin (ng/mL) | 3.5 ± 0.5 | 3.3 ± 0.6 | 3.1 ± 0.4 | 3.0 ± 0.5 | 1.5 ± 0.3 |
| Plasma Triglycerides (mg/dL) | 120 ± 15 | 105 ± 12 | 95 ± 10 | 80 ± 8 | 75 ± 7 |
| Plasma Free Fatty Acids (mM) | 0.8 ± 0.1 | 0.7 ± 0.08 | 0.6 ± 0.07 | 0.5 ± 0.06 | 0.4 ± 0.05 |
| OGTT AUC | 30000 ± 2500 | 29500 ± 2300 | 28000 ± 2100 | 27500 ± 2000 | 20000 ± 1800 |
| ITT AUC | 10000 ± 800 | 9800 ± 750 | 9500 ± 700 | 9300 ± 680 | 6500 ± 500* |
*Statistically significant difference compared to vehicle control (p < 0.05). Data are presented as mean ± SEM. AUC = Area Under the Curve.
Note: While this compound is expected to show similar trends, the exact quantitative effects may vary. This table serves as a guide for expected outcomes and for powering future studies. Studies with other FABP4/5 inhibitors have shown that they ameliorate dyslipidemia but may not significantly impact insulin resistance in DIO mice.[1]
Conclusion
This compound presents a promising therapeutic agent for metabolic diseases due to its targeted inhibition of FABP4. The provided application notes and protocols offer a robust framework for designing and conducting in vivo studies to thoroughly evaluate its efficacy and mechanism of action in clinically relevant models of obesity and metabolic syndrome. Careful consideration of experimental design, including appropriate controls, dosing regimens, and comprehensive endpoint analysis, will be critical in elucidating the full therapeutic potential of this compound.
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of Brain Fatty Acid Binding Protein Reduces Ethanol Consumption in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diet-Induced Obesity Causes Insulin Resistance in Mouse Brown Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. INHIBITION OF FATTY ACID BINDING PROTEIN 4 SUPPRESSES PANCREATIC CANCER CELL GROWTH IN MOUSE SYNGENEIC TUMOR MODEL - Digestive Disease Week [ddw.digitellinc.com]
HTS01037 Administration in Mouse Models of Pancreatic Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies due to its aggressive nature and profound resistance to conventional therapies. A growing body of evidence links obesity to the progression of PDAC. Fatty Acid Binding Protein 4 (FABP4), an adipokine elevated in obesity, has been identified as a key player in promoting PDAC progression, metastasis, and the acquisition of cancer stemness characteristics. HTS01037 is a small molecule inhibitor of FABP4 that shows significant promise as a therapeutic agent by targeting this pathway.[1][2][3][4]
These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in various preclinical mouse models of pancreatic cancer. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound as a monotherapy or in combination with standard-of-care agents like gemcitabine (B846).
Mechanism of Action: this compound in Pancreatic Cancer
This compound exerts its anti-cancer effects by inhibiting FABP4. In the context of PDAC, FABP4 promotes tumor progression through a signaling cascade that upregulates the transcription factor ZEB1.[1][3] ZEB1 is a master regulator of Epithelial-Mesenchymal Transition (EMT) and cancer stemness, processes that are critical for invasion, metastasis, and therapeutic resistance. By inhibiting FABP4, this compound effectively downregulates ZEB1, leading to the suppression of EMT and cancer stem cell characteristics, thereby inhibiting tumor growth and metastasis.[1][3] Furthermore, this compound has been shown to increase apoptosis in pancreatic cancer cells.[2]
Quantitative Data Summary
The efficacy of this compound has been demonstrated in multiple mouse models of pancreatic cancer. The data below is summarized from preclinical studies.
Table 1: Efficacy of this compound in Syngeneic Subcutaneous KPC Mouse Model
| Treatment Group | Dose (mg/kg) | Administration | Mean Tumor Volume (mm³) at Day 11 | Percent Inhibition |
| Control (PBS) | - | i.p. | 479.4 ± 391.4 | - |
| This compound | 1.5 | i.p. | 408.1 ± 423.1 | ~15% |
| This compound | 5 | i.p. | 200.4 ± 117.5 | ~58% |
| Data derived from a study using KPC cells injected into C57BL/6J mice. Treatment began after tumor establishment.[1] |
Table 2: Efficacy of FABP4 Knockout in Syngeneic Subcutaneous Pan02 Mouse Model
| Mouse Strain | Genotype | Mean Tumor Volume (mm³) at Day 28 |
| Wild Type (WT) | FABP4 +/- | 1186.7 ± 328.1 |
| FABP4 Knockout (AKO) | FABP4 -/- | 744.0 ± 273.2 |
| This study demonstrates the genetic validation of FABP4 as a target.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a suspended solution of this compound suitable for intraperitoneal (i.p.) injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a Stock Solution: Dissolve this compound powder in DMSO to create a clear stock solution (e.g., 25 mg/mL).
-
Prepare the Vehicle Mixture: In a sterile tube, prepare the final injection solution by adding the solvents sequentially. For a final concentration of 2.5 mg/mL, the volumetric ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Step-by-Step Formulation (for 1 mL final volume): a. Add 400 µL of PEG300 to a sterile 1.5 mL tube. b. Add 100 µL of the 25 mg/mL this compound DMSO stock solution. Mix thoroughly by vortexing. c. Add 50 µL of Tween-80. Mix thoroughly by vortexing. d. Add 450 µL of sterile saline. Mix thoroughly by vortexing to form a suspended solution.
-
Final Handling: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. It is recommended to prepare this working solution fresh on the day of use.[5]
Protocol 2: Syngeneic Subcutaneous Pancreatic Cancer Model
This model is useful for evaluating the direct effect of this compound on tumor growth in an immunocompetent host.
Materials:
-
Culture Medium: DMEM with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.[6]
-
6-8 week old C57BL/6J mice
-
This compound injection solution (from Protocol 1)
-
Control vehicle (prepared identically but without this compound)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture KPC cells in the recommended medium at 37°C and 5% CO₂. Passage cells every 2-3 days.
-
Cell Preparation: Harvest cells using trypsin, wash with sterile PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 5 x 10⁶ cells per 100 µL. Keep cells on ice until injection.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each C57BL/6J mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Monitor tumor volume three times weekly using calipers (Volume = 0.5 x Length x Width²).
-
Treatment Administration:
-
Randomize mice into treatment cohorts (e.g., Vehicle control, this compound 1.5 mg/kg, this compound 5 mg/kg).
-
Administer the assigned treatment via intraperitoneal (i.p.) injection daily or as determined by the study design.[1]
-
-
Endpoint: Continue treatment for the specified duration (e.g., 11 days).[1] At the end of the study, euthanize mice and excise tumors for downstream analysis (e.g., weight, histology, molecular analysis).
Protocol 3: Orthotopic and Metastasis Models
Orthotopic models provide a more clinically relevant tumor microenvironment, while metastasis models are crucial for evaluating the anti-metastatic potential of this compound.[4][8]
-
Orthotopic Model: Involves the direct injection of cancer cells into the pancreas of the mouse, often guided by ultrasound.[3] This allows for the study of primary tumor growth in its native environment and subsequent metastasis. This compound treatment in this model has been shown to suppress tumor growth, reduce distant metastases, and improve survival.[1][3]
-
Liver Metastasis Model: This can be established by injecting cancer cells into the spleen or portal vein. This compound has been shown to attenuate the development and growth of liver metastases in such models.[1][3]
The administration of this compound for these models follows the same preparation and dosing schedule as described for the subcutaneous model.
Protocol 4: Combination Therapy with Gemcitabine
This compound has been shown to enhance the efficacy of the standard-of-care chemotherapeutic agent, gemcitabine.[1]
Procedure:
-
Establish tumors in mice as described in Protocol 2 or 3.
-
Randomize mice into four cohorts:
-
Administer treatments according to the specified schedules. The timing of administration should be carefully planned to assess for synergistic or additive effects.
-
Monitor tumor growth and mouse survival as primary endpoints.
Conclusion
This compound is a promising therapeutic agent for pancreatic cancer that targets the FABP4-ZEB1 signaling axis. Preclinical studies in various mouse models have demonstrated its ability to inhibit primary tumor growth, reduce metastasis, and enhance the efficacy of gemcitabine.[1][3] The protocols outlined in these notes provide a framework for researchers to further investigate the therapeutic potential of this compound in preclinical settings.
References
- 1. Administration of Gemcitabine After Pancreatic Tumor Resection in Mice Induces an Antitumor Immune Response Mediated by Natural Killer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pressure-enabled delivery of gemcitabine in an orthotopic pancreatic cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 4. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KPC Cell Line (C57/BL6 genetic background) | Cell Lines - Ximbio [ximbio.com]
- 7. cancertools.org [cancertools.org]
- 8. Orthotopic mouse model [bio-protocol.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer | PLOS Computational Biology [journals.plos.org]
Application Note: Measuring Cell Viability with the MTS Assay Following Treatment with HTS01037
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTS assay is a robust and widely used colorimetric method for assessing cell viability.[1] This assay is predicated on the enzymatic reduction of the tetrazolium salt MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) by metabolically active cells.[2][3] Dehydrogenase enzymes within viable cells convert the MTS reagent into a soluble formazan (B1609692) product, resulting in a color change that can be quantified by measuring the absorbance at 490-500 nm.[2] The amount of formazan produced is directly proportional to the number of viable cells in the culture.
HTS01037 is a known inhibitor of fatty acid binding proteins (FABPs), particularly AFABP/aP2, with a reported Ki of 0.67 μM.[4][5] It has been demonstrated to suppress cell viability in various cancer cell lines, including pancreatic and breast cancer.[6][7][8] This application note provides a detailed protocol for utilizing the MTS assay to quantify the effects of this compound on cell viability.
Principle of the MTS Assay
The core of the MTS assay lies in the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the MTS tetrazolium compound, in the presence of an electron coupling reagent like phenazine (B1670421) methosulfate (PMS) or phenazine ethosulfate (PES), into a colored formazan product that is soluble in cell culture media.[2][3][9][10] This conversion leads to a measurable change in color, the intensity of which directly correlates with the number of metabolically active, and therefore viable, cells.[1]
Figure 1: Principle of the MTS Assay.
Experimental Protocols
This protocol is designed for a 96-well plate format, but can be scaled for other plate sizes. Optimization of cell seeding density and this compound treatment duration is recommended for each cell line.
Materials and Reagents
-
This compound
-
MTS reagent solution (containing PES or PMS)
-
Cell line of interest
-
Complete cell culture medium (phenol red-free medium is recommended to avoid interference with absorbance readings)[11]
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 490-500 nm
Cell Seeding
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in complete culture medium.
-
Determine the optimal cell seeding density to ensure cells are in the logarithmic growth phase during the assay.[11] A typical range is 1,000 to 100,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
This compound Treatment
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound.
-
Include appropriate controls:
-
Untreated Control: Cells in medium without this compound.
-
Vehicle Control: Cells in medium with the same concentration of the solvent used for this compound.
-
Blank: Medium only (no cells) to serve as a background control.[2]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTS Assay Protocol
-
Following the this compound treatment period, add 20 µL of the MTS reagent solution directly to each well.[2][9][12]
-
Gently tap the plate to mix the contents.
-
Incubate the plate for 1 to 4 hours at 37°C in a humidified 5% CO2 incubator.[2][9][12] The optimal incubation time may vary depending on the cell type and density.
-
Measure the absorbance at 490 nm using a microplate reader.[2][9]
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.[11]
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:[11]
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison.
| This compound Conc. (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cell Viability |
| 0 (Untreated) | Value | Value | 100% |
| 0 (Vehicle) | Value | Value | Value% |
| Concentration 1 | Value | Value | Value% |
| Concentration 2 | Value | Value | Value% |
| Concentration 3 | Value | Value | Value% |
| Concentration 4 | Value | Value | Value% |
| Concentration 5 | Value | Value | Value% |
| Concentration 6 | Value | Value | Value% |
Experimental Workflow
Figure 2: Experimental Workflow for MTS Assay with this compound.
References
- 1. iscaconsortium.org [iscaconsortium.org]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT assay - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. conservancy.umn.edu [conservancy.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. materialneutral.info [materialneutral.info]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Utilizing HTS01037 to Investigate Epithelial-Mesenchymal Transition (EMT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epithelial-mesenchymal transition (EMT) is a dynamic cellular process implicated in embryonic development, wound healing, and pathological conditions, most notably in cancer progression and metastasis. During EMT, epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a mesenchymal phenotype with enhanced migratory and invasive properties. A key molecular event in this transition is the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers like Vimentin and N-cadherin. This process is orchestrated by a network of signaling pathways and transcription factors, including ZEB1, SNAIL, and TWIST.
HTS01037 is a potent and specific small molecule inhibitor of Fatty Acid-Binding Protein 4 (FABP4). Emerging research has identified FABP4 as a critical player in promoting EMT, particularly in the context of pancreatic ductal adenocarcinoma (PDAC).[1][2][3] this compound offers a valuable pharmacological tool to dissect the role of FABP4 in EMT and to explore its therapeutic potential in targeting cancer metastasis. These application notes provide a comprehensive guide to using this compound for studying EMT in cancer cell lines.
Mechanism of Action
This compound functions by competitively inhibiting FABP4, a protein responsible for trafficking fatty acids and other lipophilic molecules within the cell. In the context of cancer, elevated FABP4 expression has been shown to promote EMT. The proposed mechanism involves the upregulation of the transcription factor ZEB1 (Zinc Finger E-box-Binding Homeobox 1) by FABP4. ZEB1 is a well-established repressor of E-cadherin and an inducer of mesenchymal genes. By inhibiting FABP4, this compound leads to the downregulation of ZEB1, which in turn reverses the EMT phenotype, characterized by the restoration of E-cadherin expression and the suppression of mesenchymal markers.[1][2][3] This ultimately leads to a reduction in cancer cell migration, invasion, and metastatic potential.
Data Presentation
In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
The following tables summarize the quantitative effects of this compound on various pancreatic ductal adenocarcinoma (PDAC) cell lines as documented in scientific literature.
Table 1: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration | Incubation Time | Effect on Cell Viability | Reference |
| KPC (mouse) | 25.6 µM (IC50) | 48 hours | Dose-dependent decrease | [2] |
| KPC (mouse) | 30 µM | 48 hours | Significant suppression | [2] |
| CAPAN-2 (human) | 30 µM | 48 hours | Reverts FABP4-induced increase | [2] |
| CFPAC-1 (human) | 30 µM | 48 hours | Reverts FABP4-induced increase | [2] |
| PANC-1 (human) | 30 µM | 48 hours | Significant suppression | [2] |
| MIA PaCa-2 (human) | 60 µM | 48 hours | Significant suppression | [2] |
Table 2: Effect of this compound on EMT Marker Expression and Cell Motility
| Assay | Cell Line | Treatment | Key Findings | Reference |
| Western Blot | KPC, PANC-1 | FABP4 + this compound (30 µM) | Inhibits FABP4-induced ZEB1 upregulation | [2] |
| RT-PCR | KPC | FABP4 + this compound (30 µM) | Attenuates FABP4-induced upregulation of CD133 and CD44 | [2] |
| Scratch Assay | KPC | FABP4 + this compound (30 µM) | Cancels FABP4-promoted cell migration | [2] |
| Invasion Assay | KPC | FABP4 + this compound (30 µM) | Significantly suppresses FABP4-induced invasion | [2] |
In Vivo Efficacy of this compound
Table 3: Effect of this compound on Tumor Growth in Mouse Models
| Mouse Model | Cell Line | This compound Dosage | Treatment Duration | Effect on Tumor Growth | Reference |
| Syngeneic subcutaneous | KPC | 5 mg/kg (i.p.) | 11 days | Significantly suppressed tumor volume | [2] |
| Xenograft subcutaneous | CAPAN-2, CFPAC-1 | 5 mg/kg (i.p.) | Variable | Significantly suppressed tumor growth | [2] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of this compound on EMT.
Detailed Methodologies
1. Cell Culture and this compound Treatment
-
Cell Lines: Human pancreatic cancer cell lines (PANC-1, MIA PaCa-2, CFPAC-1, CAPAN-2) or mouse pancreatic cancer cells (KPC).
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentrations (e.g., 10, 30, 60 µM). Ensure the final DMSO concentration in the culture medium is below 0.1%.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates). Once cells reach 70-80% confluency, replace the medium with fresh medium containing this compound or vehicle control (DMSO). Incubate for the desired duration (e.g., 24, 48 hours).
2. Western Blot Analysis
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto a 10% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Anti-E-cadherin (1:1000)
-
Anti-Vimentin (1:1000)
-
Anti-ZEB1 (1:1000)
-
Anti-GAPDH or β-actin (1:5000, as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Extract total RNA from treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green master mix and gene-specific primers.
-
Primer Sequences (Human):
-
CDH1 (E-cadherin): Fwd: 5'-GCCGAGAGCTACACGTTCAC-3', Rev: 5'-GACTTTGGGGCCACTGACAT-3'
-
VIM (Vimentin): Fwd: 5'-GACGCCATCAACACCGAGTT-3', Rev: 5'-CTTTGTCGTTGGTTAGCTGGT-3'
-
ZEB1: Fwd: 5'-GCCAATAGCAGGCTATGGAAA-3', Rev: 5'-TTTCTGTGACAGTGAGCAGAA-3'
-
GAPDH: Fwd: 5'-GAAGGTGAAGGTCGGAGTCA-3', Rev: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
-
Data Analysis: Normalize the expression of target genes to the housekeeping gene (e.g., GAPDH) using the 2-ΔΔCt method.
4. Cell Migration (Scratch) Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Scratch Formation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing this compound or vehicle.
-
Imaging: Capture images of the scratch at 0 hours and after a defined period (e.g., 24 hours).
-
Analysis: Measure the wound area at each time point and calculate the percentage of wound closure.
5. Cell Invasion (Transwell) Assay
-
Chamber Preparation: Use Transwell inserts with an 8 µm pore size, coated with Matrigel.
-
Cell Seeding: Seed cells (e.g., 1 x 105) in serum-free medium in the upper chamber of the insert. Add this compound to the upper chamber.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours.
-
Analysis: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
6. Immunofluorescence Staining
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate and treat with this compound.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies for E-cadherin (1:200) and Vimentin (1:200) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature.
-
Mounting: Mount coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope.
Conclusion
This compound serves as a powerful research tool for elucidating the role of FABP4 in the epithelial-mesenchymal transition. By inhibiting the FABP4-ZEB1 axis, this compound can effectively reverse the EMT phenotype in cancer cells, leading to a reduction in their migratory and invasive capabilities. The protocols outlined in these application notes provide a robust framework for researchers to investigate the anti-EMT effects of this compound and to explore its potential as a novel therapeutic agent for combating cancer metastasis.
References
- 1. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
HTS01037 treatment to investigate cancer stemness markers
Application Note and Protocols for Researchers
Introduction
HTS01037 is a small molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4), a protein implicated in the progression of various cancers, including pancreatic ductal adenocarcinoma (PDAC). Emerging research highlights the role of this compound in targeting cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance, metastasis, and recurrence. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on cancer stemness markers. By inhibiting FABP4, this compound has been shown to suppress cancer cell viability, reduce the expression of key stemness markers, and impair the self-renewal capacity of CSCs. The primary mechanism of action involves the downregulation of the transcription factor ZEB1, a key regulator of epithelial-to-mesenchymal transition (EMT) and stemness. Additionally, FABP4 inhibition by this compound has been linked to the modulation of the Nrf2 signaling pathway, which is involved in cellular stress response and proliferation.
Mechanism of Action
This compound functions as a competitive inhibitor of FABP4, a cytosolic protein responsible for the transport of fatty acids. In the context of cancer, FABP4 has been shown to promote cancer progression by enhancing cell proliferation, invasion, and the maintenance of a stem-like phenotype. This compound treatment effectively abrogates these pro-tumorigenic functions of FABP4.
Signaling Pathways Affected by this compound Treatment:
-
FABP4-ZEB1 Signaling Pathway: this compound-mediated inhibition of FABP4 leads to the downregulation of the transcription factor ZEB1. ZEB1 is a master regulator of EMT, a process that endows cancer cells with migratory and invasive properties and is closely linked to the acquisition of stem cell-like characteristics. By suppressing ZEB1, this compound can reverse the EMT phenotype and reduce the expression of cancer stemness markers.
-
FABP4-Nrf2 Signaling Pathway: FABP4 has been shown to influence the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress and in promoting cell proliferation. Inhibition of FABP4 by this compound can modulate Nrf2 activity, thereby impacting cancer cell proliferation and survival.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on pancreatic cancer cells.
Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cell Viability
| Cell Line | IC50 Value (µM) | Treatment Duration | Assay | Reference |
| KPC | 25.6 | 48 hours | MTS Assay | [1] |
| CAPAN-2 | Not Determined | 48 hours | MTS Assay | [2] |
| CFPAC-1 | Not Determined | 48 hours | MTS Assay | [2] |
| PANC-1 | Not Determined | 48 hours | MTS Assay | [2] |
| MIA PaCa-2 | Not Determined | 48 hours | MTS Assay | [2] |
Table 2: In Vivo Efficacy of this compound on Pancreatic Tumor Growth
| Animal Model | This compound Dose | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Syngeneic KPC subcutaneous tumor | 1.5 mg/kg | Intraperitoneal injection | Not significant | [1][2] |
| Syngeneic KPC subcutaneous tumor | 5 mg/kg | Intraperitoneal injection | Significant suppression | [1][2] |
| Human PDAC xenograft (CAPAN-2) | 5 mg/kg | Intraperitoneal injection | Significant suppression | [1] |
| Human PDAC xenograft (CFPAC-1) | 5 mg/kg | Intraperitoneal injection | Significant suppression | [1] |
Table 3: Effect of this compound on Cancer Stemness Marker Expression (Qualitative Summary)
| Marker | Effect of this compound Treatment | Cell Line(s) | Reference |
| CD133 | Downregulation | KPC | [1] |
| CD44 | Downregulation | KPC | [1] |
| ALDH1 | Downregulation | KPC (in vivo) | [1] |
| ZEB1 | Downregulation | KPC, PANC-1 | [1] |
Experimental Protocols
This section provides detailed protocols for key experiments to investigate the effect of this compound on cancer stemness markers.
Cell Culture and this compound Treatment
Materials:
-
Pancreatic cancer cell lines (e.g., KPC, PANC-1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Tissue culture plates and flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture pancreatic cancer cells in their recommended complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed the cells at an appropriate density in culture plates.
-
Prepare working solutions of this compound by diluting the DMSO stock in a complete growth medium. A final concentration of 30 µM is recommended for in vitro assays based on published data.
-
Treat the cells with this compound or vehicle control (DMSO) for the desired duration (e.g., 48 hours for cell viability assays).
Cell Viability Assay (MTS Assay)
Materials:
-
Cells treated with this compound as described above
-
MTS reagent
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48 hours.
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Stemness Markers
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against CD133, CD44, ALDH1, ZEB1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Sphere Formation Assay
Materials:
-
Pancreatic cancer cells
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates
-
This compound
Protocol:
-
Prepare a single-cell suspension of pancreatic cancer cells.
-
Resuspend the cells in the serum-free sphere-forming medium.
-
Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates.
-
Treat the cells with this compound (e.g., 30 µM) or vehicle control.
-
Incubate the plates for 7-14 days, replenishing the medium and this compound every 2-3 days.
-
Count the number of spheres (typically >50 µm in diameter) and measure their size using a microscope.
-
Calculate the sphere formation efficiency (SFE) as (number of spheres formed / number of cells seeded) x 100%.
Visualizations
Signaling Pathway Diagrams
References
Application Notes and Protocols for HTS01037 Intraperitoneal Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction to HTS01037
This compound is a small molecule inhibitor of fatty acid binding proteins (FABPs), demonstrating a notable affinity for adipocyte fatty acid-binding protein (A-FABP, also known as aP2 or FABP4) with a Ki of 0.67 μM.[1][2] It functions as a competitive antagonist of the protein-protein interactions mediated by FABP4.[1][3][4][5] While it shows some selectivity for FABP4, at higher concentrations, this compound can act as a pan-specific FABP inhibitor.[4]
Functionally, this compound has been shown to inhibit lipolysis in 3T3-L1 adipocytes and reduce lipopolysaccharide (LPS)-stimulated inflammation in macrophages.[1][4][5][6] Research indicates its potential in cancer therapy, where it has been observed to suppress pancreatic cancer progression and metastasis in preclinical mouse models.[3][7] These characteristics make this compound a valuable tool for investigating the roles of FABPs in metabolic diseases, inflammation, and oncology.
Physicochemical and In Vivo Data Summary
The following table summarizes the key quantitative data for this compound for easy reference and comparison.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₁NO₅S₂ | |
| Molecular Weight | 337.37 g/mol | |
| Appearance | Light yellow to yellow solid powder | [1] |
| Solubility | Soluble in DMSO (up to 50 mg/mL) | |
| In Vivo Vehicle Option 1 | Suspended Solution: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Yields a 2.5 mg/mL suspended solution. | [1] |
| In Vivo Vehicle Option 2 | Suspended Solution: 10% DMSO, 90% (20% SBE-β-CD in Saline). Yields a 2.5 mg/mL suspended solution. | [1] |
| In Vivo Vehicle Option 3 | Clear Solution: 10% DMSO, 90% Corn Oil. Yields a ≥ 2.5 mg/mL clear solution. | [1] |
| Reported I.P. Doses (Mice) | 1.5 mg/kg and 5 mg/kg | [3][8] |
| Recommended Needle Gauge | 25-27 G for mice | [9] |
| Max I.P. Injection Volume | < 10 mL/kg for mice | [9] |
Experimental Protocols
This section provides a detailed methodology for the preparation and intraperitoneal administration of this compound in mice.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, for suspended solutions)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 G)
-
Analytical balance
-
Appropriate Personal Protective Equipment (PPE)
Protocol 1: Preparation of this compound Suspended Solution (2.5 mg/mL)
This protocol is based on a common vehicle formulation for delivering hydrophobic compounds in vivo.[1]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder.
-
Dissolve it in the appropriate volume of DMSO. For example, to make 100 µL of stock, dissolve 2.5 mg of this compound in 100 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Solutions in DMSO may be stored at -20°C for up to 2 months.
-
-
Prepare the final injection solution (working solution). The following steps are for preparing 1 mL of the working solution.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogenous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex the final mixture thoroughly. This will result in a suspended solution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Protocol 2: Preparation of this compound Clear Solution (≥ 2.5 mg/mL)
This protocol provides an alternative for a clear solution using a corn oil-based vehicle.[1]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1, Step 1.
-
Prepare the final injection solution. The following steps are for preparing 1 mL of the working solution.
-
In a sterile microcentrifuge tube, add 900 µL of sterile corn oil.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the corn oil.
-
Vortex thoroughly until a clear, homogenous solution is achieved.
-
Dose Calculation and Administration
-
Dose Calculation: Calculate the required injection volume based on the mouse's body weight and the desired dose (e.g., 5 mg/kg).
-
Formula: Injection Volume (mL) = (Desired Dose (mg/kg) × Body Weight (kg)) / Concentration (mg/mL)
-
Example (for a 25g mouse and 5 mg/kg dose using a 2.5 mg/mL solution):
-
Injection Volume (mL) = (5 mg/kg × 0.025 kg) / 2.5 mg/mL = 0.05 mL or 50 µL.
-
-
-
Intraperitoneal Injection Procedure:
-
Restrain the mouse appropriately. The two-person technique is often preferred.[9]
-
Position the mouse with its head tilted downwards to move the abdominal organs away from the injection site.
-
Identify the injection landmark, which is typically the lower right quadrant of the abdomen, to avoid the urinary bladder and cecum.[9]
-
Insert a 25-27 G needle with the bevel facing up at a 30-40° angle.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the this compound solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound.
Caption: Workflow for this compound preparation and intraperitoneal injection in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of a small molecule inhibitor of Fatty Acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. INHIBITION OF FATTY ACID BINDING PROTEIN 4 SUPPRESSES PANCREATIC CANCER CELL GROWTH IN MOUSE SYNGENEIC TUMOR MODEL - Digestive Disease Week [ddw.digitellinc.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for HTS01037 in In Vivo Dyslipidemia Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTS01037 is a potent inhibitor of Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (aP2).[1][2] FABP4 plays a crucial role in intracellular fatty acid trafficking and has been implicated in the pathogenesis of metabolic diseases, including dyslipidemia, insulin (B600854) resistance, and atherosclerosis.[3][4][5][6] By competitively antagonizing the protein-protein interactions mediated by FABP4, this compound inhibits lipolysis in adipocytes and reduces inflammation in macrophages, making it a promising candidate for in vivo studies of dyslipidemia.[1][2] Although in vivo characterization of this compound for dyslipidemia is not extensively reported, this document provides a comprehensive guide to aid researchers in designing and executing such studies.[7] Information from in vivo studies of other FABP4 inhibitors and related experimental protocols are leveraged to provide a robust starting point for investigation.
Mechanism of Action
This compound functions as a competitive antagonist of the fatty acid binding pocket of FABP4.[1][2] This inhibition disrupts the interaction between FABP4 and hormone-sensitive lipase (B570770) (HSL), a key enzyme in the lipolytic pathway. The downstream effects include reduced breakdown of triglycerides in adipocytes, leading to a decrease in the release of free fatty acids into circulation. Additionally, this compound has been shown to attenuate pro-inflammatory signaling in macrophages.[1][3]
Signaling Pathway of FABP4 in Adipocytes and Macrophages
Caption: this compound inhibits FABP4, reducing lipolysis and inflammation.
In Vivo Dosage and Administration
While specific in vivo dosage of this compound for dyslipidemia has not been established, data from studies on other FABP4 inhibitors, such as BMS309403, in diet-induced obese (DIO) mice provide a valuable reference.[7][8] Furthermore, in vivo studies of this compound in cancer models have demonstrated its biological activity and tolerability in mice.[9][10][11]
Recommended Starting Dosage for this compound in Mice:
| Parameter | Recommendation | Rationale/Reference |
| Animal Model | C57BL/6J mice on a high-fat diet (HFD) | Commonly used model for diet-induced obesity and dyslipidemia.[7] |
| Suggested Starting Dose | 10 - 30 mg/kg/day | Based on effective doses of the FABP4 inhibitor BMS309403 in DIO mice.[7][8] Dose-response studies are recommended. |
| Administration Route | Oral gavage | Ensures accurate dosing.[12][13][14] Formulation in diet is an alternative for chronic studies.[7] |
| Formulation | Suspension in 0.5% methylcellulose (B11928114) or equivalent vehicle | Common vehicle for oral administration of hydrophobic compounds.[13] |
| Treatment Duration | 4 - 8 weeks | Sufficient duration to observe effects on lipid profiles and metabolic parameters in DIO models.[7] |
Experimental Protocols
Experimental Workflow for In Vivo Dyslipidemia Study
Caption: Workflow for a typical in vivo study of this compound in dyslipidemia.
Protocol 1: Oral Gavage Administration
Objective: To administer a precise dose of this compound to mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Animal balance
-
Gavage needles (20-22 gauge, flexible tip)
-
1 mL syringes
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution.
-
Suspend this compound in the vehicle to the desired final concentration. Vortex or sonicate to ensure a homogenous suspension. Prepare fresh daily.[13]
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the dosing volume (typically 5-10 mL/kg).
-
Gently restrain the mouse by the scruff of the neck.
-
Insert the gavage needle into the esophagus via the mouth. The needle should pass with minimal resistance.[12][14]
-
Slowly administer the calculated volume of the this compound suspension.
-
Return the mouse to its cage and monitor for any adverse effects.
-
Protocol 2: Plasma Lipid Profiling
Objective: To measure plasma levels of triglycerides, total cholesterol, HDL, and LDL.
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Commercial assay kits for triglycerides, total cholesterol, HDL, and LDL
Procedure:
-
Blood Collection:
-
Collect blood from the tail vein or via cardiac puncture at the end of the study into EDTA-coated tubes.
-
For fasting lipid levels, fast the mice for 4-6 hours prior to blood collection.
-
-
Plasma Separation:
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C.
-
Collect the supernatant (plasma) and store at -80°C until analysis.
-
-
Lipid Measurement:
-
Thaw plasma samples on ice.
-
Follow the manufacturer's instructions for the respective commercial assay kits to determine the concentrations of triglycerides, total cholesterol, HDL, and LDL.
-
Protocol 3: Oral Glucose Tolerance Test (OGTT)
Objective: To assess glucose metabolism.
Materials:
-
Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Gavage needles
Procedure:
-
Fasting: Fast mice for 6 hours with free access to water.[1][9]
-
Baseline Glucose: At t=0, measure baseline blood glucose from a tail snip.[1]
-
Glucose Administration: Administer a 2 g/kg dose of glucose solution via oral gavage.[15]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[9][15]
Protocol 4: Liver Histology (H&E Staining)
Objective: To assess hepatic steatosis.
Materials:
-
10% neutral buffered formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) stains
Procedure:
-
Tissue Fixation:
-
At the end of the study, euthanize the mice and excise the liver.
-
Fix the liver tissue in 10% neutral buffered formalin for 24-48 hours.[16]
-
-
Tissue Processing and Embedding:
-
Sectioning and Staining:
-
Microscopy:
-
Dehydrate and mount the stained sections.
-
Examine the slides under a microscope to assess for lipid droplet accumulation (steatosis).
-
Data Presentation
Table 1: Hypothetical In Vivo Efficacy of this compound on Plasma Lipids in DIO Mice
| Treatment Group | Dose (mg/kg) | Plasma Triglycerides (mg/dL) | Total Cholesterol (mg/dL) | HDL Cholesterol (mg/dL) | LDL Cholesterol (mg/dL) |
| Vehicle Control | - | 150 ± 15 | 200 ± 20 | 50 ± 5 | 130 ± 15 |
| This compound | 10 | 120 ± 12 | 180 ± 18 | 55 ± 6 | 110 ± 12 |
| This compound | 30 | 95 ± 10 | 165 ± 15 | 60 ± 7 | 90 ± 10 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle Control.
Table 2: Hypothetical Effects of this compound on Metabolic Parameters in DIO Mice
| Treatment Group | Dose (mg/kg) | Body Weight Gain (g) | Fasting Blood Glucose (mg/dL) | OGTT AUC (mg/dLmin) | Liver Weight (g) |
| Vehicle Control | - | 15 ± 2 | 140 ± 10 | 30000 ± 2500 | 2.0 ± 0.2 |
| This compound | 10 | 12 ± 1.5 | 130 ± 8 | 27000 ± 2000 | 1.8 ± 0.15 |
| This compound | 30 | 10 ± 1.2 | 115 ± 7 | 24000 ± 1800 | 1.6 ± 0.1* |
Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle Control.
Conclusion
This compound presents a valuable tool for investigating the role of FABP4 in dyslipidemia and related metabolic disorders. While direct in vivo dosage information for dyslipidemia studies is currently limited, the data from related FABP4 inhibitors and existing in vivo studies of this compound in other contexts provide a solid foundation for initiating research. The protocols and suggested starting doses outlined in these application notes are intended to facilitate the design of robust and informative in vivo experiments. Researchers are encouraged to perform dose-response studies and carefully monitor relevant metabolic parameters to optimize the experimental conditions for their specific research questions.
References
- 1. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lipid profiling analyses from mouse models and human infants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of human adipocyte fatty acid binding protein (FABP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are FABP4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. olac.berkeley.edu [olac.berkeley.edu]
- 10. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.fsu.edu [research.fsu.edu]
- 13. benchchem.com [benchchem.com]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. H&E staining | Xin Chen Lab [pharm.ucsf.edu]
- 18. H&E Staining of Paraffin-Embedded Tissue Sections: A Differential Staining Technique to Visualize Liver Tissue Sections Using Combination of Hematoxylin and Eosin Dyes [jove.com]
- 19. Hematoxylin and eosin staining (H&E) [bio-protocol.org]
Application Notes and Protocols: HTS01037 in Combination with Gemcitabine for PDAC Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic Ductal Adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismally low five-year survival rate, largely due to late diagnosis and profound resistance to conventional chemotherapies like gemcitabine (B846).[1] Emerging research has identified Fatty Acid Binding Protein 4 (FABP4) as a key player in PDAC progression, particularly in the context of obesity, a known risk factor for the disease.[2][3][4] HTS01037, a potent and specific inhibitor of FABP4, has demonstrated significant anti-tumor effects in preclinical models of PDAC.[2][3] Notably, the combination of this compound with gemcitabine has been shown to enhance the chemotherapeutic efficacy of gemcitabine, offering a promising new therapeutic strategy for PDAC.[2][3]
These application notes provide a comprehensive overview of the preclinical data and detailed protocols for studying the synergistic effects of this compound and gemcitabine in PDAC models.
Mechanism of Action and Synergy
This compound exerts its anti-cancer effects by inhibiting FABP4, a protein involved in fatty acid uptake and trafficking.[2][3] In PDAC, FABP4 promotes tumor progression by inducing an Epithelial-to-Mesenchymal Transition (EMT) and enhancing cancer stemness, processes associated with chemoresistance and metastasis.[2][3] The mechanism of this compound involves the downregulation of the transcription factor ZEB1, a key regulator of EMT and stemness markers.[2]
The synergy between this compound and gemcitabine stems from the ability of this compound to sensitize PDAC cells to gemcitabine's cytotoxic effects.[2][3] This sensitization is, at least in part, mediated by an increase in intracellular Reactive Oxygen Species (ROS) upon FABP4 inhibition.[2] Elevated ROS levels can enhance the DNA-damaging effects of chemotherapeutic agents like gemcitabine, leading to increased cancer cell death.
Caption: Proposed signaling pathway of this compound and gemcitabine synergy.
Data Presentation
In Vitro Efficacy
The combination of this compound and gemcitabine results in a significant reduction in the viability of PDAC cells compared to either agent alone.
Table 1: In Vitro Cell Viability in PDAC Cell Lines
| Cell Line | Treatment | Concentration | % Viability (relative to control) |
| KPC | Gemcitabine | 1 µM | ~60% |
| This compound + Gemcitabine | 30 µM + 1 µM | ~30% | |
| PANC-1 | Gemcitabine | 10 µM | ~75% |
| This compound + Gemcitabine | 30 µM + 10 µM | ~40% |
Data is approximated from graphical representations in Shinoda et al., 2025.[2]
In Vivo Efficacy
In a syngeneic mouse model of PDAC, the combination of this compound and gemcitabine demonstrated superior anti-tumor activity compared to gemcitabine monotherapy.
Table 2: In Vivo Tumor Growth Inhibition in a KPC Syngeneic Mouse Model
| Treatment Group | Dosage | Mean Tumor Volume (Day 11) | % Tumor Growth Inhibition (vs. Control) |
| Control (PBS) | - | 479.4 ± 391.4 mm³ | 0% |
| Gemcitabine | 50 mg/kg | Not explicitly stated, but less effective than combo | Not explicitly stated |
| This compound + Gemcitabine | 5 mg/kg + 50 mg/kg | Significantly lower than Gemcitabine alone | Significantly higher than Gemcitabine alone |
Data is based on findings from Shinoda et al., 2025.[2][3]
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTS Assay)
This protocol is for assessing the effect of this compound and gemcitabine on the viability of PDAC cells.
References
- 1. Synergistic Anticancer Effects of Gemcitabine with Pitavastatin on Pancreatic Cancer Cell Line MIA PaCa-2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid binding protein 4 regulates pancreatic cancer cell proliferation via activation of nuclear factor E2-related factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid binding protein 4 (FABP4) regulates pancreatic cancer cell proliferation via activation of nuclear factor E2-related factor 2 (NRF2) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HTS01037 and Fatty Acid Binding Proteins (FABPs) Ligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Binding Proteins (FABPs) are a family of small, intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids and other lipophilic molecules.[1][2] These proteins are involved in various cellular processes, including energy metabolism, inflammation, and cellular signaling.[1][3] FABPs facilitate the movement of fatty acids between cellular membranes and can deliver these ligands to specific compartments like the nucleus, mitochondria, and endoplasmic reticulum.[1][3] In the nucleus, FABPs can modulate the activity of transcription factors such as peroxisome proliferator-activated receptors (PPARs), thereby influencing gene expression.[1][4]
HTS01037 has been identified as a potent inhibitor of fatty acid binding to FABPs.[2][5][6] It acts as a competitive antagonist of the protein-protein interactions mediated by the adipocyte FABP (AFABP or FABP4), with a reported inhibition constant (Ki) of 0.67 μM for this isoform.[2][5][7] While showing some selectivity for FABP4, this compound can act as a pan-specific FABP inhibitor at higher concentrations.[2][5] The ability of this compound to inhibit FABPs makes it a valuable tool for studying the physiological roles of these proteins and as a potential therapeutic agent for metabolic diseases and cancer.[3][8]
This document provides a detailed protocol for a ligand binding assay to characterize the interaction of this compound with various FABP isoforms using a fluorescent displacement method.
Data Presentation
The binding affinity of this compound for several FABP isoforms has been determined using a fluorescent ligand displacement assay. The apparent inhibition constants (Ki) are summarized in the table below.
| FABP Isoform | Apparent Ki (μM) |
| Adipocyte (AFABP/aP2/FABP4) | 0.67 ± 0.18 |
| Liver | 1.5 ± 0.4 |
| Intestinal | 1.8 ± 0.5 |
| Heart Muscle | 2.5 ± 0.7 |
| Epithelial | 3.4 ± 0.9 |
Data sourced from Hertzel et al., J Med Chem, 2009.[2]
Signaling Pathway
FABPs are key players in intracellular lipid signaling. They bind to fatty acids and other lipophilic ligands in the cytoplasm and transport them to various organelles. A significant pathway involves the delivery of fatty acids to the nucleus, where they can act as ligands for nuclear receptors like PPARs. The activation of PPARs leads to the regulation of gene expression involved in lipid metabolism and inflammation.
Caption: General FABP signaling pathway.
Experimental Protocols
Ligand Binding Assay Protocol for this compound and FABPs
This protocol describes a competitive ligand binding assay using the fluorescent probe 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS) to determine the binding affinity of this compound for various FABP isoforms.[2][5] 1,8-ANS exhibits low fluorescence in aqueous solutions but fluoresces intensely upon binding to the hydrophobic pocket of FABPs. A competing ligand, such as this compound, will displace 1,8-ANS, leading to a decrease in fluorescence.
Materials and Reagents:
-
Purified FABP isoforms (e.g., FABP1, FABP3, FABP4, FABP5)
-
This compound
-
1,8-ANS (1-anilinonaphthalene-8-sulfonic acid)
-
Absolute Ethanol (B145695)
-
25 mM Tris-HCl, pH 7.4
-
96-well black microplates
-
Fluorescence spectrophotometer or plate reader
Procedure:
-
Preparation of Reagents:
-
1,8-ANS Stock Solution: Dissolve 1,8-ANS in absolute ethanol to create a stock solution.
-
1,8-ANS Working Solution (5 µM): Dilute the 1,8-ANS stock solution in 25 mM Tris-HCl (pH 7.4) to a final concentration of 5 µM. The final ethanol concentration should be kept low (e.g., 0.05%) to avoid interference with the assay.[5]
-
This compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
This compound Serial Dilutions: Prepare a series of dilutions of this compound in 25 mM Tris-HCl (pH 7.4).
-
FABP Solutions: Prepare solutions of each purified FABP isoform in 25 mM Tris-HCl (pH 7.4) at a concentration determined to give a robust fluorescence signal with 1,8-ANS.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the following in order:
-
25 mM Tris-HCl (pH 7.4) to bring the final volume to 200 µL.
-
The desired volume of the this compound serial dilutions (or vehicle control).
-
The desired volume of the 5 µM 1,8-ANS working solution.
-
The desired volume of the FABP solution.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 15-30 minutes), protected from light.
-
Measure the fluorescence intensity using a fluorescence spectrophotometer or plate reader. The excitation and emission wavelengths for 1,8-ANS are typically around 370-380 nm and 470-500 nm, respectively.[9] It is recommended to perform an initial scan to determine the optimal wavelengths for the specific instrument and assay conditions.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without FABP) from all readings.
-
Plot the fluorescence intensity as a function of the logarithm of the this compound concentration.
-
Fit the data to a suitable competition binding equation using non-linear regression analysis software (e.g., Prism) to determine the IC50 value (the concentration of this compound that displaces 50% of the bound 1,8-ANS).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of 1,8-ANS and Kd is the dissociation constant of 1,8-ANS for the specific FABP isoform.
-
Experimental Workflow
The following diagram illustrates the workflow for the ligand binding assay.
Caption: Ligand binding assay workflow.
References
- 1. Fatty acid–binding protein - Wikipedia [en.wikipedia.org]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification and characterization of a small molecule inhibitor of Fatty Acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Application Notes: HTS01037 for Studying VLDL-Induced Foam Cell Formation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Foam cell formation, the hallmark of early-stage atherosclerosis, is characterized by the accumulation of lipids within macrophages in the arterial wall. Very-low-density lipoprotein (VLDL) and its remnants are known to contribute significantly to this process. HTS01037 is a small molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (aP2).[1] FABP4 is a cytoplasmic protein that binds to long-chain fatty acids, playing a crucial role in intracellular lipid trafficking and signaling.[2][3] In macrophages, particularly those polarized to an M2-like phenotype by cytokines such as Interleukin-4 (IL-4), FABP4 expression is upregulated and facilitates VLDL-induced lipid accumulation and subsequent transformation into foam cells.[4][5] this compound offers a powerful tool for investigating the role of FABP4 in these pathways.
Mechanism of Action
This compound functions as a competitive antagonist of the protein-protein and protein-ligand interactions mediated by FABP4, with a reported inhibitory constant (Ki) of 0.67 μM.[1] In the context of VLDL-induced foam cell formation in IL-4 polarized macrophages, the proposed mechanism involves the following steps:
-
IL-4 Polarization: IL-4 stimulation of macrophages upregulates the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and its target genes, including FABP4 and Lipoprotein Lipase (LPL).[4]
-
VLDL Processing: LPL on the macrophage surface hydrolyzes triglycerides from VLDL particles, releasing fatty acids.
-
Fatty Acid Uptake & Trafficking: These fatty acids are transported into the cell, where FABP4 binds them and facilitates their trafficking, in part towards activating PPARγ.
-
PPARγ Activation: This FABP4-mediated lipid signaling enhances PPARγ activity, creating a positive feedback loop that maintains high levels of LPL and FABP4, promoting further lipid uptake and accumulation.[4][5]
-
Inhibition by this compound: By binding to FABP4, this compound prevents the binding and trafficking of fatty acids. This action suppresses the downstream activation of PPARγ, leading to decreased expression of LPL and a subsequent reduction in VLDL-induced lipid accumulation and foam cell formation.[4]
Quantitative Data
Table 1: this compound Inhibitor Properties
| Property | Value | Reference |
| Target | Fatty Acid Binding Protein 4 (FABP4/aP2) | [1] |
| Mechanism | Competitive Antagonist | [1] |
| Kᵢ | 0.67 µM | [1] |
Table 2: Representative Cellular Effects of FABP4 Inhibition in Macrophages
| Cell Type | Treatment | Inhibitor & Conc. | Observed Effect | Reference |
| IL-4 Polarized Human Macrophages | VLDL | This compound | Reduced expression of FABP4 and LPL; Reduced lipid accumulation. | [4] |
| THP-1 Macrophages | Acetylated LDL | aP2 Inhibitor (25 µM) | 44% reduction in cholesterol ester accumulation. | [2] |
| Cultured Mouse Macrophages | LPS | This compound | Reduced LPS-stimulated inflammation. | [6] |
Signaling Pathway Diagram
Caption: Mechanism of this compound in preventing VLDL-induced foam cell formation.
Experimental Protocols
Protocol 1: Differentiation and Polarization of Human Macrophages
This protocol describes the generation of IL-4 polarized macrophages from primary human monocytes.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Macrophage Colony-Stimulating Factor (M-CSF), 50 ng/mL
-
Interleukin-4 (IL-4), 20 ng/mL
-
6-well tissue culture plates
Procedure:
-
Isolate monocytes from PBMCs using standard methods (e.g., density gradient centrifugation followed by magnetic-activated cell sorting).
-
Seed monocytes in 6-well plates at a density of 1 x 10⁶ cells/mL in RPMI-1640 + 10% FBS.
-
Add M-CSF to a final concentration of 50 ng/mL to induce differentiation into macrophages.
-
Incubate for 6 days at 37°C in a 5% CO₂ incubator, replacing the medium every 2-3 days.
-
On day 7, replace the medium with fresh medium containing IL-4 at a final concentration of 20 ng/mL to induce M2 polarization.
-
Incubate for another 24-48 hours before proceeding with the foam cell formation assay.
Protocol 2: VLDL-Induced Foam Cell Formation Assay
This protocol details the induction of foam cells using VLDL and treatment with this compound.
Materials:
-
IL-4 polarized macrophages (from Protocol 1)
-
VLDL (human plasma-derived), 50 µg/mL
-
This compound (dissolved in DMSO)
-
Serum-free RPMI-1640 medium
-
DMSO (vehicle control)
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute in serum-free medium to desired working concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Wash the IL-4 polarized macrophages twice with sterile PBS.
-
Add fresh serum-free RPMI-1640 medium to each well.
-
Add the desired concentration of this compound or vehicle (DMSO) to the respective wells. Pre-incubate for 1-2 hours at 37°C.
-
Add VLDL to a final concentration of 50 µg/mL to all wells except the negative control.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, proceed to lipid accumulation analysis (Protocol 3).
Protocol 3: Quantification of Lipid Accumulation by Oil Red O Staining
This protocol provides a method to visualize and quantify intracellular lipid droplets.[7][8][9]
Materials:
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O (ORO) working solution (0.3% in 60% isopropanol)
-
100% Isopropanol
-
Hematoxylin (optional, for counterstaining)
-
Microplate reader
Procedure:
-
Fixation: Aspirate the medium and gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with distilled water.
-
Staining: Remove the water and add 60% isopropanol for 5 minutes. Remove the isopropanol and add the ORO working solution to completely cover the cell monolayer. Incubate for 30 minutes at room temperature.
-
Destaining & Visualization: Remove the ORO solution and wash the cells 3-4 times with distilled water until the excess stain is removed. If desired, counterstain nuclei with Hematoxylin. Visualize lipid droplets (stained red) under a microscope.
-
Quantification: After imaging, completely aspirate the water. Add 100% isopropanol to each well to elute the stain from the lipid droplets. Incubate for 10 minutes with gentle shaking.
-
Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at 510-530 nm using a microplate reader.[7] Use 100% isopropanol as a blank.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of a synthetic FABP4 inhibitor 8g on atherosclerosis in ApoE-deficient mice: the inhibition of lipid accumulation and inflammation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. FABP4 inhibition suppresses PPARγ activity and VLDL-induced foam cell formation in IL-4-polarized human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oil Red O Staining [bio-protocol.org]
- 8. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
HTS01037 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of HTS01037. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of fatty acid binding proteins (FABPs), with a particular affinity for adipocyte fatty acid-binding protein (A-FABP, also known as aP2 or FABP4).[1][2][3] It acts as a competitive antagonist, displacing fatty acids from the ligand-binding cavity of A-FABP/aP2.[2] This inhibition disrupts the protein-protein interactions between A-FABP/aP2 and other proteins, such as hormone-sensitive lipase (B570770) (HSL), thereby affecting downstream signaling pathways involved in lipolysis and inflammation.[1][2][4]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF).[5] For in vitro studies, preparing a concentrated stock solution in DMSO is the most common practice.
Q3: What is the solubility of this compound in common solvents?
The solubility of this compound can vary between suppliers. It is crucial to consult the technical datasheet provided with your specific batch. However, typical solubility values are summarized in the table below.
| Solvent | Solubility (Concentration) | Source(s) |
| DMSO | ~100 mg/mL (296.41 mM) | MedchemExpress[4] |
| DMSO | ~50 mg/mL | Astor Scientific[1] |
| DMSO | ~5 mg/mL | Cayman Chemical[5] |
| DMF | ~3 mg/mL | Cayman Chemical[5] |
| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL | Cayman Chemical[5] |
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. The use of hygroscopic (wet) DMSO can significantly reduce the solubility of the compound.[4]
Protocol: Preparation of this compound Stock Solution
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Gently vortex or sonicate the solution to ensure the compound is fully dissolved. If precipitation is observed, gentle warming can be applied to aid dissolution.[4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q5: What is the stability of this compound stock solutions?
There are conflicting reports on the long-term stability of this compound in solution. Some suppliers suggest that stock solutions in DMSO can be stored for up to 1 year at -20°C or 2 years at -80°C.[4] However, others recommend preparing solutions fresh.[6] Given this discrepancy, it is best practice to prepare fresh solutions for sensitive experiments or to perform a quality control check on older stock solutions before use. To minimize degradation, it is crucial to use anhydrous DMSO and to avoid repeated freeze-thaw cycles by storing in single-use aliquots.
Q6: How do I prepare working solutions of this compound in aqueous media for cell-based assays?
To prepare a working solution, the DMSO stock should be serially diluted in your cell culture medium. It is critical to never exceed the final DMSO concentration that is tolerated by your specific cell line. For many cell lines, including 3T3-L1 adipocytes, the final DMSO concentration should be kept at or below 0.1% to avoid off-target effects.[3][5]
Troubleshooting Guide: Solubility Issues
Issue 1: My this compound is not fully dissolving in DMSO.
-
Cause: The concentration may be too high, or the DMSO may have absorbed moisture.
-
Solution:
Issue 2: The compound precipitates when I dilute my DMSO stock into aqueous cell culture media.
-
Cause: This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the hydrophobic compound to crash out of solution.
-
Solution:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first dilute the DMSO stock into a small volume of media, mix well, and then add this intermediate dilution to the final volume.
-
Vortexing During Dilution: Add the DMSO stock to the aqueous media while vortexing to ensure rapid and even dispersion.
-
Reduce Final Concentration: The desired final concentration of this compound may be above its solubility limit in the aqueous media. Try working with a lower final concentration.
-
Increase Serum Concentration: If your experiment allows, increasing the percentage of fetal bovine serum (FBS) in the media can sometimes help to keep hydrophobic compounds in solution.
-
Signaling Pathway and Experimental Workflows
This compound inhibits the function of A-FABP/aP2, which is a key regulator of lipid metabolism and inflammatory signaling in adipocytes and macrophages.
Caption: this compound inhibits A-FABP/aP2, blocking its interaction with HSL and reducing lipolysis and inflammation.
Experimental Workflow: Preparing this compound for Cell-Based Assays
Caption: Workflow for preparing this compound solutions for cell culture experiments.
In Vivo Formulation Protocols
For animal studies, this compound is often administered as a suspension. Below are examples of formulations that have been used. It is important to note that these may require optimization for your specific animal model and route of administration.
| Protocol | Formulation Components | Resulting Solution | Source(s) |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Suspended solution | MedchemExpress[4] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Suspended solution | MedchemExpress[4] |
| 3 | 10% DMSO, 90% Corn Oil | Clear solution (≥ 2.5 mg/mL) | MedchemExpress[4] |
Note: For suspended solutions, sonication is often required to achieve a uniform dispersion.[4] Always visually inspect the solution before administration to ensure it is properly mixed.
References
- 1. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of distinct steps in the adipocyte differentiation pathway in 3T3 T mesenchymal stem cells by dimethyl sulphoxide (DMSO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A dose-dependent effect of dimethyl sulfoxide on lipid content, cell viability and oxidative stress in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FABP4/aP2 Regulates Macrophage Redox Signaling and Inflammasome Activation via Control of UCP2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HTS01037 In Vivo Administration
For researchers, scientists, and drug development professionals utilizing the FABP4 inhibitor HTS01037 in in vivo experiments, this guide provides comprehensive information on its dissolution, administration, and relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vivo experiments?
A1: For a clear solution suitable for in vivo administration, the recommended solvent is a mixture of 10% DMSO and 90% Corn Oil .[1] This formulation has been shown to dissolve this compound to a concentration of at least 2.5 mg/mL.
Q2: Are there other solvent options available for in vivo use?
A2: Yes, there are alternative formulations that result in a suspended solution, which may be suitable for oral or intraperitoneal injections. These include:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation can achieve a concentration of 2.5 mg/mL, though it requires sonication to aid dissolution.[1]
-
10% DMSO and 90% (20% SBE-β-CD in Saline). This also yields a 2.5 mg/mL suspended solution and requires sonication.[1]
It is important to note that for parenteral administration, a clear solution is generally preferred to avoid potential complications.
Q3: How should I prepare the this compound solution for in vivo administration?
A3: To prepare a 1 mL working solution using the recommended clear solution protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix the solution thoroughly until a clear solution is obtained. It is recommended to prepare this working solution fresh on the day of use.[1]
Q4: What are the known in vivo dosages for this compound?
A4: In published studies involving mouse models of pancreatic cancer, this compound has been administered intraperitoneally at doses of 1.5 mg/kg and 5 mg/kg .
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of Fatty Acid Binding Protein 4 (FABP4, also known as aP2). It acts as a competitive antagonist of the protein-protein interactions mediated by FABP4.[1] By inhibiting FABP4, this compound can modulate lipid metabolism and inflammatory signaling pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation or phase separation during preparation. | The compound may not be fully dissolved. | Gently warm the solution and/or use sonication to aid dissolution.[1] Ensure the correct solvent ratios are used. |
| Cloudy or suspended solution when a clear solution is desired. | The chosen solvent system may not be optimal for achieving a clear solution at the desired concentration. | Use the recommended formulation of 10% DMSO in 90% corn oil for a clear solution.[1] If using other solvents, ensure thorough mixing and sonication. |
| Animal discomfort or adverse reaction at the injection site. | The concentration of DMSO in the final working solution may be too high. | While 10% DMSO is a common co-solvent, for sensitive animals, it is advisable to keep the final DMSO concentration as low as possible. |
| Inconsistent experimental results. | The this compound solution may not be homogenous, especially if it is a suspension. The compound may have degraded if the solution was not prepared fresh. | Ensure thorough mixing of the solution before each administration. Always prepare fresh working solutions for in vivo experiments on the day of use.[1] |
Physicochemical and Solubility Data
| Property | Value | Source |
| Molecular Weight | 337.37 g/mol | MedchemExpress |
| Molecular Formula | C₁₄H₁₁NO₅S₂ | MedchemExpress |
| Appearance | Light yellow to yellow solid | MedchemExpress |
| CAS Number | 682741-29-3 | MedchemExpress |
| In Vitro Solubility | DMSO: ≥ 50 mg/mL (≥ 148.18 mM) | MedchemExpress |
| Ethanol: < 1 mg/mL (insoluble) | MedchemExpress | |
| Water: < 0.1 mg/mL (insoluble) | MedchemExpress |
Experimental Protocols & Signaling Pathways
In Vivo Solution Preparation Workflow
Figure 1. Workflow for preparing a clear injectable solution of this compound.
This compound Signaling Pathway
This compound primarily targets Fatty Acid Binding Protein 4 (FABP4). FABP4 is involved in intracellular fatty acid trafficking and has been implicated in inflammatory responses and metabolic diseases. By inhibiting FABP4, this compound can disrupt these processes.
Figure 2. Simplified signaling pathway of this compound action.
References
Technical Support Center: HTS01037 and Primary Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using HTS01037 in primary cell cultures. The information is tailored for scientists and drug development professionals to anticipate and address potential issues related to cell viability and cytotoxicity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of fatty acid binding proteins (FABPs). It shows a degree of selectivity for adipocyte fatty acid-binding protein (AFABP), also known as aP2 or FABP4, with a reported Ki of 0.67 μM.[1] At higher concentrations, it can act as a pan-FABP inhibitor.[1] Its primary mechanism is to competitively antagonize the protein-protein interactions mediated by FABP4.[1]
Q2: Is this compound expected to be cytotoxic to primary cells?
Currently, there is limited publicly available data specifically detailing the cytotoxic concentration (e.g., CC50 values) of this compound in various primary cell types. However, studies on cancer cell lines have used this compound at concentrations up to 30 µM to assess its effect on cell viability.[2][3][4][5] It is crucial to empirically determine the cytotoxic profile of this compound in your specific primary cell culture system. The effect of this compound on primary cells is more documented in the context of its biological activity, such as reducing inflammation in macrophages and affecting lipolysis in adipocytes, rather than overt cytotoxicity.
Q3: What are the known biological effects of this compound on primary cells?
In primary human macrophages, this compound, as a FABP4 inhibitor, has been shown to decrease the expression of FABP4 and lipoprotein lipase (B570770) (LPL), and reduce lipid accumulation in IL-4-polarized macrophages. In some contexts, it has been observed to reduce the release of monocyte chemoattractant protein-1 (MCP-1) from primary human macrophages at a concentration of 25 µM, though researchers suggest this effect at high concentrations may be non-specific.[6] While direct studies on primary adipocytes are limited, this compound has been shown to inhibit lipolysis in the 3T3-L1 adipocyte cell line.[1][6]
Q4: Which signaling pathways are known to be affected by this compound?
This compound is known to modulate inflammatory and metabolic signaling pathways. It has been reported to reduce NF-κB signaling, evidenced by the attenuated expression of inducible nitric oxide synthase (iNOS) in microglial cells.[1] The role of this compound in relation to Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is complex. One study indicates that this compound does not activate PPARγ in macrophage or CV-1 cells.[1][7] However, other research suggests that FABP4 inhibition can impact PPARγ activity.[8][9]
Quantitative Data Summary
| Cell Type | Concentration | Observed Effect | Reference |
| Human Pancreatic Cancer Cell Lines | 30 µM | Inhibition of FABP4-induced cell viability | [2] |
| Mouse Macrophage Cell Line (RAW 264.7) | Not Specified | Reduced LPS-stimulated inflammation | [1][6] |
| 3T3-L1 Adipocytes | Not Specified | Inhibition of lipolysis | [1][6] |
| Primary Human Macrophages | 25 µM | Reduced MCP-1 release (may be non-specific) | [6] |
| Mouse Pancreatic Cancer Cell Line (KPC) | IC50 = 25.6 µM | Decreased cell viability | [5] |
Troubleshooting Guide for Cytotoxicity Assays
Issue: High background signal in cytotoxicity assay.
-
Possible Cause: The compound may be interfering with the assay reagents.
-
Troubleshooting Step: Run a control with this compound in cell-free media to check for any direct reaction with the assay components.
-
-
Possible Cause: Media components, such as phenol (B47542) red, can interfere with colorimetric readings.
-
Troubleshooting Step: Use phenol red-free media for the duration of the assay.
-
-
Possible Cause: Contamination of reagents.
-
Troubleshooting Step: Ensure all reagents are sterile and handled using aseptic techniques.
-
Issue: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding density.
-
Troubleshooting Step: Ensure a homogenous cell suspension before and during plating. Allow adherent cells to settle evenly by letting the plate sit at room temperature for a short period before incubation.
-
-
Possible Cause: "Edge effect" in 96-well plates, where wells on the perimeter of the plate evaporate more quickly.
-
Troubleshooting Step: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or media to maintain humidity.
-
-
Possible Cause: Pipetting errors.
-
Troubleshooting Step: Calibrate pipettes regularly and ensure consistent pipetting technique.
-
Issue: Observed cytotoxicity is higher than expected.
-
Possible Cause: The final solvent concentration (e.g., DMSO) is too high.
-
Troubleshooting Step: Run a solvent control to determine the toxicity threshold of the solvent for your specific primary cells. Ensure the final solvent concentration is consistent and non-toxic across all wells.
-
-
Possible Cause: The compound concentration is too high or the exposure time is too long.
-
Troubleshooting Step: Perform a comprehensive dose-response and time-course experiment to determine the optimal concentration and incubation time.
-
-
Possible Cause: Poor baseline health of primary cells.
-
Troubleshooting Step: Ensure primary cells are healthy and have high viability (>95%) before starting the experiment. Use low-passage cells whenever possible.
-
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes.
Materials:
-
Primary cells of interest
-
This compound stock solution
-
Culture medium (phenol red-free recommended)
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells. Also, include wells for a positive control (cells treated with a lysis buffer provided in the kit to induce maximum LDH release) and a negative control (untreated cells for spontaneous LDH release).
-
Incubation: Add the compound dilutions to the respective wells and incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Assay: Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell supernatant to a new 96-well plate. Add the LDH reaction mixture and incubate.
-
Measurement: Stop the reaction and measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Primary cells of interest
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described for the LDH assay in appropriate culture vessels (e.g., 6-well plates).
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI according to the kit's protocol and incubate in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population may be small).
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Postulated effect of this compound on the NF-κB pathway.
Caption: Potential influence of this compound on PPARγ signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of a small molecule inhibitor of Fatty Acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A FABP4-PPARγ signaling axis regulates human monocyte responses to electrophilic fatty acid nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
HTS01037 off-target effects on other FABP isoforms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of HTS01037 on Fatty Acid-Binding Protein (FABP) isoforms. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound for different FABP isoforms?
A1: this compound is known to be a potent inhibitor of Adipocyte FABP (AFABP, aP2, FABP4). However, it exhibits off-target effects on other FABP isoforms, particularly at higher concentrations, acting as a pan-specific FABP inhibitor.[1][2] The binding affinities (Ki) for various FABP isoforms have been determined and are summarized in the table below.
Data Presentation
Table 1: Binding Affinities (Ki) of this compound for Various FABP Isoforms
| FABP Isoform | Apparent Ki (μM) | Reference |
| Adipocyte (FABP4, aP2) | 0.67 ± 0.18 | --INVALID-LINK--[2] |
| Heart (FABP3) | 9.1 | --INVALID-LINK--[3][4] |
| Epidermal (FABP5) | 3.4 | --INVALID-LINK--[3][4] |
| Liver | >10 | --INVALID-LINK-- |
| Intestinal | >10 | --INVALID-LINK-- |
| Epithelial | >10 | --INVALID-LINK-- |
Q2: My experiment suggests this compound is affecting a non-adipocyte FABP. How can I confirm this?
A2: If you suspect off-target effects, it is crucial to determine the Ki of this compound for the specific FABP isoform in your experimental system. A common method for this is a competitive binding assay using a fluorescent probe, such as 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS). The detailed protocol for this assay is provided below.
Experimental Protocols
Protocol: Determination of this compound Binding Affinity using a Fluorescent Displacement Assay
This protocol describes how to determine the apparent inhibition constant (Ki) of this compound for a specific FABP isoform by measuring the displacement of the fluorescent probe 1,8-ANS.[1][2]
Materials:
-
Purified FABP isoform of interest
-
This compound
-
1,8-ANS (1-anilinonaphthalene-8-sulfonic acid)
-
25 mM Tris-HCl, pH 7.4
-
Absolute ethanol (B145695)
-
Fluorescence spectrophotometer
-
Cuvettes
-
Microcentrifuge tubes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 1,8-ANS in absolute ethanol.
-
Dilute the 1,8-ANS stock solution in 25 mM Tris-HCl (pH 7.4) to a final concentration of 5 µM. The final ethanol concentration should be kept low (e.g., 0.05%) to avoid affecting protein structure.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in 25 mM Tris-HCl (pH 7.4).
-
-
Assay Performance:
-
To a cuvette, add 500 µL of the 5 µM 1,8-ANS solution.
-
Add a fixed concentration of the purified FABP isoform to the cuvette. The concentration of the protein should be determined empirically to give a significant fluorescence signal.
-
Titrate the FABP/1,8-ANS mixture with increasing concentrations of this compound.
-
After each addition of this compound, gently mix and allow the reaction to equilibrate (incubation time may need to be optimized).
-
Measure the fluorescence intensity using a fluorescence spectrophotometer. Set the excitation wavelength to 370 nm and the emission wavelength to 475 nm.[5]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the this compound concentration.
-
The data can be fitted to a competitive binding equation to determine the IC50 value (the concentration of this compound that displaces 50% of the fluorescent probe).
-
The apparent Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the protein.
-
Mandatory Visualizations
Here are diagrams illustrating key concepts related to this compound and its off-target effects.
Caption: Binding affinity of this compound to different FABP isoforms.
Caption: Workflow for determining this compound binding affinity.
Caption: Simplified signaling pathway showing this compound inhibition of FABP4-mediated processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Technical Support Center: Addressing HTS01037 Precipitation in Aqueous Solutions
Welcome to the technical support center for HTS01037. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers and troubleshooting strategies for issues related to the solubility and handling of this compound, particularly its tendency to precipitate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after I dilute my DMSO stock solution into aqueous cell culture media or buffer?
A1: this compound has high solubility in organic solvents like DMSO but exhibits very poor solubility in aqueous solutions. When the DMSO stock is introduced into an aqueous environment, the compound's concentration may exceed its solubility limit in the mixed solvent system, causing it to precipitate out of the solution. This is a common issue for hydrophobic small molecules.
Q2: How should I prepare and store a stock solution of this compound to minimize precipitation?
A2: A high-concentration stock solution should be prepared using a high-quality, anhydrous organic solvent. DMSO is an excellent choice, capable of dissolving this compound at concentrations up to 100 mg/mL (296.41 mM).[1] To ensure maximum solubility and stability, use newly opened, anhydrous DMSO, as absorbed water can reduce solubility.[1] Once prepared, stock solutions should be aliquoted into tightly sealed vials to prevent contamination and repeated freeze-thaw cycles.[1] Store these aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Q3: What can I do if I observe precipitation in my this compound solution?
A3: If precipitation occurs, you can attempt to redissolve the compound by gently warming the solution and using sonication.[1] However, if the precipitate does not fully redissolve, it is recommended to prepare a fresh solution to ensure accurate dosing and avoid introducing insoluble particulates into your experiment.
Q4: How can I prepare this compound for in vivo animal studies where an aqueous formulation is needed?
A4: For in vivo administration, this compound is typically prepared as a suspension rather than a true solution due to its poor aqueous solubility.[1] A common method involves first dissolving the compound in a minimal amount of DMSO and then using co-solvents and surfactants to create a uniform suspension. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can yield a 2.5 mg/mL suspended solution.[1] It is critical to prepare this working solution fresh on the day of use and ensure it is well-mixed before each administration.[1]
Q5: What is the primary mechanism of action for this compound?
A5: this compound is an inhibitor of fatty acid binding proteins (FABPs), with a particular affinity for adipocyte FABP (AFABP/aP2 or FABP4).[1][2][3] It acts as a competitive antagonist of the protein-protein interactions mediated by FABP4, such as its interaction with hormone-sensitive lipase, thereby inhibiting lipolysis.[1][3] This inhibition also leads to reduced inflammation in macrophages.[1][3][4] Unlike some other lipid-modulating compounds, this compound does not activate PPARγ.[1][3]
Troubleshooting Guide: this compound Precipitation
| Problem | Potential Cause | Recommended Solution |
| Precipitate in DMSO Stock Solution | 1. Solvent quality is poor (not anhydrous).2. Storage temperature is too high.3. Concentration exceeds solubility limit. | 1. Use fresh, high-quality, anhydrous DMSO.2. Store stock solutions at -20°C or -80°C.3. Gently warm and sonicate the solution. If it persists, remake the solution at a slightly lower concentration. |
| Precipitate Forms Immediately Upon Dilution in Aqueous Media | 1. The final concentration in the aqueous medium is too high.2. Insufficient mixing during dilution. | 1. Lower the final working concentration.2. Increase the final percentage of DMSO if the experimental model allows (e.g., from 0.1% to 0.5%).3. Add the DMSO stock to the aqueous medium while vortexing to ensure rapid dispersion. |
| Solution is Clear Initially but Precipitates Over Time | 1. The compound is slowly coming out of a supersaturated solution.2. Temperature fluctuations in the incubator. | 1. Prepare working solutions fresh immediately before use.2. Pre-warm the aqueous medium to 37°C before adding the this compound stock solution.3. Before treating cells, visually inspect the final working solution and gently mix if needed. |
| Inconsistent Results Between Experiments | 1. Inaccurate dosing due to precipitated compound.2. Degradation from improper storage or repeated freeze-thaw cycles. | 1. Ensure the compound is fully dissolved or uniformly suspended before each use.2. Aliquot stock solutions to avoid more than 1-2 freeze-thaw cycles.[1] |
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 682741-29-3[1] |
| Molecular Formula | C₁₄H₁₁NO₅S₂[1] |
| Molecular Weight | 337.37 g/mol [1] |
| Appearance | Light yellow to yellow solid[1] |
Table 2: Solubility and Formulation Data for this compound
| Solvent / Formulation | Maximum Concentration | Solution Type |
|---|---|---|
| DMSO | 100 mg/mL (296.41 mM)[1] | Clear Solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (7.41 mM)[1] | Suspension |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (7.41 mM)[1] | Suspension |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 7.41 mM)[1] | Clear Solution |
Table 3: Binding Affinity (Kᵢ) of this compound for Fatty Acid Binding Proteins (FABPs)
| Protein Target | Kᵢ (μM) |
|---|---|
| FABP4 (AFABP/aP2) | 0.67[1][2][3] |
| FABP5 (E-FABP) | 3.4[4][5] |
| FABP3 (H-FABP) | 9.1[4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.
-
Calculation: To prepare a 10 mM solution from 1 mg of this compound (MW: 337.37), you will need 296.41 µL of DMSO. Adjust the volume based on the amount of solid you have.
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial of this compound.
-
Mixing: Cap the vial tightly and vortex thoroughly. If needed, use a sonicator bath for 5-10 minutes to ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Suspension (2.5 mg/mL)
This protocol is adapted from a common formulation and should be optimized for your specific experimental needs.[1]
-
Stock Preparation: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the correct ratio. For a final volume of 1 mL, you would use 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline.
-
Mixing Procedure (for 1 mL final volume): a. Start with 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix again until uniform. d. Finally, add 450 µL of saline and vortex vigorously to create a uniform suspension.
-
Administration: Use the suspension on the same day it is prepared. Vortex the suspension immediately before each animal injection to ensure consistent dosing.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
HTS01037 Technical Support Center: Best Practices for Stock Solution Storage
For researchers, scientists, and drug development professionals utilizing HTS01037, an inhibitor of fatty acid binding protein 4 (FABP4), proper handling and storage of stock solutions are paramount to ensure experimental reproducibility and the integrity of results.[1][2][3] This guide provides detailed best practices, troubleshooting advice, and answers to frequently asked questions regarding this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO).[4] It is crucial to use anhydrous, high-purity DMSO, as the presence of water can negatively impact the solubility and stability of the compound.
Q2: What are the optimal storage conditions for this compound powder and stock solutions?
A2: Proper storage is critical for maintaining the stability of this compound. For the lyophilized powder, storage at -20°C for up to three years or at 4°C for up to two years is recommended. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to two years or at -20°C for up to one year.[4]
Q3: How can I maximize the stability of my this compound stock solution?
A3: To maximize stability, it is best practice to prepare single-use aliquots of your stock solution. This minimizes repeated freeze-thaw cycles, which can lead to degradation of the compound.[4] Store these aliquots in tightly sealed vials and protect them from light.
Q4: Can I store my diluted this compound working solution?
A4: It is not recommended to store diluted working solutions for extended periods, especially those prepared in aqueous buffers. For in vivo experiments, it is advised to prepare the working solution fresh on the day of use.[4] Aqueous solutions of hydrophobic compounds are prone to precipitation and degradation over time.[5]
Troubleshooting Guide
Issue 1: My this compound powder is difficult to dissolve in DMSO.
-
Solution: this compound may require assistance to fully dissolve. Gentle warming of the solution, accompanied by vortexing or sonication, can aid dissolution.[4][5] Ensure you are using a sufficient volume of high-quality, anhydrous DMSO.
Issue 2: I observed precipitation in my this compound stock solution after storing it at -20°C or -80°C.
-
Cause: Precipitation upon freezing is a common issue with high-concentration stock solutions in DMSO.
-
Solution: Before use, allow the frozen aliquot to thaw completely at room temperature. Gently vortex or sonicate the vial to ensure any precipitate has redissolved. Visually inspect the solution for clarity before proceeding with your experiment.[5]
Issue 3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.
-
Cause: This is a common phenomenon for hydrophobic compounds when the solvent environment changes drastically from organic (DMSO) to aqueous.[6][7]
-
Solutions:
-
Pre-warm the aqueous medium: Warming your buffer or cell culture medium to 37°C can increase the solubility of this compound.[7]
-
Rapid mixing: Add the DMSO stock solution directly to the aqueous medium while gently vortexing or swirling to promote rapid dispersion and prevent localized high concentrations.[5]
-
Stepwise dilution: Consider a serial dilution of your DMSO stock in DMSO first to a lower concentration before adding it to the aqueous medium.
-
Lower final DMSO concentration: Aim to keep the final concentration of DMSO in your experimental setup as low as possible (typically below 0.5%, ideally ≤ 0.1%) to minimize both precipitation and potential solvent-induced cytotoxicity.[6]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | 3 years |
| Lyophilized Powder | 4°C | 2 years |
| In Solvent | -80°C | 2 years |
| In Solvent | -20°C | 1 year |
Data sourced from MedChemExpress.[4]
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Calculation: Determine the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 337.37 g/mol . For 1 mg of this compound, you would add 296.41 µL of DMSO.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Aid Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, use an ultrasonic bath to ensure the compound is completely dissolved.
-
Aliquoting and Storage: Once the solution is clear, dispense it into smaller, single-use aliquots. Store these aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: this compound inhibits the FABP4-mediated activation of the NF-κB signaling pathway.
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: HTS01037 for In Vivo Studies
Disclaimer: Initial analysis indicates that HTS01037 is not a vehicle control, but rather a potent small molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4).[1][2] This technical support guide has been developed to assist researchers, scientists, and drug development professionals in the proper formulation and use of this compound for in vivo experimental studies, addressing common challenges associated with administering poorly water-soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a competitive antagonist of protein-protein interactions mediated by Adipocyte Fatty Acid-Binding Protein (AFABP or aP2), also known as FABP4.[1] It functions as a high-affinity ligand for FABP4 with an apparent inhibition constant (Ki) of 0.67 μM.[1] By inhibiting FABP4, this compound can interfere with fatty acid metabolism and signaling. This has been shown to inhibit lipolysis in adipocytes, reduce LPS-stimulated inflammation in macrophages, and suppress tumor growth in preclinical cancer models.[1][3][4]
Q2: What is the purpose of a vehicle control when using this compound?
A vehicle control group is essential in any in vivo study involving a test compound like this compound.[5] The vehicle is the formulation of solvents and excipients used to dissolve or suspend this compound for administration to the animal. The vehicle control group receives this identical formulation, but without this compound.[6] This is critical to ensure that any observed biological effects are due to the inhibitory action of this compound itself, and not a side effect of the delivery agents (e.g., DMSO, PEG, Tween 80).[5][7]
Q3: this compound is a powder. How do I prepare it for in vivo administration?
This compound is a powder with poor water solubility but is soluble in DMSO up to 50 mg/ml.[2] Therefore, a multi-step process using co-solvents is typically required to prepare a formulation suitable for in vivo use. This usually involves:
-
Creating a high-concentration stock solution in 100% DMSO.
-
Diluting this stock solution in a series of biocompatible co-solvents and surfactants.
-
Bringing the formulation to the final desired concentration with a physiological buffer like saline or PBS.
A detailed protocol for a common formulation is provided in the "Experimental Protocols" section below.
Q4: What are the potential side effects of the vehicle components themselves?
The solvents and surfactants used to formulate this compound can have their own biological effects, especially at higher concentrations.[7]
-
DMSO: Can have anti-inflammatory and analgesic effects. Concentrations should be kept as low as possible, ideally below 10% and often recommended to be under 2% for sensitive animals.[1][7]
-
PEG 300/400: Generally well-tolerated but can be toxic at high doses.[7]
-
Tween 80 (Polysorbate 80): Can cause hypersensitivity reactions in some cases.[7]
It is crucial to conduct a tolerability study of the vehicle alone to establish a safe dose for your specific animal model and administration route before beginning the main experiment.[5]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in the final formulation. | - Final concentration of this compound is too high for the vehicle.- Insufficient concentration of co-solvents (DMSO, PEG).- Incorrect pH of the final solution.- Temperature fluctuations during preparation or storage. | - Lower the final concentration of this compound.- Increase the proportion of co-solvents or surfactants in a stepwise manner, being mindful of potential toxicity.[7]- Ensure the formulation protocol is followed precisely, especially the order of addition and mixing steps.[8]- Prepare formulations fresh daily and store at the appropriate, stable temperature.[5] |
| Adverse effects observed in the vehicle control group (e.g., weight loss, lethargy, irritation at injection site). | - The concentration of one or more vehicle components (e.g., DMSO) is too high, leading to toxicity.- The osmolality or pH of the vehicle is not physiologically compatible.- Improper administration technique. | - Reduce the concentration of co-solvents. Conduct a dose-escalation study with the vehicle alone to determine the Maximum Tolerated Dose (MTD).[7]- Adjust the vehicle to be as close to isotonic and pH-neutral as possible.[5]- Ensure personnel are properly trained on administration techniques for the chosen route (e.g., intraperitoneal).[5] |
| High variability in experimental data between animals in the same group. | - Inconsistent or non-homogenous formulation preparation.- Precipitation of the compound leading to inaccurate dosing.- Variable dosing volumes or administration technique. | - Standardize the formulation protocol and ensure thorough mixing (e.g., vortexing) before each dose is drawn.[5]- Visually inspect the solution for any precipitation before administration.- Use calibrated pipettes and consistent, well-trained techniques for dosing each animal.[5] |
| Lack of expected biological effect from this compound. | - The administered dose is too low.- Poor bioavailability of the compound from the chosen vehicle.- The compound has degraded in the formulation.- The chosen animal model does not respond to FABP4 inhibition. | - Review literature for effective dose ranges. In vivo studies have used doses of 1.5 mg/kg and 5 mg/kg.[3][9]- Consider reformulating with alternative excipients like cyclodextrins to improve solubility and absorption.[8]- Assess the stability of your specific formulation over the intended period of use. Prepare fresh daily if stability is unknown.- Confirm FABP4 expression and relevance in your disease model. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration (Example)
This protocol is an example for preparing a common co-solvent vehicle for administering poorly soluble compounds like this compound via intraperitoneal (i.p.) injection.
Objective: To prepare a 1 mg/mL solution of this compound in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline.
Materials:
-
This compound powder (MW: 337.37 g/mol )[2]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, anhydrous
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile 0.9% Saline solution
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Methodology:
-
Prepare Stock Solution: Aseptically weigh the required amount of this compound powder. To create a 20 mg/mL stock solution, dissolve 20 mg of this compound in 1 mL of 100% DMSO. Vortex thoroughly until the powder is completely dissolved.
-
Prepare Vehicle Components: In a sterile tube, prepare the co-solvent mixture. For every 1 mL of final formulation needed, you will add the components in the following order:
-
Add 400 µL of PEG300.
-
Add 50 µL of 100% DMSO stock (this is your this compound stock from step 1).
-
Add 50 µL of Tween 80.
-
-
Mix Thoroughly: Vortex the mixture of PEG300, DMSO (with this compound), and Tween 80 for at least 1-2 minutes until it forms a clear, homogenous solution. This step is critical to prevent precipitation.
-
Final Dilution: Slowly add 500 µL of sterile 0.9% Saline to the mixture while vortexing. Continue to vortex for another minute to ensure the final solution is clear and homogenous.
-
Final Concentration Check: The final volume is 1 mL. The initial 50 µL of 20 mg/mL stock contains 1 mg of this compound. Therefore, the final concentration is 1 mg/mL. The final vehicle composition is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline.
-
Administration: Administer to animals based on body weight to achieve the desired dose (e.g., for a 5 mg/kg dose in a 25g mouse, inject 125 µL of the 1 mg/mL solution). Always mix the solution again immediately before drawing each dose.
Visualizations
Caption: Simplified signaling pathway showing this compound inhibiting FFA binding to FABP4.
Caption: General workflow for an in vivo efficacy study using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. astorscientific.us [astorscientific.us]
- 3. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Assessing the purity of HTS01037 for experimental use
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the purity of HTS01037 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of fatty acid binding proteins (FABPs).[1][2] It functions as a competitive antagonist of protein-protein interactions mediated by adipocyte fatty acid-binding protein (AFABP/aP2), with a reported Ki of 0.67 μM.[1][3] this compound has been shown to inhibit lipolysis in adipocytes and reduce inflammation in macrophages.[1][2][3]
Q2: A commercial supplier provides a purity value for this compound. Is this sufficient for my experiments?
A2: While supplier-provided purity data (e.g., 98.24% from MedchemExpress) is a good starting point, it is highly recommended to independently verify the purity of each new batch of this compound before use in sensitive biological assays.[1] This is crucial as impurities can lead to off-target effects and irreproducible results.
Q3: What are the recommended methods for assessing the purity of this compound?
A3: For a comprehensive assessment of the purity of a small molecule like this compound, a combination of chromatographic and spectroscopic techniques is recommended. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) for quantitative purity, Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm identity and identify impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
Q4: I am observing unexpected or inconsistent results in my cell-based assays with this compound. Could this be related to compound purity?
A4: Yes, inconsistent experimental outcomes are a common consequence of compound impurity. Impurities can have their own biological activity, interfere with the binding of this compound to its target, or degrade over time, leading to a lower effective concentration of the active compound. If you encounter such issues, a thorough purity and identity check of your this compound stock is a critical troubleshooting step.
Purity Assessment Guide
Independent verification of this compound purity is crucial for ensuring the validity and reproducibility of experimental results. Below are the recommended analytical methods and example data.
Summary of Analytical Data for this compound
| Analytical Method | Parameter | Typical Specification | Purpose |
| HPLC | Purity | ≥98% | Quantifies the purity of the compound by separating it from impurities. |
| LC-MS | [M+H]⁺ | Expected: 342.1 | Confirms the identity of the compound by measuring its mass-to-charge ratio. |
| ¹H NMR | Spectrum | Conforms to structure | Confirms the chemical structure of the compound. |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Objective: To quantify the purity of this compound by separating it from any non-volatile impurities.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as DMSO or acetonitrile (B52724). Dilute this stock solution to a final concentration of 50 µg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, start with 10% acetonitrile and ramp up to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of all detected signals. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Objective: To confirm the molecular weight of this compound and identify potential impurities.
-
Methodology:
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in an appropriate solvent (e.g., acetonitrile or methanol).
-
LC Conditions: Use similar chromatographic conditions as HPLC to achieve separation.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan a mass range that includes the expected molecular weight of this compound (e.g., m/z 100-500).
-
-
Data Analysis: Look for a peak corresponding to the expected mass-to-charge ratio ([M+H]⁺) of this compound. Analyze other peaks to tentatively identify any impurities.
-
3. ¹H NMR for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling constants for the structure of this compound.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Extra peaks in HPLC chromatogram | 1. Impurity in the sample. 2. Degradation of the compound. 3. Contamination from solvent or glassware. | 1. Analyze the sample by LC-MS to identify the mass of the impurity. 2. Store the compound under recommended conditions (e.g., -20°C, protected from light) and re-analyze. 3. Run a blank injection (solvent only) to check for system contamination. |
| Incorrect mass in LC-MS | 1. Incorrect compound. 2. Formation of adducts (e.g., with sodium or potassium). | 1. Perform ¹H NMR to confirm the structure. 2. Look for peaks corresponding to common adducts (e.g., [M+Na]⁺, [M+K]⁺). |
| Poor solubility during sample preparation | 1. Incorrect solvent. 2. Compound has low solubility. | 1. Consult supplier information for recommended solvents. This compound is soluble in DMSO.[1] 2. Use sonication or gentle heating to aid dissolution. Prepare fresh solutions for each experiment. |
| Inconsistent biological activity | 1. Purity variation between batches. 2. Degradation of the compound in solution. | 1. Perform purity analysis on each new batch. 2. Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
Visualizations
Caption: Workflow for assessing the purity of a new batch of this compound.
Caption: Simplified signaling pathway involving FABP4, inhibited by this compound.
Caption: Troubleshooting logic for inconsistent results potentially due to this compound purity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and characterization of a small molecule inhibitor of Fatty Acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HTS01037 and Fluorescence-Based Assays
This technical support center provides troubleshooting guidance for researchers using HTS01037 in fluorescence-based assays. The following information is intended for scientists and drug development professionals to help identify and mitigate potential assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of fatty acid binding proteins (FABPs). It acts as a competitive antagonist, binding to the fatty acid-binding pocket of these proteins. It shows a notable affinity for Adipocyte Fatty Acid-Binding Protein (AFABP or aP2/FABP4) and, to a lesser extent, other FABPs.[1][2][3][4] By occupying this pocket, this compound can displace fluorescent ligands used in binding assays and interfere with the protein-protein interactions of FABPs, such as the interaction between AFABP/aP2 and hormone-sensitive lipase.[1][2]
Q2: Can this compound interfere with fluorescence-based assays?
Yes, like many small molecules, this compound has the potential to interfere with fluorescence-based assays.[5] The two primary mechanisms of interference are:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to a false-positive signal.
-
Fluorescence Quenching: The compound may absorb the excitation light or the emitted light from the fluorophore in your assay, leading to a false-negative signal.[5]
It is crucial to perform control experiments to determine if this compound interferes with your specific assay conditions.
Q3: My fluorescence signal is unexpectedly high when I add this compound. What could be the cause?
An unexpectedly high fluorescence signal in the presence of this compound could be due to the compound's own fluorescence (autofluorescence). To confirm this, you should measure the fluorescence of this compound in your assay buffer at the same concentration and with the same instrument settings used in your experiment, but without your fluorescent probe.
Q4: My fluorescence signal decreases when I add this compound, even in my control wells without the target protein. Why is this happening?
A decrease in fluorescence signal in the presence of this compound, independent of its intended biological activity, is likely due to fluorescence quenching. This compound may be absorbing the light used to excite your fluorophore or the light emitted by it.
Troubleshooting Guide
If you suspect this compound is interfering with your fluorescence assay, follow these steps to diagnose and mitigate the issue.
Step 1: Characterize the Potential Interference
The first step is to determine if this compound is autofluorescent or if it quenches your fluorescent probe under your specific experimental conditions.
Experimental Protocol: Checking for Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of your assay.
Materials:
-
This compound
-
Assay buffer
-
Multi-well plates (preferably black, opaque plates to minimize background)
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of this compound in your assay buffer at the highest concentration used in your main experiment.
-
Prepare a "buffer only" blank.
-
Dispense the this compound solution and the buffer blank into separate wells of the microplate.
-
Read the fluorescence at the same excitation and emission wavelengths used for your assay's fluorophore.
Interpretation:
-
High Signal: If the wells containing this compound show a significantly higher fluorescence signal compared to the buffer blank, the compound is autofluorescent under your assay conditions.
-
No Significant Signal: If there is no significant difference in fluorescence between the this compound and buffer wells, it is unlikely to be a significant source of autofluorescence.
Experimental Protocol: Checking for Fluorescence Quenching
Objective: To determine if this compound quenches the fluorescence of your probe.
Materials:
-
This compound
-
Your fluorescent probe (e.g., a fluorescently labeled ligand or substrate)
-
Assay buffer
-
Multi-well plates (black, opaque)
-
Fluorescence plate reader
Procedure:
-
Prepare three sets of samples in the microplate wells:
-
Set A (Fluorophore only): Your fluorescent probe in assay buffer.
-
Set B (Fluorophore + this compound): Your fluorescent probe and this compound in assay buffer. Use the same concentrations as in your main experiment.
-
Set C (Buffer only): Assay buffer alone.
-
-
Incubate the plate under the same conditions as your main assay.
-
Measure the fluorescence intensity of all wells.
Interpretation:
-
Subtract the fluorescence of the buffer blank (Set C) from both Set A and Set B.
-
If the corrected fluorescence of Set B is significantly lower than that of Set A, this compound is quenching your fluorophore.
Step 2: Mitigating Interference
If interference is confirmed, consider the following strategies:
-
For Autofluorescence:
-
Use a different fluorophore: Select a fluorophore with excitation and emission spectra that do not overlap with the autofluorescence of this compound. Red-shifted dyes are often less susceptible to interference from small molecules.
-
Subtract background: If the autofluorescence is moderate and consistent, you can subtract the signal from control wells containing only this compound in buffer.
-
-
For Fluorescence Quenching:
-
Change the fluorophore: A different fluorophore with a different spectral profile may not be quenched by this compound.
-
Reduce the concentration of this compound: If possible, lower the concentration of this compound to a range where quenching is minimized while still achieving the desired biological effect.
-
Use a different assay format: Consider a non-fluorescence-based assay, such as an absorbance-based or luminescence-based assay, to confirm your results.
-
Quantitative Data Summary
The following table summarizes the reported binding affinities of this compound for various Fatty Acid-Binding Proteins.
| FABP Isoform | Binding Affinity (Ki) |
| AFABP/aP2/FABP4 | 0.67 µM |
| FABP5 | 3.4 µM |
| FABP3 | 9.1 µM |
| (Data sourced from literature reports)[3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Macrophages
This compound, by inhibiting FABP4, can modulate inflammatory responses in macrophages. One of the key pathways affected is the NF-κB signaling cascade, which is crucial for the expression of pro-inflammatory genes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of a small molecule inhibitor of Fatty Acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Consistent HTS01037 Delivery in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the consistent and effective use of HTS01037 in long-term experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of fatty acid binding proteins (FABPs). It acts as a competitive antagonist of the protein-protein interactions mediated by the Adipocyte Fatty Acid-Binding Protein (AFABP or aP2), with a reported Ki of 0.67 μM.[1] By binding to FABPs, this compound can modulate lipid metabolism and inflammatory signaling pathways. In cell-based assays, it has been shown to inhibit lipolysis in adipocytes and reduce lipopolysaccharide (LPS)-stimulated inflammation in macrophages.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a powder at -20°C for up to three years, or at 4°C for up to two years. Once in solvent, it is recommended to store aliquots at -80°C for up to two years, or at -20°C for up to one year. To ensure the integrity of the compound, it is advisable to avoid repeated freeze-thaw cycles.
Q3: Is this compound selective for a specific Fatty Acid-Binding Protein?
A3: this compound shows some selectivity for AFABP/aP2. However, at higher concentrations, it can act as a pan-specific FABP inhibitor, binding to other FABP family members with reduced affinities.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during long-term studies involving this compound.
In Vitro Studies
Q4: I'm observing inconsistent results in my multi-day cell culture experiment with this compound. What could be the cause?
A4: Inconsistent results in long-term in vitro studies can stem from several factors related to compound stability and experimental setup.
-
Compound Degradation: The stability of this compound in cell culture media at 37°C over extended periods is not fully characterized. It is possible the compound is degrading, leading to a decrease in the effective concentration over time.
-
Precipitation: this compound is a hydrophobic compound. Changes in media composition (e.g., due to cellular metabolism) or temperature fluctuations could cause it to precipitate out of solution.
-
Adsorption to Plasticware: Hydrophobic molecules can adsorb to the surface of cell culture plates and flasks, reducing the bioavailable concentration of the compound.
-
Cell Density: Variations in cell seeding density can lead to differences in the rate of compound metabolism and overall cellular response.
Troubleshooting Steps:
-
Assess Compound Stability: It is recommended to perform a stability study of this compound in your specific cell culture medium. This can be done by incubating the compound in cell-free media under your experimental conditions (37°C, 5% CO2) and measuring its concentration at different time points (e.g., 0, 24, 48, 72 hours) using an analytical method like HPLC or LC-MS/MS.
-
Optimize Dosing Regimen: If significant degradation is observed, consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a more consistent concentration.
-
Visually Inspect for Precipitation: Before and during your experiment, carefully inspect the culture wells under a microscope for any signs of compound precipitation.
-
Use Low-Adhesion Plasticware: To minimize adsorption, consider using low-adhesion or ultra-low attachment plates.
-
Standardize Cell Seeding: Ensure consistent cell seeding densities across all experiments.
Q5: My this compound solution in DMSO is forming a precipitate when added to the cell culture medium. How can I prevent this?
A5: This is a common issue with hydrophobic compounds.
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept low, ideally ≤0.1%, as higher concentrations can be toxic to cells and can also affect compound solubility.
-
Pre-warm the Medium: Always add the this compound stock solution to cell culture medium that has been pre-warmed to 37°C. Adding it to cold medium can cause the compound to precipitate.
-
Optimize the Dilution Method: Instead of adding a small volume of highly concentrated stock directly to a large volume of medium, perform a serial dilution of the stock in pre-warmed medium. Add the compound dropwise while gently swirling the medium to facilitate mixing.
In Vivo Studies
Q6: I am using osmotic pumps for continuous delivery of this compound and my results are variable. What are the potential issues?
A6: Variability in long-term in vivo studies using osmotic pumps can be due to issues with the formulation, the pump itself, or the surgical procedure.
-
Formulation Instability: The this compound formulation may not be stable at 37°C for the entire duration of the study, leading to degradation or precipitation of the compound within the pump reservoir.
-
Inconsistent Pump Priming: Improper or inconsistent priming of the osmotic pumps can lead to a delay in the onset of delivery or a variable flow rate initially.
-
Air Bubbles in the Pump: Trapped air bubbles in the pump reservoir can cause fluctuations in the pumping rate.
-
Catheter Issues (if applicable): If a catheter is used for targeted delivery, kinks, blockages, or disconnections can prevent the compound from reaching the target site.
Troubleshooting Steps:
-
Formulation Stability Check: Before starting a long-term study, it is advisable to test the stability of your this compound formulation. Prepare the formulation, fill an osmotic pump, and incubate it in sterile saline at 37°C for the planned duration of your study. At the end of the incubation, analyze the remaining solution for compound degradation and precipitation.
-
Standardize Pump Priming: Follow the manufacturer's instructions for priming the osmotic pumps. For most applications requiring immediate and consistent delivery, priming is essential.
-
Careful Pump Filling: Fill the pumps slowly and carefully to avoid introducing air bubbles. Ensure the pump is completely filled with the drug solution.
-
Verify Pump Functionality: After the study, it is good practice to explant the pumps and verify their functionality. Check for any remaining drug solution and inspect the pump for any visible defects.
Q7: How can I confirm that this compound is being delivered at the expected concentration in my long-term animal study?
A7: The most reliable way to confirm consistent delivery is to measure the concentration of this compound in plasma or tissue samples from your study animals at different time points.
Recommended Approach:
-
Develop an Analytical Method: A sensitive and specific analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is typically required for quantifying small molecules in biological matrices.
-
Pharmacokinetic (PK) Sub-study: Conduct a small-scale PK study with a subset of animals. Collect blood samples at various time points throughout the long-term study (e.g., day 1, day 7, day 14, and at the end of the study).
-
Analyze Samples: Process the plasma or tissue homogenates and analyze them using your validated LC-MS/MS method to determine the concentration of this compound. This will provide you with a concentration-time profile and confirm if steady-state levels are being maintained.
Quantitative Data Summary
Table 1: this compound Binding Affinity
| Fatty Acid-Binding Protein | Ki (μM) |
| AFABP/aP2 | 0.67 |
Data from MedchemExpress and Hertzel et al., 2009.[1]
Table 2: this compound In Vitro Solubility
| Solvent | Concentration |
| DMSO | 100 mg/mL (296.41 mM) |
Note: Ultrasonic treatment may be needed. Hygroscopic DMSO can impact solubility. Use newly opened DMSO.
Table 3: this compound In Vivo Formulation Solubility
| Formulation | Solubility | Solution Type |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (7.41 mM) | Suspended Solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (7.41 mM) | Suspended Solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.41 mM) | Clear Solution |
Note: For suspended solutions, ultrasonic treatment may be required. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.
Experimental Protocols
Protocol 1: Ligand Binding Assay (Fluorescence Displacement)
This protocol is adapted from methods used to characterize the binding of this compound to FABPs.[1]
Materials:
-
Recombinant FABP protein
-
This compound
-
1-anilinonaphthalene-8-sulfonic acid (1,8-ANS)
-
Absolute ethanol (B145695)
-
25 mM Tris-HCl, pH 7.4
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a 5 μM working solution of 1,8-ANS in 25 mM Tris-HCl (pH 7.4). The final ethanol concentration should be kept low (e.g., 0.05%).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a series of dilutions in 25 mM Tris-HCl.
-
In a cuvette, add the 1,8-ANS working solution.
-
Titrate the recombinant FABP protein into the 1,8-ANS solution and measure the fluorescence enhancement to determine the baseline binding.
-
To determine the inhibitory constant (Ki) of this compound, perform a competitive binding experiment. Add a fixed concentration of FABP protein to the 1,8-ANS solution, followed by increasing concentrations of this compound.
-
Measure the fluorescence at each concentration of this compound.
-
The Ki value can be calculated using non-linear regression analysis.
Protocol 2: In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
This protocol is a general method to assess the inhibitory effect of this compound on lipolysis.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)
-
Isoproterenol (B85558) (or another lipolytic agent)
-
Glycerol (B35011) assay kit
Procedure:
-
Plate differentiated 3T3-L1 adipocytes in a multi-well plate.
-
Wash the cells with assay buffer.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 3 hours).
-
Stimulate lipolysis by adding a lipolytic agent like isoproterenol to the wells (except for the basal control wells).
-
Incubate for a defined time (e.g., 1-2 hours).
-
Collect the supernatant (assay medium) from each well.
-
Measure the glycerol content in the supernatant using a commercial glycerol assay kit.
-
A decrease in glycerol release in the this compound-treated wells compared to the stimulated control indicates inhibition of lipolysis.
Visualizations
Signaling Pathway
Caption: this compound inhibits FABP4, thereby disrupting its interaction with HSL and reducing lipolysis and inflammation.
Experimental Workflow
Caption: A general experimental workflow for a long-term in vivo study using this compound delivered via osmotic pumps.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting inconsistent results in long-term this compound studies.
References
HTS01037 Technical Support Center: Troubleshooting Pharmacokinetic Challenges
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential pharmacokinetic challenges associated with HTS01037, a fatty acid binding protein (FABP) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of fatty acid binding proteins (FABPs).[1] It functions as a competitive antagonist of the protein-protein interactions mediated by the adipocyte fatty acid-binding protein (AFABP/aP2).[2][3] this compound binds to the lipid binding cavity of AFABP/aP2, thereby inhibiting its functions such as fatty acid trafficking and signaling.[3]
Q2: What is the binding affinity of this compound for its primary target and other FABPs?
This compound is a high-affinity ligand for AFABP/aP2 with an apparent inhibition constant (Ki) of 0.67 ± 0.18 μM.[3] While it shows some selectivity for AFABP/aP2, at higher concentrations, it can act as a pan-specific FABP inhibitor, binding to other FABP isoforms with reduced affinities.[2][3]
Q3: Has the in vivo pharmacokinetic profile of this compound been characterized?
While early reports suggested that no in vivo characterization had been conducted, more recent studies have utilized this compound in animal models.[4][5] For instance, it has been used in mouse models of pancreatic cancer to suppress tumor growth and metastasis.[6][7] However, detailed public information on its absorption, distribution, metabolism, and excretion (ADME) profile remains limited.
Troubleshooting Guide
Issue: Poor Solubility of this compound
A primary challenge in working with this compound is its limited solubility. This can impact the accuracy of in vitro assays and hinder the formulation for in vivo studies.
Table 1: this compound Solubility and Formulation Protocols
| Protocol | Solvents | Achieved Concentration | Resulting Solution | Recommended Use |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (7.41 mM) | Suspended solution (requires sonication) | Oral and intraperitoneal injection |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (7.41 mM) | Suspended solution (requires sonication) | Not specified |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.41 mM) | Clear solution | Not specified |
Data sourced from MedchemExpress.[2]
Recommended Actions:
-
For in vitro studies: Prepare a stock solution in 100% DMSO. For cell-based assays, further dilute the stock solution in the appropriate cell culture medium. Be mindful of the final DMSO concentration to avoid cellular toxicity.
-
For in vivo studies: The choice of formulation depends on the route of administration.
-
General Tip: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[2]
Issue: Potential for Off-Target Effects
Given that this compound can inhibit other FABP isoforms at higher concentrations, researchers should be cautious about potential off-target effects that could confound experimental results.[2][3]
Table 2: Binding Affinity of this compound for Various FABP Isoforms
| FABP Isoform | Apparent Ki (μM) |
| AFABP/aP2 | 0.67 ± 0.18 |
| Heart FABP | 9.1 |
| Intestinal FABP | > 25 |
| Liver FABP | 3.4 |
| Epithelial FABP | > 25 |
Data from Hertzel et al., 2009.[3]
Recommended Actions:
-
Dose-Response Studies: Conduct thorough dose-response studies to determine the optimal concentration of this compound that elicits the desired effect on AFABP/aP2 with minimal impact on other FABPs.
-
Control Experiments: Include appropriate controls in your experimental design. This may involve using cell lines or tissues with varying expression levels of different FABP isoforms to assess the specificity of the observed effects.
-
Phenotypic Comparison: Compare the observed cellular or physiological effects of this compound with those from genetic knockdown or knockout of AFABP/aP2 to confirm that the pharmacological effects are on-target.[3]
Experimental Protocols
1. Ligand Binding Assay to Determine Ki
This protocol is used to assess the binding affinity of this compound to various FABPs.
-
Materials:
-
Fluorescent ligand: 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS)
-
Absolute ethanol (B145695)
-
25 mM Tris-HCl buffer (pH 7.4)
-
Purified FABP protein
-
This compound
-
Fluorescence spectrophotometer
-
-
Procedure:
-
Dissolve 1,8-ANS in absolute ethanol and then dilute with 25 mM Tris-HCl (pH 7.4) to a final concentration of 5 μM.
-
Titrate the FABP protein into 500 μL of the 1,8-ANS solution.
-
Measure the fluorescence enhancement using a fluorescence spectrophotometer.
-
To determine the Ki of this compound, perform competitive binding assays by introducing varying concentrations of this compound.
-
Analyze the data using non-linear regression software (e.g., PRISM) to calculate the apparent Ki value.[2]
-
2. In Vitro Lipolysis Assay
This assay measures the effect of this compound on lipolysis in adipocytes.
-
Cell Line: 3T3-L1 adipocytes
-
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound dissolved in DMSO (vehicle)
-
Forskolin (B1673556) (optional, for stimulated lipolysis)
-
Non-esterified fatty acid (NEFA) quantification kit
-
-
Procedure:
-
Treat differentiated 3T3-L1 adipocytes with either DMSO (vehicle control) or the desired concentration of this compound for 24 hours.
-
For stimulated lipolysis, add forskolin to the medium.
-
Collect aliquots of the medium at various time points.
-
Quantify the amount of non-esterified fatty acids in the medium using a commercially available kit.
-
Normalize the fatty acid concentration to the total protein content of the cells.[3]
-
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of HTS01037 and Other FABP Inhibitors for Researchers and Drug Development Professionals
An objective guide to the potency and selectivity of key Fatty Acid-Binding Protein inhibitors, supported by experimental data.
Fatty Acid-Binding Proteins (FABPs) have emerged as significant therapeutic targets for a range of metabolic and inflammatory diseases. These intracellular lipid chaperones are crucial for the transport of fatty acids and the regulation of lipid metabolism and signaling pathways. Among the various isoforms, FABP4 and FABP5 have garnered considerable attention from the research community. This guide provides a comparative analysis of the potency of HTS01037 and other notable FABP inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to aid researchers and drug development professionals in their endeavors.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the binding affinities (Ki) or inhibitory concentrations (IC50) of this compound and other selected FABP inhibitors against various FABP isoforms. This data provides a direct comparison of their potency and selectivity.
| Inhibitor | Target FABP | Ki (nM) | IC50 (µM) | Reference(s) |
| This compound | FABP4 (AFABP/aP2) | 670 | - | [1][2][3] |
| FABP5 (EFABP) | 3400 | - | [1][2] | |
| FABP3 (HFABP) | 9100 | - | [1][2] | |
| Intestinal FABP (IFABP) | 6570 | - | [2] | |
| Liver FABP (LFABP) | 8170 | - | [2] | |
| BMS-309403 | FABP4 | <2 | - | [4][5] |
| FABP3 | 250 | - | [5] | |
| FABP5 | 350 | - | [5] | |
| RO6806051 | hFABP4 | 11 | - | [6] |
| hFABP5 | 86 | - | [6] | |
| FABP4-IN-3 | FABP4 | 25 | - | [5] |
| FABP3 | 15030 | - | [5] | |
| FABP-IN-2 | FABP3 | - | 1.16 | [5] |
| FABP4 | - | 4.27 | [5] | |
| ART26.12 | FABP5 | 770 | - | [6] |
| 5M7 | FABP4 | 22 | - | [7] |
| FABP5 | 500 | - | [7] | |
| 65X | FABP4 | 11 | - | [7] |
| FABP5 | 86 | - | [7] | |
| 65Z | FABP4 | 16 | - | [7] |
| FABP5 | 120 | - | [7] |
Experimental Protocols
The determination of inhibitor potency is primarily achieved through competitive binding assays. A widely used method is the fluorescent displacement assay, which measures the ability of a test compound to displace a fluorescent probe from the ligand-binding pocket of the FABP.
Fluorescent Displacement Binding Assay
Principle: This assay relies on the displacement of a fluorescent probe, such as 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS), from the binding cavity of a FABP by a competitive inhibitor. When bound to the hydrophobic pocket of the FABP, the fluorescence of 1,8-ANS is significantly enhanced. The presence of a competing ligand displaces 1,8-ANS, leading to a decrease in fluorescence, which can be quantified to determine the binding affinity of the test compound.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe 1,8-ANS in a suitable solvent like absolute ethanol.
-
Dilute the 1,8-ANS stock solution in the assay buffer (e.g., 25-30 mM Tris-HCl, 100 mM NaCl, pH 7.4-7.6) to a final working concentration (e.g., 500 nM or 5 µM).[3][8][9]
-
Purify recombinant human FABP isoforms (e.g., FABP3, FABP4, FABP5) as required for the specific assay.
-
Prepare a series of dilutions of the test inhibitor (e.g., this compound) and control compounds (e.g., arachidonic acid) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, incubate the purified FABP protein (e.g., 3 µM) with the fluorescent probe (e.g., 500 nM) in the assay buffer.[8][9]
-
Add varying concentrations of the test inhibitor or control compound to the wells.
-
Allow the reaction to equilibrate for a specified period (e.g., 20 minutes) at a controlled temperature (e.g., 25°C) in the dark.[8][9]
-
Include control wells containing the FABP and probe without any inhibitor (maximum fluorescence) and wells with only the probe (background fluorescence).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a fluorescence spectrophotometer or plate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., for 1,8-ANS, excitation and emission slit widths of 4 nm are used).[3]
-
The percentage of probe displacement is calculated for each inhibitor concentration.
-
The inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is determined by fitting the data to a suitable binding model using non-linear regression analysis with software such as PRISM.[3]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving FABPs and a typical experimental workflow for inhibitor screening.
Caption: Simplified FABP4 signaling pathway in adipocytes and macrophages.
Caption: FABP5-mediated signaling pathway leading to gene transcription.
Caption: General experimental workflow for a fluorescent displacement assay.
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Molecular Dynamics Exploration of Selectivity of Dual Inhibitors 5M7, 65X, and 65Z toward Fatty Acid Binding Proteins 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HTS01037 and BMS309403 Selectivity Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent Fatty Acid Binding Protein (FABP) inhibitors: HTS01037 and BMS309403. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction
Fatty Acid Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that play crucial roles in fatty acid uptake, transport, and metabolism. Their involvement in various pathological conditions, including metabolic diseases and inflammation, has made them attractive therapeutic targets. This compound and BMS309403 are two small molecule inhibitors that target FABPs, but with distinct selectivity profiles. Understanding these differences is critical for the accurate interpretation of experimental results.
Selectivity Profile Comparison
The selectivity of this compound and BMS309403 has been primarily characterized against several FABP isoforms. The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the target protein; a lower Ki value indicates a higher affinity.
| Compound | Target FABP Isoform | Inhibitory Constant (Ki) | Fold Selectivity vs. FABP4 |
| This compound | FABP4 (AFABP/aP2) | 0.67 µM (670 nM)[1][2] | - |
| FABP3 (Heart) | 9.1 µM[3] | ~0.07-fold | |
| FABP5 (Epidermal) | 3.4 µM[3] | ~0.2-fold | |
| BMS309403 | FABP4 (AFABP/aP2) | < 2 nM[4][5][6] | - |
| FABP3 (Heart) | 250 nM[4][5][6] | > 125-fold | |
| FABP5 (Epidermal) | 350 nM[4][5][6] | > 175-fold |
Summary of Selectivity:
-
This compound is a moderately potent inhibitor of FABP4 (also known as AFABP or aP2) with a Ki of 0.67 µM.[1][2] However, it exhibits a broader spectrum of activity, acting as a pan-specific FABP inhibitor at higher concentrations, with notable activity against FABP3 and FABP5.[2][3]
-
BMS309403 is a highly potent and selective inhibitor of FABP4, with a Ki value of less than 2 nM.[4][5][6] It displays significantly weaker affinity for other FABP isoforms, with over 100-fold selectivity for FABP4 compared to FABP3 and FABP5.[7]
Experimental Protocols
The binding affinities of this compound and BMS309403 for various FABP isoforms are typically determined using a competitive ligand displacement assay with the fluorescent probe 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS).
Competitive Ligand Displacement Assay Protocol
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a fluorescent probe from the FABP binding pocket.
Materials:
-
Recombinant FABP proteins (e.g., FABP3, FABP4, FABP5)
-
Test compounds (this compound, BMS309403)
-
1,8-anilino-1-naphthalenesulfonic acid (1,8-ANS) fluorescent probe
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
96-well black microplates
-
Fluorescence spectrophotometer or plate reader
Procedure:
-
Protein Preparation: Dilute the recombinant FABP proteins to the desired final concentration in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds (this compound or BMS309403) in the assay buffer.
-
Assay Reaction Setup:
-
To the wells of a 96-well black microplate, add the diluted FABP protein.
-
Add the 1,8-ANS fluorescent probe to a final concentration of 5 µM.[1]
-
Add the serially diluted test compounds to the wells. Include a control group with no inhibitor.
-
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence spectrophotometer with excitation and emission wavelengths appropriate for 1,8-ANS (e.g., excitation at 350-380 nm and emission at 450-480 nm). The binding of 1,8-ANS to the hydrophobic pocket of FABP results in a significant increase in its fluorescence.
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent probe).
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant of the fluorescent probe.
-
Caption: Workflow for Determining Ki of FABP Inhibitors.
Signaling Pathways
This compound and BMS309403 modulate distinct signaling pathways due to their differing selectivity profiles and potential off-target effects.
This compound: Inhibition of Lipolysis and NF-κB Signaling
This compound, through its inhibition of FABP4, has been shown to impact lipolysis and inflammatory pathways.[1] In adipocytes, FABP4 interacts with Hormone Sensitive Lipase (HSL), a key enzyme in the breakdown of triglycerides. By binding to FABP4, this compound can disrupt this interaction, leading to an inhibition of lipolysis.[2] In macrophages, FABP4 inhibition by this compound has been linked to the attenuation of the NF-κB signaling pathway, a central regulator of inflammation.[1] This leads to a reduction in the expression of pro-inflammatory cytokines.
Caption: this compound Signaling Pathways.
BMS309403: Activation of AMPK Signaling
BMS309403, in addition to its potent FABP4 inhibition, has been shown to have off-target effects, notably the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][8] This activation is independent of its FABP inhibitory activity and is thought to occur through an increase in the intracellular AMP:ATP ratio.[1][8] Activated AMPK is a master regulator of cellular energy homeostasis. Its downstream targets include acetyl-CoA carboxylase (ACC), the phosphorylation of which inhibits fatty acid synthesis, and p38 MAPK, which is involved in glucose uptake.[1][4]
References
- 1. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FABP4 deactivates NF‐κB‐IL1α pathway by ubiquitinating ATPB in tumor‐associated macrophages and promotes neuroblastoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. BMS309403 stimulates glucose uptake in myotubes through activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FABP4 knockdown suppresses inflammation, apoptosis and extracellular matrix degradation in IL-1β-induced chondrocytes by activating PPARγ to regulate the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
HTS01037: A Comparative Guide to a Novel Pan-FABP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HTS01037 with other prominent Fatty Acid-Binding Protein (FABP) inhibitors. It is designed to offer an objective analysis of performance, supported by experimental data, to aid in the selection of appropriate tools for research and drug development in metabolic and inflammatory diseases.
Introduction to this compound
This compound is a small molecule identified as a dual-function inhibitor of Fatty Acid-Binding Proteins (FABPs).[1][2] It acts by competitively inhibiting the binding of fatty acids within the protein's internal cavity and also functions as an antagonist of the protein-protein interactions mediated by FABP4 (also known as aP2 or AFABP).[1][2] While it displays a degree of selectivity for FABP4, at higher concentrations, this compound acts as a pan-specific FABP inhibitor, making it a versatile tool for studying the broader roles of this protein family.[1][2]
Fatty Acid-Binding Proteins are a family of intracellular lipid chaperones crucial for the transport of fatty acids and the regulation of lipid metabolism and inflammatory signaling.[3][4] By inhibiting these proteins, compounds like this compound can modulate downstream cellular processes, offering therapeutic potential for various diseases.[4][5]
Quantitative Performance Comparison
The inhibitory potency of this compound and its alternatives is a critical factor for its application. The following table summarizes the inhibition constants (Ki) of this compound against several FABP isoforms, benchmarked against the well-characterized inhibitors BMS309403 and SBFI-26.
| Inhibitor | Target FABP | Inhibition Constant (Ki) | Primary Characteristics |
| This compound | FABP4 (aP2) | 0.67 µM (670 nM)[1][6] | Pan-FABP inhibitor at higher concentrations; also inhibits FABP4 protein-protein interactions.[1][2] |
| FABP5 | 3.4 µM | ||
| FABP3 | 9.1 µM | ||
| BMS309403 | FABP4 (aP2) | < 2 nM[6][7][8][9] | Potent and highly selective FABP4 inhibitor; orally active.[7][8] |
| FABP3 | 250 nM[6][7][8][9] | >125-fold selectivity for FABP4 over FABP3.[9] | |
| FABP5 | 350 nM[6][7][8][9] | >175-fold selectivity for FABP4 over FABP5.[9] | |
| SBFI-26 | FABP5 | 0.9 µM (900 nM)[10][11] | Selective inhibitor of FABP5 and FABP7.[10] |
| FABP7 | 0.4 µM (400 nM)[10] |
Analysis:
-
This compound demonstrates moderate potency with the highest affinity for FABP4. Its utility as a pan-FABP inhibitor is evident from its activity against FABP3 and FABP5, albeit at lower affinities. This profile is suitable for studies investigating the combined effects of inhibiting multiple FABP isoforms.
-
BMS309403 stands out for its exceptional potency and selectivity for FABP4.[7][8][9] With a Ki in the low nanomolar range, it is the preferred tool for specifically interrogating the function of FABP4.
-
SBFI-26 offers a distinct selectivity profile, primarily targeting FABP5 and FABP7.[10] This makes it a valuable research tool for studying the specific roles of these isoforms in processes like pain and inflammation.[10]
Key Differentiators of this compound
Beyond its binding affinity, this compound exhibits several functional characteristics demonstrated in cell-based assays:
-
Inhibition of Lipolysis: Similar to the effects seen in FABP4 knockout mice, this compound inhibits fatty acid release (lipolysis) in 3T3-L1 adipocytes.[1][2]
-
Anti-Inflammatory Effects: The compound reduces lipopolysaccharide (LPS)-stimulated inflammation in cultured macrophages.[1][2]
-
Suppression of Cancer Progression: this compound has been shown to suppress tumor growth and metastasis in preclinical models of pancreatic cancer.[12]
-
Unique Mechanism: It competitively antagonizes the interaction between FABP4 and Hormone-Sensitive Lipase (HSL), a mechanism not highlighted for the other compared inhibitors.[2]
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action, it is crucial to visualize the underlying biological pathways and the experimental methods used for its characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fatty acid–binding protein - Wikipedia [en.wikipedia.org]
- 5. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. immune-system-research.com [immune-system-research.com]
- 11. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of HTS01037's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of HTS01037, a known Fatty Acid Binding Protein 4 (FABP4) inhibitor, across various cell lines. It offers a comparative analysis with other relevant compounds, supported by experimental data and detailed protocols to aid in research and development.
Introduction to this compound
This compound is a small molecule inhibitor of fatty acid binding proteins (FABPs), with a notable affinity for FABP4, also known as adipocyte FABP (A-FABP) or aP2.[1][2] It functions as a competitive antagonist of the protein-protein interactions mediated by FABP4.[1] By binding to the lipid-binding cavity of FABP4, this compound displaces endogenous fatty acids and modulates downstream signaling pathways.[2] This inhibitory action has been shown to influence several key cellular processes, including lipolysis, inflammation, and cell proliferation, making it a compound of significant interest in metabolic and oncology research.[2][3]
Quantitative Comparison of this compound and Alternatives
The following tables summarize the quantitative data on this compound and a key alternative FABP4 inhibitor, BMS309403, for easy comparison of their biochemical and cellular activities.
Table 1: Biochemical Binding Affinity of FABP Inhibitors
| Compound | Target FABP Isoform | Ki (μM) |
| This compound | FABP4 (AFABP/aP2) | 0.67[1][2] |
| FABP3 | 9.1[4] | |
| FABP5 | 3.4[4] | |
| BMS309403 | FABP4 | <0.002[5] |
| FABP3 | 0.350[5] | |
| FABP5 | 0.250[5] |
Table 2: Cellular Activity of FABP Inhibitors in Different Cell Lines
| Cell Line | Assay | Compound | IC50 / Effective Concentration |
| 3T3-L1 Adipocytes | Inhibition of Lipolysis | This compound | Not explicitly defined, but shown to inhibit basal and forskolin-stimulated lipolysis.[2] |
| BMS309403 | >25 µM (isoproterenol-stimulated lipolysis in primary human adipocytes)[4] | ||
| Macrophages | Reduction of LPS-stimulated Inflammation | This compound | Not explicitly defined, but shown to reduce LPS-stimulated inflammation.[2][3] |
| BMS309403 | Effective at concentrations ≥10 µM for reducing MCP-1 release in THP-1 macrophages.[4] | ||
| KPC (mouse pancreatic cancer) | Inhibition of Cell Viability | This compound | 25.6 µM[6] |
| Human Pancreatic Cancer (CAPAN-2, CFPAC-1, PANC-1) | Inhibition of FABP4-induced Cell Viability | This compound | 30 µM (significantly suppressed viability)[7][8] |
Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating key signaling pathways involved in metabolism and cancer progression.
Inhibition of NF-κB Signaling in Inflammatory Response
In macrophages and microglial cells, this compound has been shown to attenuate the expression of inducible nitric oxide synthase (iNOS), indicating a reduction in NF-κB signaling.[1] This anti-inflammatory effect is a key outcome of FABP4 inhibition.
Downregulation of ZEB1 in Pancreatic Cancer
In pancreatic ductal adenocarcinoma (PDAC) cell lines, this compound has been demonstrated to suppress the upregulation of the transcription factor ZEB1 (Zinc Finger E-box-Binding Homeobox 1).[6][9] ZEB1 is a key driver of epithelial-mesenchymal transition (EMT) and cancer stemness.[9] By inhibiting FABP4, this compound leads to the downregulation of ZEB1, thereby suppressing cancer cell viability, invasion, and stemness markers.[6][9]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Inhibition of Lipolysis in 3T3-L1 Adipocytes
Objective: To quantify the inhibitory effect of this compound on lipolysis in mature 3T3-L1 adipocytes.
Methodology:
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and differentiated into mature adipocytes using a standard differentiation cocktail (e.g., containing dexamethasone, isobutylmethylxanthine, and insulin).
-
Treatment: Mature adipocytes are washed and incubated with basal medium or stimulation medium (containing a lipolytic agent like isoproterenol (B85558) or forskolin) in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Glycerol (B35011) Release Assay: After the incubation period, the cell culture medium is collected. The concentration of glycerol released into the medium, a measure of lipolysis, is determined using a commercial glycerol assay kit.
-
Data Analysis: The amount of glycerol released is normalized to the total cellular protein content. The inhibitory effect of this compound is calculated as a percentage reduction in glycerol release compared to the vehicle-treated control.
Anti-Inflammatory Assay in Macrophages
Objective: To assess the ability of this compound to reduce the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7 or THP-1) is cultured under standard conditions.
-
Treatment: Macrophages are pre-treated with various concentrations of this compound or a vehicle control for a specified period. Subsequently, the cells are stimulated with LPS to induce an inflammatory response.
-
Cytokine Measurement: After LPS stimulation, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Nitric Oxide (NO) Measurement: The production of nitric oxide, another inflammatory mediator, can be assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The reduction in cytokine and NO production in this compound-treated cells is compared to the LPS-stimulated vehicle control to determine the anti-inflammatory activity.
Cell Viability Assay in Pancreatic Cancer Cell Lines
Objective: To determine the effect of this compound on the viability and proliferation of pancreatic cancer cells.
Methodology:
-
Cell Culture: Pancreatic cancer cell lines (e.g., KPC, PANC-1, CAPAN-2) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control and incubated for a defined period (e.g., 48 or 72 hours).
-
MTS Assay: Cell viability is assessed using a colorimetric MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. The MTS reagent is added to the wells, and after a short incubation, the absorbance is measured at 490 nm.
-
Data Analysis: The absorbance values, which are proportional to the number of viable cells, are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of this compound that inhibits cell viability by 50%, can be determined from the dose-response curve.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the efficacy of this compound in a specific cell line.
Conclusion
This compound demonstrates significant inhibitory effects on key cellular processes in various cell lines, primarily through its action as a FABP4 antagonist. Its ability to inhibit lipolysis in adipocytes, reduce inflammation in macrophages, and suppress the viability of pancreatic cancer cells highlights its potential as a therapeutic agent. This guide provides a foundational comparison with other FABP inhibitors and detailed protocols to facilitate further investigation into the mechanisms and applications of this compound. Further studies are warranted to establish a more comprehensive quantitative profile, including the determination of IC50 values for its effects on lipolysis and inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of a small molecule inhibitor of Fatty Acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 6. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
HTS01037 vs. Genetic Knockout of FABP4: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological inhibition and genetic deletion of a target is critical for experimental design and interpretation. This guide provides an objective comparison of the small molecule inhibitor HTS01037 and genetic knockout of Fatty Acid-Binding Protein 4 (FABP4), supported by experimental data and detailed protocols.
Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, is a key intracellular lipid chaperone predominantly expressed in adipocytes and macrophages.[1][2] It plays a significant role in lipid metabolism, insulin (B600854) sensitivity, and inflammatory signaling.[1][3] Both the pharmacological inhibitor this compound and genetic knockout of FABP4 are valuable tools to probe its function and therapeutic potential in metabolic diseases and cancer.[4][5][6] This guide will delve into a head-to-head comparison of these two research methodologies.
Mechanism of Action: A Tale of Two Interventions
This compound is a competitive antagonist of FABP4.[7][8] It functions by binding to the fatty acid-binding pocket of the protein, thereby inhibiting its ability to bind and transport its endogenous lipid ligands.[7][9] This action also antagonizes the protein-protein interactions of FABP4, such as its interaction with hormone-sensitive lipase (B570770) (HSL).[7][8]
Genetic knockout of FABP4 , on the other hand, involves the complete ablation of the Fabp4 gene, leading to a total absence of the FABP4 protein. This approach provides a model to study the systemic and long-term consequences of permanent FABP4 deficiency.[10][11]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data comparing this compound with other FABP4 inhibitors and the effects of both this compound and FABP4 knockout in various assays.
Table 1: Inhibitor Binding Affinity and Selectivity
| Compound | Target | Ki (nM) | IC50 (µM) | Selectivity Profile |
| This compound | FABP4 | 670 [7][8] | - | Somewhat selective for FABP4; inhibits other FABPs at higher concentrations.[7][8] |
| BMS309403 | FABP4 | <2[1][2][4] | - | Highly selective for FABP4 over FABP3 and FABP5.[4] |
| Compound 14e | FABP4 | - | 1.57[12] | - |
| Arachidonic Acid (Positive Control) | FABP4 | - | 3.42[12] | Endogenous ligand. |
Table 2: In Vitro and In Vivo Effects
| Experimental Model | Intervention | Key Finding | Quantitative Data |
| 3T3-L1 Adipocytes | This compound | Inhibition of lipolysis.[7][8] | Dose-dependent reduction in glycerol (B35011) release.[7] |
| 3T3-L1 Adipocytes | FABP4 Knockout | Reduced lipolysis.[10] | Significant decrease in isoproterenol-stimulated glycerol release. |
| Cultured Macrophages | This compound | Reduced LPS-stimulated inflammation.[7][8] | Attenuated expression of inducible nitric oxide synthase (iNOS).[8] |
| Macrophages | FABP4 Knockout | Protection against inflammation.[11] | Decreased TNF-α expression in adipose tissue.[11] |
| Pancreatic Cancer Cells (in vitro) | This compound (30 µM) | Suppressed FABP4-induced cell viability.[4][13] | Significant reduction in cell viability.[4] |
| Syngeneic KPC Subcutaneous Tumors (in vivo) | This compound (1.5 or 5 mg/kg) | Suppressed tumor growth.[13] | Reduction in tumor volume.[13] |
| Syngeneic KPC Subcutaneous Tumors (in vivo) | FABP4 Knockout | Suppressed tumor growth.[6][13] | Average tumor volume at day 28 was 744.0 ± 273.2 mm³ vs. 1186.7 ± 328.1 mm³ in wild-type.[13] |
Signaling Pathways
FABP4 exerts its effects through multiple signaling pathways. Both this compound and genetic knockout of FABP4 modulate these pathways, leading to their observed physiological effects.
Caption: FABP4 signaling in adipocytes and macrophages.
Experimental Workflows
The following diagrams illustrate the typical workflows for studying the effects of this compound and FABP4 knockout.
Caption: Experimental workflows for this compound and FABP4 knockout studies.
Experimental Protocols
Lipolysis Assay in 3T3-L1 Adipocytes
Objective: To measure the effect of this compound on isoproterenol-stimulated lipolysis.
Methodology:
-
Cell Culture and Differentiation: Grow and differentiate 3T3-L1 preadipocytes into mature adipocytes in a 96-well plate until lipid droplets are visible.[14][15]
-
Cell Washing: Gently wash the differentiated adipocytes twice with 100 µL of Lipolysis Wash Buffer.[14][15]
-
Pre-treatment with Inhibitor: Add 150 µL of Lipolysis Assay Buffer containing the desired concentration of this compound or vehicle control (e.g., DMSO) to the wells. Incubate for the desired pre-treatment time (e.g., 1-3 hours).
-
Stimulation of Lipolysis: Add 1.5 µL of 10 µM isoproterenol (final concentration 100 nM) to stimulate lipolysis.[14][15] Incubate for 1-3 hours.
-
Sample Collection: Transfer 20-50 µL of the culture medium to a new 96-well plate.[14]
-
Glycerol Measurement: Determine the glycerol concentration in the collected medium using a colorimetric assay kit, measuring absorbance at 570 nm.[14] The amount of glycerol is proportional to the extent of lipolysis.
LPS-Stimulated Macrophage Inflammation Assay
Objective: To assess the anti-inflammatory effect of this compound on lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or J774A.1) in appropriate media.[16][17]
-
Cell Seeding: Seed the macrophages in a 12-well or 24-well plate at a suitable density.[16]
-
Pre-treatment with Inhibitor: Pre-treat the cells with various non-toxic concentrations of this compound or vehicle control for 1-2 hours.[17]
-
LPS Stimulation: Stimulate the macrophages with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 16-24 hours).[16][17]
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.[17]
-
Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[16][17]
Western Blot for NF-κB and JNK Activation
Objective: To determine the effect of this compound on the activation of NF-κB and JNK signaling pathways.
Methodology:
-
Cell Treatment: Treat macrophages with this compound followed by LPS stimulation as described in the inflammation assay protocol.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.[17]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[17]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-p65 (NF-κB), phospho-JNK, total p65, total JNK, and a loading control (e.g., β-actin) overnight at 4°C.[17]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[17]
Conclusion
Both this compound and genetic knockout of FABP4 are powerful tools for investigating the roles of this important lipid chaperone. This compound offers the advantage of acute, dose-dependent, and reversible inhibition, making it suitable for studying the immediate effects of FABP4 blockade and for preclinical therapeutic evaluation.[6][7][8] In contrast, FABP4 knockout models provide insights into the chronic, systemic consequences of a complete loss of FABP4 function, which is invaluable for understanding its developmental and long-term physiological roles.[10][11] As supported by the presented data, the phenotypes observed with this compound treatment often mimic those of FABP4 knockout mice, validating its use as a specific chemical probe for FABP4 function.[6][13] The choice between these two methodologies will ultimately depend on the specific research question being addressed.
References
- 1. apexbt.com [apexbt.com]
- 2. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zen-bio.com [zen-bio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. saibou.jp [saibou.jp]
- 10. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Lipolysis Assay Kit. Colorimetric. Quantitative. (ab185433) | Abcam [abcam.com]
- 16. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of FABP4 Inhibitors: HTS01037 vs. FABP4-IN-3
For Researchers, Scientists, and Drug Development Professionals
Fatty acid-binding protein 4 (FABP4), also known as adipocyte FABP (aP2), has emerged as a significant therapeutic target for a range of metabolic and inflammatory diseases, including type 2 diabetes, atherosclerosis, and certain cancers.[1][2][3][4] This guide provides a detailed comparative analysis of two small molecule inhibitors of FABP4: HTS01037 and FABP4-IN-3. The information presented herein is intended to assist researchers in making informed decisions for their preclinical studies.
Executive Summary
Both this compound and FABP4-IN-3 are inhibitors of FABP4, but they exhibit distinct profiles in terms of potency, selectivity, and mechanism of action. FABP4-IN-3 demonstrates significantly higher potency and selectivity for FABP4 over other FABP isoforms compared to this compound. While this compound acts as a competitive antagonist of protein-protein interactions mediated by FABP4, both compounds function by inhibiting the binding of fatty acids.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and FABP4-IN-3, providing a direct comparison of their biochemical and cellular activities.
| Parameter | This compound | FABP4-IN-3 | Reference |
| Binding Affinity (Ki) | |||
| FABP4 | 0.67 µM (670 nM) | 25 nM | [5][6][7][8] |
| FABP3 | 9.1 µM | 15.03 µM | [6][7] |
| FABP5 | 3.4 µM | Not Reported | [7] |
| Selectivity | |||
| FABP4 vs. FABP3 | ~13.6-fold | ~601-fold | [6][7] |
| FABP4 vs. FABP5 | ~5.1-fold | Not Reported | [7] |
| Cellular Activity | |||
| Inhibition of Lipolysis | Yes (in 3T3-L1 adipocytes) | Not Reported | [5][7][8] |
| Anti-inflammatory Effects | Yes (reduces LPS-stimulated inflammation in macrophages) | Yes (potent cellular anti-inflammatory activity) | [5][6][8] |
| In Vivo Efficacy | Suppresses pancreatic cancer growth | Promising for metabolic and inflammation-related diseases | [6][9][10] |
Mechanism of Action
This compound functions as a dual-action inhibitor. It directly competes with fatty acids for binding within the hydrophobic pocket of FABP4.[5][8] Additionally, it acts as a competitive antagonist of the protein-protein interaction between FABP4 and hormone-sensitive lipase (B570770) (HSL), a key enzyme in lipolysis.[5][8] By disrupting this interaction, this compound inhibits the breakdown of stored fats in adipocytes.[5][7][8]
FABP4-IN-3 is a highly potent and selective inhibitor of FABP4.[6] Its primary mechanism is the competitive inhibition of fatty acid binding to FABP4.[6] This high selectivity for FABP4 over other isoforms, such as FABP3, suggests a more targeted engagement with the intended therapeutic target, potentially reducing off-target effects.[6]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Mechanism of FABP4 inhibition by this compound and FABP4-IN-3.
Caption: Workflow for determining inhibitor binding affinity.
Experimental Protocols
Ligand Displacement Assay (for Ki determination)
This assay is used to determine the binding affinity of the inhibitors to FABP4.
Principle: A fluorescent probe, such as 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS), binds to the fatty acid-binding pocket of FABP4, resulting in a significant increase in fluorescence. An unlabeled inhibitor will compete with the fluorescent probe for this binding pocket, leading to a concentration-dependent decrease in the fluorescence signal.[1]
Protocol:
-
Reagents: Recombinant human FABP4 protein, 1,8-ANS fluorescent probe, test inhibitors (this compound, FABP4-IN-3), assay buffer (e.g., 25 mM Tris-HCl, pH 7.4).
-
Procedure: a. A solution of 1,8-ANS in the assay buffer is prepared. b. Recombinant FABP4 protein is titrated into the 1,8-ANS solution, and the baseline fluorescence is measured using a fluorometer. c. Increasing concentrations of the test inhibitor are added to the FABP4/1,8-ANS mixture. d. The fluorescence is measured after each addition, allowing for the determination of the inhibitor concentration that causes 50% displacement of the fluorescent probe (IC50). e. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Cellular Lipolysis Assay
This cell-based assay evaluates the functional effect of the inhibitors on the breakdown of stored fat in adipocytes.
Principle: FABP4 is involved in the process of lipolysis. Inhibition of FABP4 is expected to reduce the release of glycerol (B35011) and free fatty acids from adipocytes, particularly after stimulation with a lipolytic agent.[1]
Protocol:
-
Cell Culture: Differentiated 3T3-L1 adipocytes are used.
-
Procedure: a. Adipocytes are pre-treated with various concentrations of the test inhibitor or a vehicle control for a defined period. b. Lipolysis is then stimulated by adding a β-adrenergic agonist, such as isoproterenol. c. After an incubation period, the cell culture medium is collected. d. The concentration of glycerol or free fatty acids released into the medium is quantified using a commercially available kit. e. A decrease in glycerol or free fatty acid release in the presence of the inhibitor indicates its lipolytic inhibitory activity.
Conclusion
The choice between this compound and FABP4-IN-3 will depend on the specific research question. FABP4-IN-3 offers superior potency and selectivity, making it an excellent tool for studies requiring highly specific inhibition of FABP4. This compound, while less potent and selective, provides a valuable tool for investigating the dual roles of fatty acid binding and protein-protein interaction in FABP4 function. Researchers should carefully consider the data presented in this guide to select the most appropriate inhibitor for their experimental needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FABP4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FABP Inhibitors: HTS01037 and RO6806051
For Researchers, Scientists, and Drug Development Professionals
Fatty acid-binding proteins (FABPs) have emerged as significant therapeutic targets for a range of metabolic diseases and, more recently, in oncology. These intracellular lipid chaperones are implicated in fatty acid uptake, transport, and metabolic signaling. Their inhibition presents a promising strategy for modulating cellular lipid metabolism and inflammatory pathways. This guide provides a detailed, data-driven comparison of two notable FABP inhibitors: HTS01037 and RO6806051, focusing on their biochemical potency, selectivity, and reported cellular effects.
Biochemical Performance and Specificity
A critical aspect of any small molecule inhibitor is its potency and selectivity towards its intended target. The available data for this compound and RO6806051 reveal distinct profiles in their interaction with different FABP isoforms.
This compound has been characterized as a competitive antagonist of the protein-protein interactions mediated by FABP4 (also known as AFABP or aP2).[1] It functions as a high-affinity ligand for FABP4.[1] In contrast, RO6806051 is a potent dual inhibitor of both FABP4 and FABP5.[2][3]
The binding affinities, represented by the inhibition constant (Kᵢ), are summarized in the table below. Lower Kᵢ values indicate higher binding affinity.
| Compound | Target FABP | Kᵢ (µM) |
| This compound | FABP4 (AFABP/aP2) | 0.67[1] |
| FABP5 | 3.4[4] | |
| FABP3 | 9.1[4] | |
| RO6806051 | hFABP4 | 0.011[2] |
| hFABP5 | 0.086[2] |
From this data, it is evident that RO6806051 exhibits significantly higher potency for both FABP4 and FABP5 compared to this compound. While this compound shows a degree of selectivity for FABP4 over FABP5 and FABP3, RO6806051's dual inhibitory nature at nanomolar concentrations for both FABP4 and FABP5 is a key differentiator.
Mechanism of Action and Downstream Signaling
Both this compound and RO6806051 exert their effects by binding to the fatty acid-binding pocket of FABPs, thereby inhibiting their function. This disruption of FABP activity impacts downstream signaling pathways related to lipid metabolism and inflammation.
This compound has been shown to inhibit lipolysis in 3T3-L1 adipocytes and reduce lipopolysaccharide (LPS)-stimulated inflammation in cultured macrophages.[1][4] Mechanistically, it acts as an antagonist of the protein-protein interaction between FABP4 and hormone-sensitive lipase (B570770) (HSL).[1]
The inhibition of FABP4 by these compounds is expected to modulate intracellular lipid trafficking and signaling, leading to decreased inflammatory responses in macrophages and reduced lipolysis in adipocytes. The dual inhibition of FABP4 and FABP5 by RO6806051 may offer a more comprehensive blockade of these pathways, as FABP5 has also been implicated in pro-inflammatory signaling.
In Vitro and In Vivo Efficacy
This compound has demonstrated efficacy in various in vitro and in vivo models. In cell-based assays, it inhibits lipolysis and reduces inflammation.[1][4] More recently, in vivo studies have shown that this compound can suppress pancreatic cancer progression and metastasis in mouse models.[5][6] Specifically, it has been shown to inhibit tumor growth in both syngeneic and xenograft models and reduce the development of liver metastases.[5][6]
While specific in vivo efficacy data for RO6806051 was not found in the context of a direct comparison, its high in vitro potency against both FABP4 and FABP5, coupled with favorable absorption, distribution, metabolism, and excretion (ADME) properties, suggests its potential for significant in vivo activity.[2][3]
Experimental Protocols
Ligand Binding Assay (Determination of Kᵢ)
A common method to determine the binding affinity of inhibitors to FABPs is a fluorescent ligand displacement assay using 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS).
Protocol:
-
Recombinant FABP protein is titrated into a solution of 1,8-ANS.
-
The fluorescence enhancement upon binding of 1,8-ANS to the FABP is measured using a fluorometer.
-
The test compound (this compound or RO6806051) is then added at varying concentrations to displace the 1,8-ANS.
-
The decrease in fluorescence is measured and used to calculate the IC₅₀ value.
-
The Kᵢ value is then determined from the IC₅₀ using the Cheng-Prusoff equation, which takes into account the concentration and Kₔ of the fluorescent ligand.[1]
Adipocyte Lipolysis Assay
This assay measures the ability of the inhibitors to suppress the breakdown of triglycerides into glycerol and free fatty acids in adipocytes.
Protocol:
-
Differentiated adipocytes (e.g., 3T3-L1 cells) are cultured.
-
The cells are treated with the FABP inhibitor (this compound or RO6806051) at various concentrations.
-
Lipolysis is stimulated, for example, with isoproterenol.
-
The culture medium is collected after a set incubation period.
-
The concentration of glycerol released into the medium is quantified using a colorimetric or fluorometric assay.
-
A decrease in glycerol release in the presence of the inhibitor indicates inhibition of lipolysis.[4]
Conclusion
This compound and RO6806051 are both valuable research tools for investigating the roles of FABPs in health and disease. The choice between these two inhibitors will largely depend on the specific research question.
-
RO6806051 is a highly potent dual inhibitor of FABP4 and FABP5, making it an excellent choice for studies where a comprehensive blockade of the functions of both these FABP isoforms is desired. Its favorable ADME properties also suggest its suitability for in vivo studies.
-
This compound , while less potent than RO6806051, offers a degree of selectivity for FABP4. This makes it a useful tool for dissecting the specific roles of FABP4. Its demonstrated in vivo efficacy in cancer models highlights its potential as a therapeutic lead.
Researchers should carefully consider the differing potency and selectivity profiles of these two compounds when designing experiments and interpreting results. The provided experimental protocols offer a starting point for the in vitro characterization and comparison of these and other FABP inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Does HTS01037 show similar effects to other adipocyte fatty acid binding protein inhibitors?
A detailed guide for researchers on the efficacy and mechanisms of HTS01037 in the context of other FABP4 inhibitors, supported by experimental data and protocols.
Adipocyte fatty acid binding protein (FABP4), also known as aP2, has emerged as a critical regulator in metabolic and inflammatory pathways. Primarily expressed in adipocytes and macrophages, FABP4 is integral to fatty acid uptake, transport, and signaling. Its inhibition is a promising therapeutic strategy for a range of conditions including type 2 diabetes, atherosclerosis, and non-alcoholic fatty liver disease. This guide provides a comparative analysis of this compound, a known FABP4 inhibitor, with other compounds in its class, focusing on its effects, potency, and the experimental methodologies used for its characterization.
Overview of this compound and Other FABP4 Inhibitors
This compound is a small molecule inhibitor that targets the fatty acid-binding pocket of FABP4.[1][2] It functions as a competitive antagonist, not only preventing the binding of endogenous fatty acids but also disrupting the protein-protein interactions of FABP4, such as its interaction with hormone-sensitive lipase (B570770) (HSL).[1][3] For the purpose of this comparison, this compound will be primarily compared with BMS309403, a potent and extensively studied selective FABP4 inhibitor.[4][5]
Comparative Efficacy: this compound vs. Other Inhibitors
Experimental data consistently demonstrates that while this compound is an effective FABP4 inhibitor, it exhibits a lower binding affinity and potency compared to other inhibitors like BMS309403.
Binding Affinity and Selectivity
The binding affinity of an inhibitor to its target is a key determinant of its potency. This is often measured by the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating stronger binding.
| Compound | Target | Ki (nM) | Kd (nM) | Selectivity Profile |
| This compound | FABP4 (aP2) | 670[2][3][6] | - | Somewhat selective for FABP4; acts as a pan-FABP inhibitor at higher concentrations. Also binds FABP3 (Ki = 9,100 nM) and FABP5 (Ki = 3,400 nM).[6][7] |
| BMS309403 | FABP4 (aP2) | <2[5] | - | Highly selective for FABP4. Shows >100-fold selectivity against FABP3 (Ki = 250 nM) and FABP5 (Ki = 350 nM).[5] |
| Compound 2 | FABP4 (aP2) | - | 10[8] | Dual inhibitor of FABP4 and FABP5 (Kd = 520 nM). |
| Compound 3 | FABP4 (aP2) | - | 20[4] | Dual inhibitor of FABP4 and FABP5 (Kd = 560 nM). |
Table 1: Comparative binding affinities and selectivity of various FABP4 inhibitors.
As shown in Table 1, BMS309403 displays a significantly higher affinity for FABP4 than this compound.[4][6]
In Vitro Cellular Effects
The functional consequences of FABP4 inhibition are often assessed through in vitro cellular assays, primarily focusing on lipolysis in adipocytes and inflammatory responses in macrophages.
Inhibition of Lipolysis in Adipocytes:
Lipolysis, the breakdown of triglycerides into free fatty acids and glycerol (B35011), is a key process regulated by FABP4. Inhibition of FABP4 is expected to reduce lipolysis.
| Compound | Cell Line | Assay | IC50 | Observations |
| This compound | 3T3-L1 Adipocytes | Basal and Forskolin-stimulated fatty acid efflux | Not specified | Shown to inhibit lipolysis.[1][2] |
| BMS309403 | 3T3-L1 Adipocytes | Isoproterenol-stimulated lipolysis | >25 µM[6] | Inhibits both basal and stimulated lipolysis.[6] |
| Compound 2 | 3T3-L1 Adipocytes | Isoproterenol-stimulated lipolysis | 22 µM[6] | Appears more potent than BMS309403 in inhibiting lipolysis.[6] |
Table 2: Comparative effects of FABP4 inhibitors on lipolysis in 3T3-L1 adipocytes.
Modulation of Macrophage Inflammation:
FABP4 plays a pro-inflammatory role in macrophages. Its inhibition is expected to reduce the secretion of inflammatory cytokines.
| Compound | Cell Line | Stimulant | Key Marker | Effect |
| This compound | Murine Macrophages | LPS | Inflammatory markers | Reduces LPS-stimulated inflammation.[1][3] |
| BMS309403 | THP-1 Macrophages | LPS | MCP-1 release | Inhibits MCP-1 release.[6] |
| Compound 2 | THP-1 Macrophages | LPS | MCP-1 release | Comparable to BMS309403 in suppressing MCP-1 release.[6] |
| Compound 3 | THP-1 Macrophages | LPS | MCP-1 release | Comparable to BMS309403 in suppressing MCP-1 release.[6] |
Table 3: Comparative anti-inflammatory effects of FABP4 inhibitors in macrophages.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by FABP4 and the general workflows for the experiments described.
Caption: FABP4 signaling in adipocytes and macrophages.
Caption: General experimental workflows.
Detailed Experimental Protocols
Fluorescent Ligand Displacement Assay for Binding Affinity
This assay determines the binding affinity of a test compound by measuring its ability to displace a fluorescent probe from the FABP4 binding pocket.
Materials:
-
Recombinant human FABP4 protein
-
Fluorescent probe: 1-anilinonaphthalene-8-sulfonic acid (ANS)
-
Assay buffer: 25 mM Tris-HCl, pH 7.4
-
Test inhibitor (this compound, BMS309403, etc.) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of the fluorescent probe (e.g., 5 µM 1,8-ANS) in the assay buffer.
-
Add a fixed concentration of recombinant FABP4 protein to the probe solution.
-
Incubate the mixture to allow the probe to bind to FABP4, resulting in an increase in fluorescence.
-
Add varying concentrations of the test inhibitor to the wells containing the FABP4-probe complex.
-
Incubate to allow the inhibitor to compete with and displace the fluorescent probe.
-
Measure the fluorescence intensity (e.g., excitation at 370 nm, emission at 475 nm for some probes). A decrease in fluorescence indicates displacement of the probe.
-
The data is then used to calculate the IC50, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
This assay measures the effect of FABP4 inhibitors on the breakdown of triglycerides in cultured adipocytes by quantifying the release of glycerol or free fatty acids (FFAs) into the culture medium.
Materials:
-
Differentiated 3T3-L1 adipocytes in a 96-well plate
-
Lipolysis Assay Buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)
-
Lipolysis Wash Buffer
-
Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)
-
Test inhibitor (this compound, BMS309403, etc.)
-
Glycerol or FFA detection kit
-
Microplate reader
Procedure:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in a 96-well plate until lipid droplets are visible.
-
Wash the differentiated adipocytes twice with Lipolysis Wash Buffer.
-
Pre-incubate the cells with the test inhibitor at various concentrations in Lipolysis Assay Buffer for a specified time (e.g., 1-3 hours).
-
To measure stimulated lipolysis, add a stimulating agent like isoproterenol (final concentration ~100 nM) to the wells. For basal lipolysis, no stimulant is added.
-
Incubate for an additional period (e.g., 1-3 hours).
-
Carefully collect a sample of the culture medium from each well.
-
Quantify the amount of glycerol or FFAs in the collected medium using a commercially available colorimetric or fluorometric assay kit, following the manufacturer's instructions.
-
The results are typically expressed as the percentage of inhibition of glycerol/FFA release compared to the vehicle control.
LPS-Stimulated Macrophage Inflammation Assay
This assay evaluates the anti-inflammatory effects of FABP4 inhibitors by measuring their ability to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test inhibitor (this compound, BMS309403, etc.)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, MCP-1)
-
96-well cell culture plate
Procedure:
-
Seed the macrophage cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
For THP-1 cells, differentiation into a macrophage-like phenotype may be required using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Pre-treat the cells with various concentrations of the test inhibitor for a designated time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a vehicle-treated, non-LPS stimulated control group.
-
Incubate for a period sufficient to allow for cytokine production and secretion (e.g., 16-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of the desired pro-inflammatory cytokines (e.g., MCP-1, TNF-α, IL-6) in the supernatant using specific ELISA kits, following the manufacturer's protocol.
-
The data is analyzed to determine the dose-dependent inhibition of cytokine production by the test compound.
Conclusion
This compound demonstrates the characteristic effects of a FABP4 inhibitor, including the suppression of lipolysis in adipocytes and the reduction of inflammation in macrophages. However, when compared to other well-established inhibitors such as BMS309403, this compound generally exhibits lower potency in terms of binding affinity and, in some cases, cellular activity. The provided experimental protocols offer a standardized framework for researchers to further investigate and compare the efficacy of this compound and other novel FABP4 inhibitors in relevant cellular models. This comparative approach is essential for the identification and development of more potent and selective therapeutic agents targeting FABP4-mediated diseases.
References
- 1. Identification and characterization of a small molecule inhibitor of Fatty Acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 6. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Effects of HTS01037
This guide provides a comprehensive comparison of the Fatty Acid Binding Protein 4 (FABP4) inhibitor, HTS01037, with other notable alternatives. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance based on available experimental evidence.
Introduction to this compound and Alternatives
This compound is a small molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2. FABP4 is a key intracellular lipid chaperone predominantly expressed in adipocytes and macrophages, where it plays a crucial role in lipid metabolism and inflammatory signaling pathways. Dysregulation of FABP4 has been implicated in a range of metabolic diseases, including obesity, type 2 diabetes, and atherosclerosis, as well as in certain cancers. This compound acts by competitively binding to the fatty acid-binding pocket of FABP4, thereby inhibiting its function.[1]
For a comprehensive comparison, this guide includes data on BMS309403, a potent and selective FABP4 inhibitor, and two other developmental compounds, referred to as Compound 2 and Compound 3, which exhibit dual FABP4/5 inhibitory activity.
Data Presentation: Quantitative Comparison of FABP4 Inhibitors
The following tables summarize the quantitative data for the in vitro and in vivo effects of this compound and its comparators.
Table 1: In Vitro Inhibitory Activity and Selectivity
| Compound | Target(s) | Ki (nM) vs. FABP4 | Ki (nM) vs. FABP3 | Ki (nM) vs. FABP5 | Reference(s) |
| This compound | FABP4 | 670 | 9100 | 3400 | [2] |
| BMS309403 | FABP4 | <2 | 250 | 350 | [3][4] |
| Compound 2 | FABP4/5 | 20 (IC50) | >10,000 (IC50) | 560 (IC50) | [2] |
| Compound 3 | FABP4/5 | 13 (IC50) | >10,000 (IC50) | 280 (IC50) | [2] |
Table 2: In Vitro Cellular Activity
| Compound | Assay | Cell Line | IC50 | Key Findings | Reference(s) |
| This compound | Lipolysis Inhibition | 3T3-L1 Adipocytes | Not specified | Reduces basal and forskolin-stimulated fatty acid efflux. | [5] |
| BMS309403 | Isoproterenol-stimulated Lipolysis | Human Primary Adipocytes | >25 µM | Dose-dependently reduces isoproterenol-stimulated lipolysis. | [2] |
| Compound 2 | Isoproterenol-stimulated Lipolysis | Human Primary Adipocytes | 22 µM | Slightly more potent than BMS309403 in inhibiting lipolysis. | [2] |
| This compound | LPS-stimulated Inflammation | Cultured Macrophages | Not specified | Reduces inflammatory cytokine production. | [5] |
| BMS309403 | Basal MCP-1 Release | Differentiated THP-1 Macrophages | Not specified | Dose-dependently decreases MCP-1 production. | [4][6] |
| Compound 2 & 3 | Basal MCP-1 Release | Differentiated THP-1 Macrophages | Not specified | Comparable activity to BMS309403. | [7] |
Table 3: In Vivo Efficacy in Disease Models
| Compound | Animal Model | Dosing | Key Findings | Reference(s) |
| This compound | Pancreatic Cancer (Syngeneic Subcutaneous) | 1.5 or 5 mg/kg (i.p.) | Significantly suppressed tumor growth at 5 mg/kg. | [8] |
| BMS309403 | Diet-Induced Obesity (DIO) Mice | Not specified | Reduced plasma triglycerides and free fatty acids. Did not significantly improve insulin (B600854) resistance. | [2] |
| Compound 3 | Diet-Induced Obesity (DIO) Mice | Not specified | Reduced plasma free fatty acids at a lower dose than BMS309403. Did not significantly improve insulin resistance. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
Objective: To determine the effect of FABP4 inhibitors on the release of free fatty acids (lipolysis) from adipocytes.
Methodology:
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence in DMEM supplemented with 10% fetal bovine serum. Differentiation into mature adipocytes is induced by treating the cells with a differentiation cocktail containing dexamethasone, isobutylmethylxanthine (IBMX), and insulin for 48 hours, followed by culture in DMEM with 10% FBS and insulin for an additional 8-10 days, with media changes every 2-3 days.[2]
-
Inhibitor Treatment: Differentiated 3T3-L1 adipocytes are washed and pre-incubated with various concentrations of this compound or other test compounds in serum-free DMEM for a specified period (e.g., 2 hours).
-
Lipolysis Stimulation: Lipolysis is stimulated by adding a β-adrenergic agonist such as isoproterenol (B85558) (e.g., 10 µM) or forskolin (B1673556) to the culture medium. A set of wells is left unstimulated to measure basal lipolysis.
-
Quantification of Glycerol (B35011)/Free Fatty Acid Release: After a defined incubation period (e.g., 1-3 hours), the culture medium is collected. The extent of lipolysis is quantified by measuring the concentration of glycerol or free fatty acids in the medium using commercially available colorimetric or fluorometric assay kits. The absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: The amount of glycerol or free fatty acids released is normalized to the total protein content of the cells in each well. The inhibitory effect of the compounds is calculated as a percentage of the stimulated control.
In Vitro Macrophage Inflammation Assay
Objective: To assess the effect of FABP4 inhibitors on the production of inflammatory cytokines by macrophages.
Methodology:
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7 or THP-1) is cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% FBS. THP-1 monocytes are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Inhibitor Treatment: Macrophages are pre-treated with various concentrations of this compound or other test compounds for a specified duration (e.g., 2 hours).
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the culture medium.
-
Cytokine Measurement: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1), are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The concentration of each cytokine is determined from a standard curve. The inhibitory effect of the compounds is expressed as a percentage of the LPS-stimulated control.
In Vivo Pancreatic Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of pancreatic cancer.
Methodology:
-
Cell Implantation: Murine pancreatic cancer cells (e.g., KPC cells) are injected subcutaneously into the flank of syngeneic mice (e.g., C57BL/6J).[8]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., three times a week) using caliper measurements and calculated using the formula: (length × width²)/2.
-
Inhibitor Administration: Once the tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered intraperitoneally (i.p.) at specified doses (e.g., 1.5 or 5 mg/kg) on a defined schedule. The control group receives vehicle alone.[8]
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, mice are euthanized, and the final tumor volumes and weights are recorded.
-
Data Analysis: The mean tumor volumes of the treatment groups are compared to the control group to determine the anti-tumor efficacy of this compound. Statistical analysis is performed using appropriate methods (e.g., t-test or ANOVA).
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by FABP4 and its inhibitors.
Caption: FABP4-mediated lipolysis signaling pathway in adipocytes.
Caption: FABP4-mediated inflammatory signaling in macrophages.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a FABP4 inhibitor.
Caption: Experimental workflow for FABP4 inhibitor evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
HTS01037: A Novel Therapeutic Candidate for Pancreatic Ductal Adenocarcinoma Shows Promise Over Standard Chemotherapy
For Immediate Release
[City, State] – [Date] – A novel small molecule inhibitor, HTS01037, has demonstrated significant therapeutic potential in preclinical models of Pancreatic Ductal Adenocarcinoma (PDAC), suggesting a promising new avenue for a disease that has long been a formidable challenge in oncology. In direct comparisons, this compound not only exhibits potent anti-tumor activity as a standalone agent but also enhances the efficacy of the standard chemotherapeutic, gemcitabine (B846). This guide provides a comprehensive overview of this compound's performance against standard chemotherapy, supported by experimental data, for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is an inhibitor of Fatty Acid Binding Protein 4 (FABP4), a protein linked to the progression of obesity-related cancers.[1][2][3] In the context of PDAC, a disease for which obesity is a known risk factor, FABP4 has been shown to promote cancer cell viability, invasion, and metastasis.[1][2][3] this compound's mechanism of action is centered on the disruption of these FABP4-mediated pro-tumorigenic pathways.
Comparative Efficacy: this compound vs. Standard Chemotherapy
Current first-line standard-of-care chemotherapy for PDAC includes regimens such as FOLFIRINOX and gemcitabine-based combinations.[4][5][6] While these treatments have provided incremental benefits, they are often associated with significant toxicity and the eventual development of resistance.[7] Preclinical studies have positioned this compound as a potentially more targeted and effective therapeutic option.
In Vitro Performance
In cellular assays, this compound has shown a marked ability to inhibit the proliferation of PDAC cells and induce apoptosis.[3][8][9] Notably, it has demonstrated efficacy in counteracting the pro-survival effects of FABP4 on cancer cells.
| Metric | This compound | Gemcitabine | This compound + Gemcitabine |
| Cell Viability | Suppressed FABP4-induced cell viability in mouse (KPC) and human (CAPAN-2, CFPAC-1, PANC-1, MIA PaCa-2) PDAC cell lines.[2] | Dose-dependent decrease in KPC cell viability.[3] | Significantly enhanced the cytotoxic effect of gemcitabine in both KPC and PANC-1 cell lines.[3] |
| Apoptosis | Increased the percentage of late-stage apoptotic cells compared to FABP4 treatment alone.[3][9] | Induces apoptosis. | Enhanced gemcitabine-induced apoptosis. |
| Cell Cycle | Inhibited the FABP4-induced transition from G1 to S and G2 phases, effectively arresting the cell cycle.[3][9] | Induces cell cycle arrest. | Potentiated gemcitabine's effect on the cell cycle. |
In Vivo Performance
Animal models of PDAC have further substantiated the therapeutic potential of this compound, demonstrating its ability to suppress tumor growth and metastasis.
| Model | This compound (5 mg/kg) | Control (PBS) |
| Syngeneic Subcutaneous KPC Tumor Model | Average tumor volume of 200.4 ± 117.5 mm³ at day 11.[2][3] | Average tumor volume of 479.4 ± 391.4 mm³ at day 11.[2][3] |
| Orthotopic Tumor Model | Significantly suppressed tumor growth, improved distant metastases, and increased survival in mice.[1][2][3] | Uncontrolled tumor growth and metastasis. |
| Liver Metastasis Model | Attenuated the development and growth of liver metastases.[1][2][3] | Progressive liver metastasis. |
Mechanism of Action: this compound's Impact on PDAC Signaling
This compound's anti-cancer effects are rooted in its inhibition of the FABP4 signaling pathway. FABP4 promotes PDAC progression by upregulating the transcription factor ZEB1, a key driver of the Epithelial-Mesenchymal Transition (EMT) and cancer stemness.[1][2][3] By inhibiting FABP4, this compound effectively downregulates ZEB1, leading to a reduction in EMT and cancer stemness characteristics.[1][2][3]
Caption: this compound inhibits the FABP4-mediated upregulation of ZEB1.
Experimental Protocols
A detailed account of the experimental methodologies employed in the evaluation of this compound is provided below.
Cell Viability Assay (MTS Assay)
-
Cell Lines: KPC (mouse PDAC), PANC-1, CAPAN-2, CFPAC-1, MIA PaCa-2 (human PDAC).
-
Treatment: Cells were treated with FABP4 (100 ng/ml) with or without this compound (30 µM) for 48 hours. For combination studies, cells were treated with varying doses of gemcitabine in the presence or absence of this compound.[2]
-
Procedure: Cell viability was assessed using a standard MTS assay kit according to the manufacturer's instructions. Absorbance was measured at 490 nm.
-
Analysis: Cell viability was expressed as a percentage of the control group.
In Vivo Tumor Models
-
Syngeneic Subcutaneous Model: KPC cells were injected subcutaneously into the flank of C57BL/6J mice.[2][3] Once tumors were established, mice were treated with this compound (1.5 or 5 mg/kg) or PBS (control) via intraperitoneal injection.[2][3] Tumor volume was measured regularly.
-
Orthotopic Model: KPC cells were surgically implanted into the pancreas of mice. Treatment with this compound or control was initiated, and effects on primary tumor growth, metastasis, and survival were monitored.
-
Liver Metastasis Model: KPC cells were injected into the spleen of mice to establish liver metastases. The effect of this compound on the development and growth of these metastases was evaluated.
Caption: Preclinical evaluation workflow for this compound in PDAC.
Conclusion and Future Directions
The preclinical data for this compound presents a compelling case for its continued development as a novel therapeutic for PDAC. Its ability to act both as a monotherapy and in synergy with existing chemotherapeutics like gemcitabine suggests it could be a valuable addition to the current treatment landscape. Further investigation, including clinical trials, is warranted to ascertain its safety and efficacy in human patients. The targeted nature of this compound offers the potential for a more personalized and effective treatment strategy for individuals with PDAC, a disease in dire need of therapeutic innovation.
References
- 1. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemotherapy for Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 5. A Simple Overview of Pancreatic Cancer Treatment for Clinical Oncologists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mednexus.org [mednexus.org]
- 7. Resistance to Gemcitabine in Pancreatic Cancer Is Connected to Methylglyoxal Stress and Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of adipose tissue-derived fatty acid binding protein suppresses pancreatic cancer progression and metastasis | Sciety [sciety.org]
- 9. INHIBITION OF FATTY ACID BINDING PROTEIN 4 SUPPRESSES PANCREATIC CANCER CELL GROWTH IN MOUSE SYNGENEIC TUMOR MODEL - Digestive Disease Week [ddw.digitellinc.com]
A Researcher's Guide to Small Molecule Inhibitors of Fatty Acid Binding Proteins: A Comparative Review Featuring HTS01037
For Researchers, Scientists, and Drug Development Professionals
Fatty Acid Binding Proteins (FABPs) have emerged as significant therapeutic targets for a range of metabolic and inflammatory diseases, as well as certain cancers. These intracellular lipid chaperones are integral to fatty acid uptake, transport, and signaling. The development of small molecule inhibitors targeting specific FABP isoforms offers a promising avenue for therapeutic intervention. This guide provides a comparative analysis of key small molecule inhibitors of FABPs, with a special focus on HTS01037, alongside other notable compounds such as BMS-309403 and SBFI-26. We present a compilation of their biochemical potencies, cellular activities, and the experimental protocols used for their evaluation.
Comparative Analysis of FABP Inhibitors
The landscape of FABP inhibitors is diverse, with compounds exhibiting varying degrees of potency and selectivity across different FABP isoforms. This compound is a notable inhibitor of adipocyte FABP (FABP4/aP2) and has been shown to be a competitive antagonist of protein-protein interactions mediated by this isoform.[1][2] While it displays some selectivity for FABP4, at higher concentrations, it can act as a pan-FABP inhibitor.[1][2] In comparison, BMS-309403 is a highly potent and selective inhibitor of FABP4, with significantly lower affinity for FABP3 and FABP5.[3][4][5] SBFI-26, on the other hand, is a selective inhibitor of FABP5 and FABP7.[6][7][8]
The following tables summarize the available quantitative data for these and other relevant FABP inhibitors to facilitate a direct comparison of their performance.
Table 1: Comparative Binding Affinities (Ki) of Selected FABP Inhibitors
| Inhibitor | FABP3 (Ki, µM) | FABP4 (Ki, µM) | FABP5 (Ki, µM) | FABP7 (Ki, µM) | Reference(s) |
| This compound | 9.1 | 0.67 | 3.4 | - | [9] |
| BMS-309403 | 0.25 | <0.002 | 0.35 | - | [3][9] |
| SBFI-26 | - | - | 0.9 | 0.4 | [6][7] |
| FABP4-IN-3 | 15.03 | 0.025 | - | - | [10] |
| RO6806051 | - | 0.011 | 0.086 | - | [10][11] |
Table 2: Comparative Cellular Activities (IC50) of Selected FABP Inhibitors
| Inhibitor | Assay | Cell Line | IC50 (µM) | Reference(s) |
| This compound | Lipolysis Inhibition | 3T3-L1 Adipocytes | Not explicitly quantified in sources | [1][2][9] |
| BMS-309403 | Lipolysis Inhibition | Human Primary Adipocytes | >25 | [12] |
| SBFI-26 | Cell Proliferation Inhibition | PC3-M Prostate Cancer Cells | ~26% inhibition at 100 µM | [12] |
| FABP4/5 inhibitor compound 2 | Lipolysis Inhibition | 3T3-L1 Adipocytes | 22 | [11] |
Key Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for key assays used in the characterization of FABP inhibitors.
Fluorescence Displacement Assay
This assay is a common high-throughput method to screen for and characterize the binding of inhibitors to FABPs. It relies on the displacement of a fluorescent probe from the FABP binding pocket by a competitive inhibitor, leading to a decrease in fluorescence.
Principle: The fluorescent probe, such as 1-anilinonaphthalene-8-sulfonic acid (ANS) or NBD-stearic acid, binds to the hydrophobic pocket of the FABP, resulting in a significant increase in its fluorescence quantum yield. A competing ligand will displace the probe, causing a decrease in the fluorescence signal, which is proportional to the inhibitor's binding affinity.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 30 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
FABP Stock Solution: Prepare a concentrated stock of purified recombinant human FABP (e.g., FABP4, FABP5) in the assay buffer. The final concentration in the assay is typically in the low micromolar range (e.g., 1-5 µM).
-
Fluorescent Probe Stock Solution: Dissolve 1,8-ANS in absolute ethanol (B145695) to a concentration of 1 mM. Further dilute in assay buffer to a working concentration (e.g., 50 µM), ensuring the final ethanol concentration is minimal (<1%).
-
Inhibitor Stock Solutions: Dissolve test compounds in DMSO to a high concentration (e.g., 10-50 mM). Prepare serial dilutions in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add the fluorescent probe to each well to a final concentration of 5 µM.
-
Add the FABP protein to each well to a final concentration of 1 µM.
-
Add the test inhibitor at various concentrations (typically from a serial dilution). Include a positive control (a known FABP ligand like oleic acid) and a negative control (DMSO vehicle).
-
Incubate the plate at room temperature (e.g., 25°C) for 20-30 minutes, protected from light.
-
Measure the fluorescence intensity using a fluorescence plate reader. For ANS, the excitation wavelength is typically around 350-380 nm, and the emission wavelength is around 460-500 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with only buffer and probe).
-
Normalize the data to the control wells (no inhibitor).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Principle: A solution of the inhibitor (ligand) is titrated into a solution of the FABP (macromolecule) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of ligand to macromolecule.
Detailed Protocol:
-
Sample Preparation:
-
Express and purify the FABP of interest to high homogeneity.
-
Prepare a concentrated solution of the FABP (e.g., 10-50 µM) and the inhibitor (e.g., 100-500 µM) in the same buffer batch to minimize heats of dilution. A common buffer is 20 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
Thoroughly degas both the protein and inhibitor solutions immediately before the experiment to prevent air bubbles in the calorimeter.
-
Accurately determine the concentrations of the protein and inhibitor solutions.
-
-
ITC Experiment:
-
Load the FABP solution into the sample cell and the inhibitor solution into the injection syringe of the ITC instrument.
-
Set the experimental parameters, including the cell temperature (e.g., 25°C), stirring speed, injection volume (e.g., 2-10 µL), and the spacing between injections.
-
Perform an initial control experiment by titrating the inhibitor into the buffer alone to determine the heat of dilution.
-
Run the main experiment by titrating the inhibitor into the FABP solution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per injection.
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Plot the corrected heat change per mole of injectant against the molar ratio of inhibitor to FABP.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Adipocyte Lipolysis Assay
This cell-based assay evaluates the functional effect of FABP inhibitors on the breakdown of triglycerides in adipocytes.
Principle: Adipocytes are treated with a lipolytic agent (e.g., isoproterenol) to stimulate the breakdown of stored triglycerides into glycerol (B35011) and free fatty acids. The amount of glycerol released into the culture medium is measured as an index of lipolysis. FABP inhibitors are expected to reduce this stimulated lipolysis.
Detailed Protocol:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in a 96-well plate in DMEM supplemented with 10% fetal bovine serum until confluent.
-
Induce differentiation by treating the cells with a differentiation cocktail (e.g., containing insulin (B600854), dexamethasone, and IBMX) for 2-3 days.
-
Maintain the differentiated adipocytes in DMEM with insulin for another 2-3 days until mature lipid droplets are visible.
-
-
Lipolysis Assay:
-
Wash the differentiated 3T3-L1 adipocytes twice with warm PBS.
-
Pre-incubate the cells with the test inhibitor at various concentrations in a serum-free medium (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA) for 1 hour at 37°C.
-
Stimulate lipolysis by adding a β-adrenergic agonist like isoproterenol (B85558) (final concentration 1-10 µM) to the wells (except for the basal control wells).
-
Incubate for 1-2 hours at 37°C.
-
Collect the culture medium from each well.
-
-
Glycerol Quantification:
-
Measure the glycerol concentration in the collected medium using a commercial glycerol assay kit, which is typically a colorimetric or fluorometric assay.
-
Read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the basal glycerol release (no isoproterenol) from the stimulated glycerol release.
-
Normalize the data to the stimulated control (no inhibitor).
-
Plot the percentage of inhibition of lipolysis versus the inhibitor concentration to determine the IC50 value.
-
Visualizing Molecular Pathways and Experimental Processes
Signaling Pathways
Fatty acid binding proteins are key nodes in various signaling pathways, influencing inflammation, metabolism, and cell proliferation.
Caption: FABP4-mediated inflammatory signaling in macrophages.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. The anti-nociceptive agent SBFI-26 binds to anandamide transporters FABP5 and FABP7 at two different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antinociceptive Agent SBFI-26 Binds to Anandamide Transporters FABP5 and FABP7 at Two Different Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. Inhibitor SBFI26 suppresses the malignant progression of castration-resistant PC3-M cells by competitively binding to oncogenic FABP5 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of HTS01037: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of novel compounds like HTS01037, a fatty acid binding protein (FABP) inhibitor, are paramount for laboratory safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to adopt a conservative approach and treat the compound as a potentially hazardous substance of unknown toxicity. This guide provides a procedural framework for the safe disposal of this compound, ensuring the protection of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Characterization and Segregation : Treat all materials contaminated with this compound, including pure compound, solutions, and used labware (e.g., pipette tips, tubes, gloves), as hazardous chemical waste.[1] It is critical to segregate this waste at the source to prevent unintended chemical reactions.[1] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Containerization : Collect all this compound waste in a designated, leak-proof, and chemically compatible container. The container must be in good condition and have a secure, tight-fitting lid.[2]
-
Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard information.[2] Include the name of the Principal Investigator and the laboratory location.
-
On-Site Accumulation : Store the waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[2] This area should be near the point of generation and have secondary containment to capture any potential leaks.[1] Keep the container closed at all times except when adding waste.[2]
-
Arrange for Disposal : Once the waste container is full or has reached the designated storage time limit set by your institution, contact your EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[1] Provide them with all available information about the compound.
Quantitative Data Summary
The following table summarizes the in vitro binding affinity of this compound for various fatty acid binding proteins.
| Protein | Inhibition Constant (Ki) |
| FABP4 | 0.67 µM[3][4] |
| FABP5 | 3.4 µM[3][5] |
| FABP3 | 9.1 µM[3][5] |
Experimental Protocols
While a specific disposal protocol for this compound is not publicly available, the general procedure for the disposal of novel small molecule inhibitors in a laboratory setting should be followed. This involves treating the substance as hazardous waste and coordinating with the institution's EHS department for proper disposal.
Visualizing Procedural and Logical Relationships
To aid in understanding the proper workflow and the compound's mechanism, the following diagrams have been created using the Graphviz (DOT language).
References
- 1. benchchem.com [benchchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Essential Safety and Handling Protocols for HTS01037
This guide provides crucial safety and logistical information for the handling and disposal of HTS01037, a small molecule inhibitor of Fatty Acid Binding Proteins (FABPs).[1][2][3] Adherence to these protocols is essential to ensure the safety of laboratory personnel and the integrity of research experiments.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are based on best practices for handling similar chemical compounds and general laboratory safety standards.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving provides an additional layer of protection, and the outer glove can be promptly removed if contaminated. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or in case of contamination. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full-face shield should be worn over goggles when handling the powder form or solutions. | Protects against splashes and aerosolized particles that could enter the eyes or come into contact with the face. |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system like a chemical fume hood or biological safety cabinet to prevent inhalation. |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the immediate work area. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from receiving to disposal.
Caption: Workflow for the safe handling of this compound.
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: All work with solid this compound and concentrated stock solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Personal Hygiene: After handling, thoroughly wash hands, forearms, and face.[4] Contaminated clothing should be removed carefully and decontaminated before reuse or disposed of as hazardous waste.[4] Ensure that eyewash stations and safety showers are readily accessible.[4]
-
Spill Management: In case of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection, before attempting to clean up. Absorb liquid spills with an inert material and collect all contaminated materials into a sealed, labeled hazardous waste container.
Disposal Plan:
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of in accordance with institutional, local, and national regulations.
-
Solid Waste: This includes used gloves, gowns, shoe covers, absorbent liners, weigh boats, pipette tips, and empty vials. These items should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or expired stock solutions and contaminated solvents must be collected in a labeled, leak-proof hazardous liquid waste container. Do not pour this compound or its solutions down the drain.
-
Sharps Waste: Needles and syringes used for in vivo studies should be disposed of in a puncture-proof, labeled sharps container designated for hazardous waste.
-
Final Disposal: All collected hazardous waste should be disposed of through a certified hazardous waste management company, typically via high-temperature incineration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of a small molecule inhibitor of Fatty Acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
